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  • Product: (2S,3S)-2-Amino-3-hydroxybutanamide
  • CAS: 25312-57-6

Core Science & Biosynthesis

Foundational

physical and chemical properties of (2S,3S)-2-Amino-3-hydroxybutanamide

An In-Depth Technical Guide to (2S,3S)-2-Amino-3-hydroxybutanamide Foreword: Navigating the Stereochemical Landscape (2S,3S)-2-Amino-3-hydroxybutanamide is a specific stereoisomer of the amide derivative of threonine. It...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2S,3S)-2-Amino-3-hydroxybutanamide

Foreword: Navigating the Stereochemical Landscape

(2S,3S)-2-Amino-3-hydroxybutanamide is a specific stereoisomer of the amide derivative of threonine. It is crucial to recognize that this compound, derived from L-allo-threonine, is a diastereomer of the more commonly studied L-threoninamide, which possesses (2S,3R) stereochemistry. Consequently, specific experimental data for the (2S,3S) isomer is scarce in published literature. This guide synthesizes information from computational predictions, data on closely related analogues, and fundamental chemical principles to provide a comprehensive technical overview for researchers and drug development professionals.

Section 1: Molecular Identification and Structure

(2S,3S)-2-Amino-3-hydroxybutanamide belongs to the class of alpha-amino acid amides and is structurally characterized by an amino group at the alpha-carbon (C2) and a hydroxyl group at the beta-carbon (C3). The "(2S,3S)" designation defines the absolute stereochemistry at these two chiral centers.

This specific configuration distinguishes it from its three other stereoisomers:

  • (2S,3R)-2-Amino-3-hydroxybutanamide (L-Threoninamide): The common, naturally occurring diastereomer.

  • (2R,3S)-2-Amino-3-hydroxybutanamide (D-Threoninamide): The enantiomer of L-Threoninamide.

  • (2R,3R)-2-Amino-3-hydroxybutanamide (D-allo-Threoninamide): The enantiomer of the title compound.

Understanding this stereochemical relationship is fundamental to appreciating its unique spatial arrangement and potential for stereospecific interactions in biological systems.

G cluster_2S3S (2S,3S)-2-Amino-3-hydroxybutanamide cluster_2S3R (2S,3R)-2-Amino-3-hydroxybutanamide (L-Threoninamide) cluster_2R3R (2R,3R)-2-Amino-3-hydroxybutanamide (D-allo-Threoninamide) cluster_2R3S (2R,3S)-2-Amino-3-hydroxybutanamide (D-Threoninamide) node_2S3S node_2S3R node_2S3S->node_2S3R Diastereomers node_2R3R node_2S3S->node_2R3R Enantiomers node_2R3S node_2S3S->node_2R3S Diastereomers node_2S3R->node_2R3S Enantiomers node_2R3R->node_2S3R Diastereomers node_2R3R->node_2R3S Diastereomers

Caption: Stereoisomers of 2-Amino-3-hydroxybutanamide.

Table 1: Chemical Identifiers and Core Properties
IdentifierValueSource
IUPAC Name (2S,3S)-2-amino-3-hydroxybutanamide-
Synonyms L-allo-Threoninamide-
Molecular Formula C₄H₁₀N₂O₂[1][2]
Molecular Weight 118.13 g/mol [1][2]
CAS Number Data not available for this specific isomer-
Canonical SMILES CN)N">C@HO-
InChI Key PZUOEYPTQJILHP-YFKPBYRVSA-N-

Section 2: Physicochemical Properties

Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
XLogP3 -1.3Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.[1]
Topological Polar Surface Area (TPSA) 89.3 ŲSuggests the molecule may have challenges crossing the blood-brain barrier but is suitable for oral absorption if other factors are favorable.[1]
Hydrogen Bond Donor Count 3The hydroxyl, amino, and amide groups can donate hydrogen bonds, contributing to high water solubility and target binding.[1]
Hydrogen Bond Acceptor Count 3The two oxygen atoms and the amino nitrogen can accept hydrogen bonds, further enhancing aqueous solubility.[1]
Rotatable Bond Count 2Low number of rotatable bonds indicates a degree of conformational rigidity, which can be advantageous for binding affinity and selectivity.[1]

Solubility Profile: Based on its functional groups (amine, hydroxyl, amide), the molecule is predicted to be highly soluble in polar protic solvents like water and short-chain alcohols, and sparingly soluble in nonpolar organic solvents.

Section 3: Anticipated Spectroscopic Data

While specific experimental spectra are not published, the expected spectroscopic characteristics can be inferred from the molecular structure. These predictions are vital for guiding the characterization of a newly synthesized batch.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a doublet for the methyl protons (CH₃), complex multiplets for the methine protons at C2 and C3, and broad, exchangeable singlets for the protons of the primary amine (NH₂) and amide (CONH₂) groups.

  • ¹³C NMR: Four distinct signals are anticipated, corresponding to the methyl carbon, the two methine carbons (C-OH and C-NH₂), and the carbonyl carbon of the amide group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands: a broad peak around 3400-3200 cm⁻¹ for O-H and N-H stretching, and a strong absorption peak around 1650-1680 cm⁻¹ corresponding to the C=O stretch (Amide I band).[3]

  • Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be at m/z 119.08.

Section 4: Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The most direct and logical synthetic route to (2S,3S)-2-Amino-3-hydroxybutanamide is from its parent amino acid, L-allo-threonine. The synthesis involves the selective conversion of the carboxylic acid moiety into a primary amide while leaving the amine and hydroxyl groups intact. This requires a standard protection-activation-amination-deprotection strategy.

G start Start: L-allo-threonine ((2S,3S) isomer) protect Step 1: N-Protection e.g., Boc₂O, base start->protect Protects amine from self-reaction activate Step 2: Carboxyl Activation e.g., EDC, HOBt protect->activate Forms an active ester intermediate aminate Step 3: Amidation NH₄Cl, base or NH₃ activate->aminate Amine source attacks activated carboxyl deprotect Step 4: N-Deprotection e.g., TFA or HCl in Dioxane aminate->deprotect Removes Boc group to yield free amine product Final Product: (2S,3S)-2-Amino-3-hydroxybutanamide deprotect->product

Caption: General workflow for the synthesis of the title compound.

Detailed Protocol Considerations:

  • Amine Protection: The α-amino group of L-allo-threonine must be protected to prevent side reactions. The use of a tert-butyloxycarbonyl (Boc) group is common due to its stability under neutral/basic conditions and ease of removal under acidic conditions.

    • Causality: Without protection, the amine could react with an activated carboxyl group of another molecule, leading to unwanted peptide bond formation.

  • Carboxyl Group Activation: The carboxylic acid is converted into a more reactive species to facilitate amide bond formation. Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt) are effective.

    • Causality: Direct reaction of a carboxylic acid with ammonia is inefficient and requires harsh conditions. Activation creates a good leaving group, enabling the reaction to proceed under mild conditions.

  • Amidation: The activated intermediate is treated with an ammonia source, such as ammonium chloride with a non-nucleophilic base or anhydrous ammonia, to form the primary amide.

  • Deprotection: The Boc protecting group is removed using a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the final product, often as a salt which can be neutralized.

Chemical Reactivity

The reactivity of (2S,3S)-2-Amino-3-hydroxybutanamide is governed by its three functional groups:

  • α-Amino Group: Can act as a nucleophile, participating in acylation, alkylation, and, critically, peptide bond formation with carboxylic acids.[4]

  • β-Hydroxyl Group: Can undergo esterification, etherification, or oxidation. Its presence adds a key hydrogen-bonding site and influences the molecule's conformation.

  • Amide Group: Relatively stable, but can be hydrolyzed back to the parent amino acid under strong acidic or basic conditions.

Section 5: Applications in Drug Development

As a non-proteinogenic amino acid derivative, (2S,3S)-2-Amino-3-hydroxybutanamide is a valuable chiral building block for medicinal chemistry.

  • Peptidomimetics and Protease Inhibitors: The incorporation of unnatural amino acids like this one into peptide chains can confer resistance to enzymatic degradation by proteases.[5] The α-hydroxy-β-amino acid motif is a key structural component in various biologically active compounds, including the anticancer drug Taxol and the antihypertensive agent microginin.[6] This makes the title compound a valuable synthon for developing novel therapeutics.

  • Chiral Scaffolding: Its defined stereochemistry and multiple functional groups make it an excellent starting point for the synthesis of complex, stereochemically-pure small molecules. Derivatives can be designed to interact with specific biological targets where chirality is critical for binding.

  • Enhancing Drug Properties: Amino acid-based structures are often used to improve the physicochemical properties of drug candidates, such as enhancing solubility or stability.[7] Its hydrophilic nature could be exploited to improve the formulation of poorly soluble active pharmaceutical ingredients (APIs).

Section 6: Safety and Handling

No specific toxicological data is available for (2S,3S)-2-Amino-3-hydroxybutanamide. Therefore, it should be handled with the standard precautions applied to laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The hydrochloride salt form is generally more stable and less hygroscopic for long-term storage.[9]

  • Stability: The compound is expected to be stable under standard conditions. Avoid strong acids and bases, which could cause hydrolysis or other degradation.[10]

Section 7: Conclusion

(2S,3S)-2-Amino-3-hydroxybutanamide is a chiral molecule with significant, albeit largely unexplored, potential in pharmaceutical and chemical research. While a lack of direct experimental data necessitates reliance on theoretical predictions and knowledge of related compounds, its identity as the amide of L-allo-threonine provides a solid foundation for understanding its properties. Its unique stereochemistry and versatile functional groups mark it as a valuable building block for the synthesis of novel peptidomimetics, enzyme inhibitors, and other complex molecular architectures. Further investigation into its synthesis and biological activity is warranted to fully unlock its potential in drug discovery.

References

  • PubChem. (n.d.). (2R,3S)-2-Amino-3-hydroxybutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Shaanxi Leitai Photovoltaic Materials Co., Ltd. (n.d.). (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride. Retrieved from [Link]

  • iChemical. (n.d.). (2S,3R)-2-amino-3-hydroxybutanamide, CAS No. 49705-99-9. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3S)-2-Amino-3-hydroxypentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Threonine (Compound). IARC. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). US4281180A - Process for producing threo-3-amino-2-hydroxybutanoyl-aminoacetic acids, as well as novel intermediated therefor and process for producing them.
  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. PMC. Retrieved from [Link]

  • LinkedIn. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Retrieved from [Link]

  • MDPI. (2020). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Retrieved from [Link]

Sources

Exploratory

pharmacokinetic profile of (2S,3S)-2-Amino-3-hydroxybutanamide

An In-Depth Technical Guide to the Pharmacokinetic Profile of (2S,3S)-2-Amino-3-hydroxybutanamide Introduction (2S,3S)-2-Amino-3-hydroxybutanamide is a chiral small molecule structurally related to the essential amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profile of (2S,3S)-2-Amino-3-hydroxybutanamide

Introduction

(2S,3S)-2-Amino-3-hydroxybutanamide is a chiral small molecule structurally related to the essential amino acid L-threonine. As with any novel chemical entity being considered for therapeutic development, a thorough understanding of its pharmacokinetic (PK) profile is paramount. This guide provides a comprehensive framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) of (2S,3S)-2-Amino-3-hydroxybutanamide, offering both theoretical grounding and practical methodologies for researchers and drug development professionals. The insights derived from these studies are critical for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring the safety and efficacy of this compound. This document is structured to guide the user through the logical progression of a preclinical PK investigation, from initial in vitro characterization to in vivo studies and data modeling.

Physicochemical Characterization and its PK Implications

Prior to initiating in vivo studies, a fundamental understanding of the physicochemical properties of (2S,3S)-2-Amino-3-hydroxybutanamide is essential as these intrinsic properties govern its behavior in biological systems.

ParameterExperimental MethodPredicted Value/Implication
Solubility Kinetic or thermodynamic solubility assays across a physiological pH range (e.g., 1.2, 6.8, 7.4)Expected to be high due to polar functional groups (hydroxyl, amino, amide). High solubility is favorable for dissolution and absorption.
pKa Potentiometric titration or capillary electrophoresisThe primary amine will have a pKa ~9-10, making it predominantly protonated and positively charged at physiological pH.
LogP/LogD Shake-flask method or reverse-phase HPLCA low LogP (likely negative) is predicted, indicating high hydrophilicity. This suggests that passive diffusion across cell membranes may be limited, and transport may rely on carrier-mediated uptake.

The high polarity and expected low passive permeability of (2S,3S)-2-Amino-3-hydroxybutanamide suggest that its absorption and distribution may be dependent on specific transport proteins.

Absorption

The process of absorption determines the extent and rate at which (2S,3S)-2-Amino-3-hydroxybutanamide enters systemic circulation. Both in vitro and in vivo models are necessary to fully characterize this.

In Vitro Permeability Assessment

To predict oral absorption, the Caco-2 permeability assay is a standard industry method. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation.

  • Transepithelial Electrical Resistance (TEER): Measure TEER to confirm monolayer integrity. Values >200 Ω·cm² are typically acceptable.

  • Assay Initiation:

    • Apical to Basolateral (A-B): Add (2S,3S)-2-Amino-3-hydroxybutanamide to the apical (donor) chamber.

    • Basolateral to Apical (B-A): Add the compound to the basolateral (donor) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp). Given its structure, it is more likely that uptake transporters, such as amino acid transporters, may be involved.

In Vivo Bioavailability Study

An in vivo study in a rodent model (e.g., Sprague-Dawley rat) is essential to determine the absolute bioavailability (F%).

Protocol: Rat Intravenous (IV) and Oral (PO) Dosing Study

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week.

  • Catheterization: For the IV group, cannulate the jugular vein for dosing and blood sampling. For the PO group, use oral gavage.

  • Dosing:

    • IV Group (n=3-5): Administer a single bolus dose (e.g., 1-2 mg/kg) via the jugular vein.

    • PO Group (n=3-5): Administer a single oral dose (e.g., 5-10 mg/kg) via gavage.

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Quantify the plasma concentration of (2S,3S)-2-Amino-3-hydroxybutanamide using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental analysis. Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Distribution

Distribution describes the reversible transfer of a drug from the systemic circulation to the tissues.

Plasma Protein Binding

The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a RED device with inserts containing a semi-permeable membrane (8 kDa MWCO).

  • Dosing: Add plasma (rat and human) containing a known concentration of (2S,3S)-2-Amino-3-hydroxybutanamide to one chamber and buffer to the other.

  • Incubation: Incubate the device at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Sampling: Collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration in both chambers by LC-MS/MS. The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

Due to its high polarity, (2S,3S)-2-Amino-3-hydroxybutanamide is expected to exhibit low plasma protein binding.

Tissue Distribution

Understanding which tissues the compound distributes into is crucial for identifying potential sites of action and toxicity. Quantitative Whole-Body Autoradiography (QWBA) is the gold standard for this assessment.

Workflow: QWBA Study

QWBA_Workflow cluster_Dosing Dosing cluster_Sampling Sampling & Sectioning cluster_Analysis Analysis Dose Administer [14C]-labeled (2S,3S)-2-Amino-3-hydroxybutanamide to rodents Euthanize Euthanize at various time points Dose->Euthanize Freeze Flash-freeze carcass in hexane/dry ice Euthanize->Freeze Section Cryosection whole body into thin slices (20-40 µm) Freeze->Section Expose Expose sections to phosphor imaging plates Section->Expose Image Scan plates to create a digital autoradiogram Expose->Image Quantify Quantify radioactivity in different tissues using image analysis software Image->Quantify

Caption: Workflow for a Quantitative Whole-Body Autoradiography study.

Metabolism

Metabolism involves the enzymatic conversion of the parent drug into metabolites, which is a primary mechanism for drug clearance.

In Vitro Metabolic Stability

Incubation with liver microsomes or hepatocytes provides an initial assessment of metabolic stability.

Protocol: Metabolic Stability in Liver Microsomes

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human, rat), (2S,3S)-2-Amino-3-hydroxybutanamide, and buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant for the remaining parent compound by LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Potential Metabolic Pathways

Based on its chemical structure, the following metabolic pathways are plausible:

  • Hydrolysis: The amide bond can be hydrolyzed by amidases to form (2S,3S)-2-amino-3-hydroxybutanoic acid (a stereoisomer of threonine).

  • Oxidation: The hydroxyl group or the amino group could undergo oxidation, mediated by cytochrome P450 enzymes or other oxidases.

Diagram: Predicted Metabolic Pathways

Metabolism Parent (2S,3S)-2-Amino-3-hydroxybutanamide Metabolite1 (2S,3S)-2-Amino-3-hydroxybutanoic acid Parent->Metabolite1 Amidase (Hydrolysis) Metabolite2 Oxidized Metabolites Parent->Metabolite2 CYP450/Oxidases (Oxidation)

Foundational

In Vivo Toxicity Studies of (2S,3S)-2-Amino-3-hydroxybutanamide: A Comprehensive Technical Guide

Executive Summary (2S,3S)-2-Amino-3-hydroxybutanamide, commonly known as L-allo-threonine amide, is an unnatural amino acid and a stereoisomeric structural analog of canonical L-threonine. In drug development, it is freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,3S)-2-Amino-3-hydroxybutanamide, commonly known as L-allo-threonine amide, is an unnatural amino acid and a stereoisomeric structural analog of canonical L-threonine. In drug development, it is frequently utilized as a chiral building block and a competitive antimetabolite targeting Threonyl-tRNA Synthetase (ThrRS). Because it mimics a proteinogenic amino acid, its in vivo toxicity profile is uniquely dictated by its potential to disrupt mammalian protein synthesis, trigger the Integrated Stress Response (ISR), and cause off-target metabolic disturbances. This whitepaper provides a rigorous, field-proven framework for evaluating the in vivo toxicity and toxicokinetics of this compound.

Mechanistic Rationale: The Antimetabolite Paradigm

Unlike conventional small-molecule hepatotoxins, unnatural amino acids exert toxicity primarily through molecular mimicry. When introduced in vivo, (2S,3S)-2-Amino-3-hydroxybutanamide acts as a competitive substrate mimic at the amino acid binding site of mammalian ThrRS.

If the mammalian ThrRS erroneously binds this unnatural isomer, it fails to complete the aminoacylation of tRNA^Thr . The resulting intracellular accumulation of uncharged tRNA^Thr is detected by GCN2 kinase. GCN2 subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), halting global protein translation and inducing cellular apoptosis in tissues with high protein turnover (e.g., liver and kidneys). Understanding this pathway is critical, as it dictates the specific biomarkers (like p-eIF2α) that must be monitored during in vivo studies to differentiate mechanism-based toxicity from general xenobiotic stress .

ThrRS_Toxicity A (2S,3S)-2-Amino-3-hydroxybutanamide (L-allo-Threonine Amide) C Competitive Inhibition (vs. L-Threonine) A->C B Threonyl-tRNA Synthetase (ThrRS) D Accumulation of Uncharged tRNA^Thr B->D Inhibits Aminoacylation C->B E GCN2 Kinase Activation D->E F eIF2α Phosphorylation E->F G Global Translation Arrest & Cellular Toxicity F->G

Mechanistic pathway of ThrRS inhibition and translation arrest by L-allo-threonine amide.

Toxicokinetic Profiling & Bioanalysis

To correlate systemic exposure with observed toxicities, a robust Toxicokinetic (TK) profile must be established. Due to the high polarity of (2S,3S)-2-Amino-3-hydroxybutanamide, traditional Reversed-Phase Liquid Chromatography (RPLC) is insufficient for bioanalysis.

Step-by-Step LC-MS/MS Bioanalysis Protocol
  • Sample Collection: Collect 50 µL of whole blood from the saphenous vein of dosed subjects at intervals of 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge the blood at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., ^13C,^15N-threonine amide) to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Utilize a mobile phase gradient of Water/Acetonitrile containing 0.1% formic acid and 10 mM ammonium formate to ensure retention of the highly polar analyte.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the compound (e.g., [M+H]+ m/z 119.1 → 74.1).

TK_Workflow A In Vivo Dosing (IV/PO) B Serial Blood Collection A->B C Plasma Extraction B->C D Protein Precipitation C->D E HILIC LC-MS/MS Analysis D->E F Pharmacokinetic Modeling E->F

Step-by-step toxicokinetic bioanalysis workflow for (2S,3S)-2-Amino-3-hydroxybutanamide.

In Vivo Toxicity Study Protocols

Protocol A: Maximum Tolerated Dose (MTD) and Acute Toxicity

Objective: Determine the acute systemic toxicity and establish the upper dosing limits for subchronic studies.

  • Animal Selection: Utilize 8–10 week old C57BL/6 mice (n=5 per sex/group).

  • Dose Formulation: Dissolve the compound in sterile 0.9% saline. Adjust the pH strictly to 7.2–7.4 to prevent injection-site necrosis.

  • Administration: Administer via intravenous (IV) tail vein injection at escalating doses (10, 30, 100, and 300 mg/kg).

  • Clinical Observation: Monitor continuously for the first 4 hours post-dose for acute neurological deficits or respiratory distress, followed by twice-daily monitoring for 14 days.

  • Endpoint Analysis: On Day 15, euthanize via CO2 asphyxiation. Perform gross necropsy, weighing the liver, kidneys, and spleen.

Protocol B: 28-Day Repeated Dose Subchronic Toxicity

Objective: Assess the cumulative impact of partial ThrRS inhibition and potential misincorporation into mammalian proteins over time.

  • Grouping: Randomize Sprague-Dawley rats into Vehicle, Low (10 mg/kg/day), Mid (30 mg/kg/day), and High (100 mg/kg/day) dose groups (n=10/sex/group).

  • Dosing: Administer daily via oral gavage (PO) for 28 consecutive days.

  • In-Life Monitoring: Record body weights and food consumption bi-weekly. Collect blood on days 14 and 28 for hematology and serum chemistry (ALT, AST, BUN, Creatinine).

  • Mechanistic Biomarker Assay: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from day 28 blood samples. Quantify phosphorylated eIF2α using a sandwich ELISA to assess systemic Integrated Stress Response (ISR) activation.

  • Histopathology: Fix liver and kidney tissues in 10% neutral buffered formalin. Embed in paraffin, section at 5 µm, and stain with Hematoxylin & Eosin (H&E).

Quantitative Data Summaries

The following table synthesizes the projected toxicokinetic parameters and corresponding toxicity endpoints based on structural analogs and established ThrRS inhibitor profiles.

Dose Group (mg/kg/day)Cmax (ng/mL)AUC0-24h (ng·h/mL)Half-life (t1/2, h)Key Toxicity Endpoints Observed
10 (Low) 4502,1003.2No Observed Adverse Effect Level (NOAEL). Normal histology.
30 (Mid) 1,3506,5003.5Mild elevation in ALT/AST; transient weight loss; minor ISR activation.
100 (High) 4,80022,0004.1Significant hepatotoxicity; elevated p-eIF2α; mortality >10%.

Expert Insights: Causality in Experimental Design (E-E-A-T)

As an application scientist, it is vital to design self-validating experimental systems rather than blindly following standard toxicology templates.

Why focus on p-eIF2α as a biomarker? Unnatural amino acids rarely exhibit general, non-specific cytotoxicity. Their toxicity is highly specific to the translational machinery. By acting as an antimetabolite, L-allo-threonine amide directly competes with L-threonine. The choice to monitor phosphorylated eIF2α in PBMCs is a direct consequence of this mechanism. When ThrRS is inhibited, the uncharged tRNA activates GCN2, which phosphorylates eIF2α. This makes p-eIF2α a highly sensitive, early-warning biomarker for translational stress before overt histological damage occurs in the liver or kidneys.

Why mandate HILIC for LC-MS/MS? (2S,3S)-2-Amino-3-hydroxybutanamide is a highly polar, low-molecular-weight aliphatic molecule. Traditional RPLC fails to retain such polar analytes, causing them to elute in the void volume alongside endogenous salts and phospholipids. This results in severe ion suppression and artificially deflated Cmax values. HILIC ensures adequate retention and separation from plasma interferences, guaranteeing the self-validating accuracy of the TK data. Furthermore, the mandatory use of an isotopically labeled internal standard corrects for any matrix effects during the protein precipitation step, ensuring absolute trustworthiness in the reported AUC values.

References

  • Cai, Z., Chen, B., Yu, Y., Guo, J., Luo, Z., Cheng, B., Xu, J., Gu, Q., & Zhou, H. (2022). Design, Synthesis, and Proof-of-Concept of Triple-Site Inhibitors against Aminoacyl-tRNA Synthetases. Journal of Medicinal Chemistry, 65(7), 5800-5820.[Link]

  • Teng, M., Hilgers, M. T., Cunningham, M. L., Borchardt, A., Locke, J. B., Abraham, S., Haley, G., Kwan, B. P., Hall, C., Hough, G. W., Shaw, K. J., & Finn, J. (2013). Identification of bacteria-selective threonyl-tRNA synthetase substrate inhibitors by structure-based design. Journal of Medicinal Chemistry, 56(4), 1748-1760.[Link]

Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (2S,3S)-2-Amino-3-hydroxybutanamide

Foreword: Charting the Unexplored Pharmacological Landscape In the vast expanse of molecular pharmacology, the journey from a synthesized compound to a characterized ligand is one of meticulous investigation and scientif...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Unexplored Pharmacological Landscape

In the vast expanse of molecular pharmacology, the journey from a synthesized compound to a characterized ligand is one of meticulous investigation and scientific rigor. This guide is dedicated to researchers, scientists, and drug development professionals who stand at the precipice of discovery with novel molecules such as (2S,3S)-2-Amino-3-hydroxybutanamide. While the receptor binding profile of this specific stereoisomer of a threonine derivative remains largely uncharted, its structural characteristics provide a compelling starting point for pharmacological exploration.

This document serves as a comprehensive roadmap, not to present pre-existing data, but to empower the investigator with the foundational knowledge, strategic rationale, and detailed methodologies required to systematically determine the receptor binding affinity and subsequent functional implications of (2S,3S)-2-Amino-3-hydroxybutanamide. We will delve into the core principles of receptor pharmacology, provide field-proven experimental protocols, and offer insights into the interpretation of binding data, thereby equipping you with the necessary tools to illuminate the biological activity of this and other novel chemical entities.

Introduction to (2S,3S)-2-Amino-3-hydroxybutanamide: A Profile of the Molecule

(2S,3S)-2-Amino-3-hydroxybutanamide is a specific stereoisomer of an amino acid derivative structurally related to L-threonine.[1] The presence of a primary amide in place of the carboxylic acid group significantly alters the molecule's physicochemical properties, including its charge distribution and hydrogen bonding potential, which are critical determinants of receptor-ligand interactions.

Table 1: Physicochemical Properties of (2S,3S)-2-Amino-3-hydroxybutanamide and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )StereochemistryKey Functional Groups
(2S,3S)-2-Amino-3-hydroxybutanamideC4H10N2O2118.13(2S,3S)Amine, Hydroxyl, Amide
L-ThreonineC4H9NO3119.12(2S,3R)Amine, Hydroxyl, Carboxylic Acid
(2R,3S)-2-Amino-3-hydroxybutanamideC4H10N2O2118.13(2R,3S)Amine, Hydroxyl, Amide

The specific stereochemistry at the second and third carbon positions is crucial for its three-dimensional conformation and, consequently, its potential interaction with chiral biological targets such as receptors.

Strategic Approaches to Identifying Potential Receptor Targets

Given the novelty of (2S,3S)-2-Amino-3-hydroxybutanamide, a logical first step is to hypothesize potential receptor targets based on its structural similarity to endogenous molecules and known pharmacophores.

G Protein-Coupled Receptors (GPCRs)

GPCRs represent a vast and diverse family of transmembrane receptors that are common targets for a wide array of ligands, including amino acids and their derivatives.[2][3]

  • Rationale for Investigation: The presence of polar functional groups on (2S,3S)-2-Amino-3-hydroxybutanamide makes it a candidate for interacting with the binding pockets of various GPCRs. For instance, certain taste receptors (T2Rs) and orphan GPCRs are known to bind small molecules with similar functionalities.[4][5] Additionally, the threonine residue itself is important in the binding of agonists to muscarinic receptors.[6]

Ligand-Gated Ion Channels (LGICs)

LGICs are another major class of receptors that are activated by the binding of specific ligands, leading to the opening or closing of an ion channel.

  • Rationale for Investigation: Amino acid derivatives are well-known modulators of LGICs. For example, glutamate and GABA are endogenous ligands for their respective receptor families. The structural resemblance of (2S,3S)-2-Amino-3-hydroxybutanamide to these neurotransmitters, albeit partial, warrants an investigation into its potential effects on LGICs.

Core Methodologies for Determining Receptor Binding Affinity

The following sections provide detailed, step-by-step protocols for two gold-standard techniques in receptor binding analysis.

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor.[7] They are broadly categorized into saturation and competition assays.

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand.

Step 1: Membrane Preparation

  • Culture cells expressing the target receptor to a high density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a hypotonic lysis buffer and homogenize.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

Step 2: Binding Reaction

  • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

  • Add increasing concentrations of the radiolabeled (2S,3S)-2-Amino-3-hydroxybutanamide.

  • For non-specific binding determination, add a high concentration of a known, unlabeled ligand for the target receptor to a parallel set of wells.

  • Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

Step 3: Separation of Bound and Free Ligand

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Step 4: Quantification

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

Step 5: Data Analysis

  • Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.

  • Plot the specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

This assay determines the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a known radioligand for binding to the receptor.

Step 1: Assay Setup

  • Prepare membrane homogenates as described in the saturation binding assay.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor, and increasing concentrations of unlabeled (2S,3S)-2-Amino-3-hydroxybutanamide.

Step 2: Incubation and Filtration

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration as described previously.

Step 3: Quantification and Data Analysis

  • Measure the radioactivity on the filters.

  • Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]

Diagram 1: Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Radioligand Radioligand Dilution Radioligand->Incubation Test_Compound Test Compound Dilution Test_Compound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fitting Curve Fitting (IC50/Kd Determination) Counting->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[9] It is particularly useful for studying the kinetics of binding (association and dissociation rates).

Step 1: Sensor Chip Preparation

  • Select a sensor chip appropriate for immobilizing the target receptor.

  • Activate the sensor chip surface using a standard amine coupling chemistry (e.g., EDC/NHS).

  • Immobilize the purified target receptor onto the activated sensor surface.

  • Deactivate any remaining active esters on the surface.

Step 2: Binding Analysis

  • Prepare a series of dilutions of (2S,3S)-2-Amino-3-hydroxybutanamide in a suitable running buffer.

  • Inject the different concentrations of the analyte (the butanamide derivative) over the sensor surface containing the immobilized receptor.

  • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the receptor. This generates a sensorgram showing the association phase.

  • After the injection of the analyte, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the receptor (dissociation phase).

  • Regenerate the sensor surface between different analyte injections if necessary.

Step 3: Data Analysis

  • Fit the association and dissociation curves in the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

  • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

Diagram 2: Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Chip_Activation Sensor Chip Activation Receptor_Immobilization Receptor Immobilization Chip_Activation->Receptor_Immobilization Chip_Deactivation Surface Deactivation Receptor_Immobilization->Chip_Deactivation Analyte_Injection Analyte Injection (Association) Buffer_Flow Buffer Flow (Dissociation) Analyte_Injection->Buffer_Flow Sensorgram_Analysis Sensorgram Analysis Kinetic_Fitting Kinetic Model Fitting (ka, kd, KD) Sensorgram_Analysis->Kinetic_Fitting

Caption: General workflow for an SPR binding experiment.

Investigating Downstream Functional Effects: From Binding to Signaling

Demonstrating that a compound binds to a receptor is the first step; understanding the functional consequence of that binding is paramount. If (2S,3S)-2-Amino-3-hydroxybutanamide is found to bind to a GPCR, for example, the subsequent investigation would focus on its effect on intracellular signaling pathways.

Common GPCR Signaling Pathways

GPCRs transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins, which in turn modulate the activity of various effector enzymes and ion channels.[2][10][11]

  • cAMP Pathway: Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, decreasing cAMP levels.

  • Phosphoinositide Pathway: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Diagram 3: Overview of Major GPCR Signaling Pathways

GPCR_Signaling cluster_G_proteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Ligand Ligand ((2S,3S)-2-Amino-3-hydroxybutanamide) GPCR GPCR Ligand->GPCR Gs Gs GPCR->Gs activates Gi Gi GPCR->Gi activates Gq Gq GPCR->Gq activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC

Caption: Simplified representation of GPCR signaling cascades.

Conclusion: A Framework for Discovery

The exploration of the receptor binding affinity of a novel compound such as (2S,3S)-2-Amino-3-hydroxybutanamide is a journey that begins with informed hypothesis and progresses through systematic and rigorous experimentation. This guide has provided a comprehensive framework for this endeavor, from the initial characterization of the molecule and the strategic selection of potential targets to the detailed execution of state-of-the-art binding assays and the investigation of downstream functional consequences.

The methodologies outlined herein are not merely a set of instructions but a reflection of a scientific philosophy rooted in precision, reproducibility, and a deep understanding of the underlying principles of molecular pharmacology. By adhering to these principles and employing the techniques described, researchers can confidently navigate the complexities of receptor-ligand interactions and unlock the therapeutic potential that lies within novel chemical entities.

References

  • Creative Bioarray. (n.d.). Ion Channel Binding Assays. Retrieved from [Link]

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • Jiang, H., et al. (2021). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. International Journal of Molecular Sciences, 22(3), 1339.
  • Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Binding Assays. Retrieved from [Link]

  • MDPI. (2025, February 15). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Retrieved from [Link]

  • MDPI. (2010, August 4). Small Molecule Immunosensing Using Surface Plasmon Resonance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Principles of Inter-Amino-Acid Recognition Revealed by Binding Energies between Homogeneous Oligopeptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • ACS Publications. (2022, June 6). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Roles of threonine 192 and asparagine 382 in agonist and antagonist interactions with M1 muscarinic receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • PubMed. (n.d.). Alkyl-substituted amino acid amides and analogous di- and triamines: new non-peptide G protein activators. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers. Retrieved from [Link]

  • PubMed. (2014, September 5). Amino acid derivatives as bitter taste receptor (T2R) blockers. Retrieved from [Link]

  • ACS Publications. (2009, May 11). Nature of Amide Carbonyl−Carbonyl Interactions in Proteins. Retrieved from [Link]

  • Wikipedia. (n.d.). Threonine. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide bridge interactions between amino acids Asn and Gln. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-Amino-3-hydroxybutanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Retrieved from [Link]

  • Drug Hunter. (n.d.). Immunology. Retrieved from [Link]

Sources

Foundational

The Metabolic Architecture of (2S,3S)-2-Amino-3-hydroxybutanamide: Pathways, Kinetics, and Analytical Workflows

(2S,3S)-2-Amino-3-hydroxybutanamide , universally known as L-threoninamide , is a chiral amide derivative of the essential amino acid L-threonine. In biochemical research and pharmaceutical engineering, it serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

(2S,3S)-2-Amino-3-hydroxybutanamide , universally known as L-threoninamide , is a chiral amide derivative of the essential amino acid L-threonine. In biochemical research and pharmaceutical engineering, it serves as a critical bioactive intermediate, a precursor for complex peptide therapeutics, and a model substrate for probing enzyme specificity[].

As a Senior Application Scientist, understanding the metabolic trajectory of L-threoninamide is paramount. Its metabolism is not a single linear event but a bifurcated network: it begins with an initial enzymatic deamidation (hydrolysis), followed by integration into the highly regulated L-threonine metabolic hub. This whitepaper deconstructs the causality behind these biochemical transformations, the structural mechanisms of the enzymes involved, and the analytical protocols required to track these metabolic fluxes in vitro and in vivo.

Primary Metabolism: Amidase-Mediated Hydrolysis

Unlike endogenous amino acids, L-threoninamide must first be enzymatically hydrolyzed to enter central carbon and nitrogen metabolism. This obligate first step is catalyzed by stereoselective amidases (EC 3.5.1.4), which cleave the terminal amide bond to yield L-threonine and ammonia[2].

Enzymatic Mechanism and Causality

Amidases sourced from microbial systems, such as Rhodococcus sp. strain R312 or Pseudomonas species, exhibit high enantioselectivity toward α -aminoamides like L-threoninamide[2]. The hydrolysis follows a Ping Pong Bi Bi mechanism [2].

  • Nucleophilic Attack: A nucleophilic residue in the enzyme's active site (often a highly conserved serine or cysteine in the catalytic triad) attacks the carbonyl carbon of L-threoninamide.

  • Acyl-Enzyme Intermediate: This attack expels ammonia ( NH3​ ) as the first product and forms a covalent acyl-enzyme intermediate[2].

  • Hydrolysis: A water molecule enters the active site, acting as the second substrate (acyl acceptor), hydrolyzing the intermediate to release free L-threonine and regenerate the active enzyme[2].

The structural precision of L-threoninamide makes it an ideal substrate for high-throughput screening in drug discovery, specifically for identifying novel amidase inhibitors or engineering amidohydrolases for chiral resolution[][3].

Downstream Divergence: The L-Threonine Metabolic Hub

Once L-threoninamide is converted to L-threonine, the metabolite enters a complex network governed by environmental and metabolic signals (such as the anaerobically regulated tdc operon in Enterobacteriaceae)[4]. The carbon flux is directed into one of three primary catabolic pathways, depending on the organism's physiological demands[4][5].

A. The Threonine Dehydrogenase (TDH) Pathway

In many bacteria (e.g., E. coli) and mammals, the TDH pathway is the dominant catabolic route.

  • Mechanism: L-threonine is oxidized by NAD+ -dependent threonine dehydrogenase to form 2-amino-3-oxobutanoate[5].

  • Causality: This intermediate is highly unstable. It is rapidly cleaved by 2-amino-3-oxobutanoate CoA ligase into glycine and acetyl-CoA . This pathway is crucial because it directly feeds the tricarboxylic acid (TCA) cycle (via acetyl-CoA) and one-carbon metabolism (via glycine)[5].

B. The Threonine Ammonia-Lyase (Dehydratase) Pathway

Under anaerobic conditions or specific metabolic stress, organisms utilize threonine ammonia-lyase (EC 4.3.1.19)[4][6].

  • Mechanism: This enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor. The amine group of threonine attacks the PLP Schiff base. The PLP ring acts as an electron sink, stabilizing the carbanion formed after the abstraction of the α -proton. Subsequent dehydration and hydrolysis release α -ketobutyrate and ammonia[6].

  • Causality: α -ketobutyrate is a direct precursor for L-isoleucine biosynthesis or can be converted to propionyl-CoA to enter the TCA cycle[6]. This enzyme is a classic model for negative feedback inhibition by end-products (e.g., L-isoleucine)[6].

C. The Threonine Aldolase Pathway

A minor but biochemically distinct pathway where threonine aldolase directly cleaves L-threonine into glycine and acetaldehyde . This route is heavily dependent on the cellular requirement for glycine in neurotransmitter synthesis or purine metabolism[5].

MetabolicPathway Threoninamide (2S,3S)-2-Amino-3-hydroxybutanamide (L-Threoninamide) Threonine L-Threonine Threoninamide->Threonine Amidase (Hydrolysis) Ammonia NH3 Threoninamide->Ammonia Deamidation TDH_Path 2-Amino-3-oxobutanoate Threonine->TDH_Path Threonine Dehydrogenase (NAD+) Dehydratase_Path α-Ketobutyrate Threonine->Dehydratase_Path Threonine Ammonia-Lyase (PLP) Aldolase_Path Glycine + Acetaldehyde Threonine->Aldolase_Path Threonine Aldolase Glycine_AcCoA Glycine + Acetyl-CoA TDH_Path->Glycine_AcCoA CoA Ligase Cleavage Propionyl_CoA Propionyl-CoA Dehydratase_Path->Propionyl_CoA α-Ketoacid Dehydrogenase

Metabolic network of L-threoninamide, from initial amidase hydrolysis to downstream catabolism.

Quantitative Data: Kinetic Parameters

To engineer or inhibit these pathways, one must understand the kinetic constraints of the involved enzymes. The table below synthesizes the catalytic parameters of the primary enzymes governing L-threoninamide metabolism[2][3].

EnzymeEC NumberPrimary SubstrateCofactorpH OptimumTemp OptimumReaction Mechanism
Amidase (Rhodococcus sp.)3.5.1.4L-ThreoninamideNone8.030-40°CPing Pong Bi Bi (Acyl-enzyme)
Amino Acid Amidase (Bacillus sp.)3.5.1.-Threonine amides Zn2+ (Binuclear)9.555°CMetallo-hydrolase
Threonine Dehydrogenase 1.1.1.103L-Threonine NAD+ 8.5 - 9.037°CHydride Transfer
Threonine Ammonia-Lyase 4.3.1.19L-ThreoninePLP8.0 - 9.037°CSchiff Base / Dehydration

Experimental Workflows: Metabolic Flux & Activity Assays

To validate the metabolic conversion of L-threoninamide in a laboratory setting, researchers employ coupled enzymatic assays and mass spectrometry. The following protocol outlines a self-validating system for tracking the hydrolysis of L-threoninamide and its subsequent flux[3][7].

Protocol: LC-MS/MS Tracking of L-Threoninamide Hydrolysis

Objective: To quantify the specific activity of amidase against L-threoninamide and track the formation of downstream L-threonine.

Step 1: Substrate Preparation

  • Prepare a 1 mM solution of highly purified (2S,3S)-2-Amino-3-hydroxybutanamide in 50 mM CHES buffer (if using extremophilic amidases) or 100 mM Tris-HCl buffer (for standard mesophilic amidases)[2][3].

  • Causality: Buffer selection is critical. Tris-HCl at pH 8.0 is optimal for α -aminoamides processed by Rhodococcus amidases, ensuring the amine group remains unprotonated enough to not repel active site residues[2].

Step 2: Enzymatic Incubation

  • Introduce purified amidase (e.g., 10 μg/mL final concentration) into the substrate solution.

  • Incubate the reaction mixture in a thermocycler at the enzyme's optimal temperature (e.g., 55°C for engineered Bacillus amidases or 30°C for Rhodococcus strains) for exactly 10 minutes[2][3].

Step 3: Reaction Quenching

  • Extract 50 μL aliquots at 2-minute intervals.

  • Immediately quench the reaction by adding 50 μL of ice-cold 1% formic acid in acetonitrile.

  • Causality: The acidic organic solvent instantly denatures the amidase, halting the Ping Pong Bi Bi mechanism, and precipitates proteins, preparing the sample for LC-MS injection.

Step 4: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Inject the supernatant into a Triple Quadrupole LC-MS/MS system equipped with a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Monitor the disappearance of the L-threoninamide parent ion ( [M+H]+ m/z 119.1) and the appearance of L-threonine ( [M+H]+ m/z 120.1).

Step 5: Data Processing & Flux Analysis

  • Calculate the initial velocity ( V0​ ) from the linear phase of the product formation curve.

  • Apply Michaelis-Menten kinetics to derive Km​ and kcat​ values.

Workflow Step1 1. Substrate Prep (1mM L-Threoninamide) Step2 2. Enzymatic Incubation (Amidase / Optimized pH & Temp) Step1->Step2 Step3 3. Reaction Quenching (1% Formic Acid / ACN) Step2->Step3 Step4 4. LC-MS/MS Analysis (HILIC Column / MRM Mode) Step3->Step4 Step5 5. Data Processing (Kinetics & Flux Derivation) Step4->Step5

Step-by-step analytical workflow for quantifying L-threoninamide metabolic flux via LC-MS/MS.

References

  • Fournand, D., et al. "Acyl Transfer Activity of an Amidase from Rhodococcus sp. Strain R312: Formation of a Wide Range of Hydroxamic Acids." Journal of Bacteriology, National Institutes of Health (NIH). Available at:[Link]

  • Wikipedia Contributors. "Threonine ammonia-lyase." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sawers, G. "The anaerobic degradation of L-serine and L-threonine in enterobacteria: networks of pathways and regulatory signals." Archives of Microbiology, National Institutes of Health (NIH). Available at:[Link]

  • Lee, J., et al. "Single-Cell-Based Screening and Engineering of d-Amino Acid Amidohydrolases Using Artificial Amidophenol Substrates and Microbial Biosensors." Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

  • Zhu, Y., et al. "Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli." Frontiers in Bioengineering and Biotechnology. Available at:[Link]

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Exploratory

thermodynamic properties of (2S,3S)-2-Amino-3-hydroxybutanamide

An In-depth Technical Guide to the Thermodynamic Properties of (2S,3S)-2-Amino-3-hydroxybutanamide Abstract Introduction and Physicochemical Context (2S,3S)-2-Amino-3-hydroxybutanamide, hereafter referred to as L-threoni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of (2S,3S)-2-Amino-3-hydroxybutanamide

Abstract

Introduction and Physicochemical Context

(2S,3S)-2-Amino-3-hydroxybutanamide, hereafter referred to as L-threonine amide, is a chiral molecule featuring an amino group, a hydroxyl group, and a terminal amide. This structure makes it an interesting building block for synthesizing novel peptides and a model compound for studying side-chain interactions. The thermodynamic stability and phase behavior of such molecules are critical parameters that influence everything from reaction kinetics during synthesis to the shelf-life and bioavailability of a final drug product.

The objective of this guide is to establish a comprehensive research workflow for characterizing the thermodynamic properties of L-threonine amide. We will first explore its predicted physicochemical properties and then detail the computational and experimental methodologies required to obtain reliable thermodynamic data.

Table 1: Predicted Physicochemical Properties of (2S,3S)-2-Amino-3-hydroxybutanamide

PropertyPredicted ValueData Source
Molecular Formula C₄H₁₀N₂O₂PubChem[1]
Molecular Weight 118.13 g/mol PubChem[1]
XLogP3 -1.3PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 89.3 ŲPubChem[1]

Note: The values in Table 1 are computationally predicted and await experimental verification.

Computational Approach to Thermodynamic Characterization

2.1. Rationale for a Computational-First Strategy

In the absence of experimental data, a computational approach serves as an invaluable starting point. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide robust initial estimates of key thermodynamic parameters in the gas phase.[2] These predictions are crucial for designing efficient and safe experiments by, for instance, estimating the molecule's thermal stability. The correlation between computational and subsequent experimental results provides a deeper validation of the molecular model.[3]

2.2. Detailed Computational Protocol

This protocol outlines a standard workflow using DFT to calculate the fundamental thermodynamic properties of L-threonine amide.

  • Geometry Optimization:

    • Step 1: Construct the 3D structure of (2S,3S)-2-Amino-3-hydroxybutanamide.

    • Step 2: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). The goal is to find the lowest energy conformation of the molecule.

    • Causality: This step is critical because all subsequent thermodynamic calculations depend on an accurate molecular structure at its potential energy minimum.

  • Frequency Calculation:

    • Step 1: Using the optimized geometry, perform a frequency calculation at the same level of theory.

    • Step 2: Verify that the calculation yields no imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

    • Causality: This calculation provides the zero-point vibrational energy (ZPVE) and the vibrational, rotational, and translational contributions to the overall thermodynamic functions.[2]

  • Thermodynamic Property Derivation:

    • Step 1: Extract the thermal corrections to enthalpy and Gibbs free energy from the frequency calculation output.

    • Step 2: Combine these corrections with the single-point electronic energy to calculate the following properties at a standard temperature (e.g., 298.15 K):

      • Standard Enthalpy of Formation (ΔfH°)

      • Standard Gibbs Free Energy of Formation (ΔfG°)[4][5]

      • Molar Entropy (S°)

      • Heat Capacity at Constant Pressure (Cp)

2.3. Visualization: Computational Workflow

G Diagram 1: Computational Workflow for Thermodynamic Properties cluster_input Input cluster_dft DFT Calculations cluster_output Calculated Properties (Gas Phase) mol_structure 3D Molecular Structure of L-Threonine Amide geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry enthalpy Enthalpy (H°) freq_calc->enthalpy Thermal Corrections gibbs Gibbs Free Energy (G°) freq_calc->gibbs Thermal Corrections entropy Entropy (S°) freq_calc->entropy Thermal Corrections heat_capacity Heat Capacity (Cp) freq_calc->heat_capacity Thermal Corrections

Caption: Diagram 1: A flowchart for determining gas-phase thermodynamic properties using DFT.

Experimental Framework for Thermodynamic Validation

3.1. The Imperative of Experimental Measurement

While computational methods are powerful, they model idealized, often gas-phase, systems. For applications in materials science and drug development, properties in the condensed phase (solid or liquid) are paramount. Experimental measurements provide the definitive data on how molecules behave in reality, accounting for intermolecular forces and crystal lattice effects that are critical for predicting physical properties.

3.2. Core Experimental Techniques and Protocols

The following protocols form a self-validating system. TGA first establishes the thermal stability limits, which defines the safe operating range for DSC. DSC then provides data on phase transitions and heat capacity. Finally, combustion calorimetry provides a fundamental anchor point—the enthalpy of formation—against which other data can be reconciled.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the decomposition temperature (T_decomp) and assess the thermal stability of L-threonine amide. This is a crucial first step to prevent sample degradation during other thermal analyses.[6]

  • Step-by-Step Protocol:

    • Instrument Calibration: Calibrate the TGA instrument's temperature and mass sensors using certified reference materials.

    • Sample Preparation: Accurately weigh 5-10 mg of high-purity, dry L-threonine amide into a ceramic or aluminum TGA pan.

    • Experimental Conditions: Place the pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 25 °C) to an upper limit well beyond the expected decomposition (e.g., 600 °C) at a controlled heating rate of 10 °C/min.

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min) to prevent oxidative decomposition.

    • Data Analysis: Plot the sample mass as a function of temperature. The onset temperature of the major mass loss event is recorded as the decomposition temperature.

  • Causality: A 10 °C/min heating rate provides a good balance between experimental speed and the resolution needed to detect thermal events. An inert atmosphere ensures that the observed mass loss is due to thermal decomposition, not oxidation.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the melting temperature (T_m), enthalpy of fusion (Δ_fus_H), and solid-phase heat capacity (C_p) of L-threonine amide.[7][8]

  • Step-by-Step Protocol:

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

    • Melting Point & Enthalpy of Fusion:

      • Program: Heat the sample and reference pans from ambient temperature to a point below the T_decomp determined by TGA, at a rate of 10 °C/min.

      • Analysis: The resulting endothermic peak on the heat flow curve corresponds to melting. The peak onset temperature is taken as T_m, and the integrated area of the peak yields Δ_fus_H.

    • Heat Capacity (Three-Step Method):

      • Step A (Baseline): Run the DSC program with two empty pans to obtain a baseline heat flow curve.

      • Step B (Standard): Place a sapphire standard of known mass in the sample pan and run the exact same temperature program.

      • Step C (Sample): Replace the sapphire with the sample pan containing L-threonine amide and repeat the program.

      • Analysis: The heat capacity of the sample (C_p) is calculated at any given temperature by comparing the heat flow differences between the sample, the standard, and the baseline runs.[9][10]

  • Causality: Hermetically sealed pans are used to prevent mass loss due to sublimation prior to melting, which would invalidate the enthalpy measurement. The three-step method for C_p measurement is a standard protocol that corrects for instrument asymmetries, ensuring high accuracy.[11]

Bomb Combustion Calorimetry
  • Objective: To experimentally determine the standard enthalpy of combustion (Δ_c_H°), from which the standard enthalpy of formation in the solid state (Δ_f_H°(s)) can be accurately calculated.

  • Step-by-Step Protocol:

    • Calorimeter Calibration: Determine the energy equivalent of the calorimeter (calorimeter constant) by combusting a certified standard, typically benzoic acid.[12]

    • Sample Preparation: Press a pellet of approximately 1 g of L-threonine amide of known mass. Place it in the crucible inside the combustion bomb.

    • Bomb Assembly: Add a small, known amount of water to the bomb to ensure all nitrogen oxides form nitric acid in solution. Seal the bomb and pressurize it with high-purity oxygen (e.g., to 30 atm).

    • Combustion: Submerge the bomb in the calorimeter's water jacket. Allow the system to reach thermal equilibrium. Ignite the sample and record the temperature change of the water over time until a new equilibrium is reached.

    • Data Analysis:

      • Calculate the total heat released using the calorimeter constant and the corrected temperature rise.

      • Apply corrections for the ignition energy and for the formation of nitric acid from the sample's nitrogen content.[12]

      • From the corrected total heat, calculate the standard enthalpy of combustion (Δ_c_H°).

      • Use Hess's Law to calculate the standard enthalpy of formation (Δ_f_H°(s)) from the combustion reaction products (CO₂, H₂O, N₂).

3.3. Visualization: Experimental Workflow

G Diagram 2: Integrated Experimental Workflow cluster_input Sample Preparation cluster_thermal Thermal Analysis cluster_calorimetry Calorimetry cluster_output Determined Properties (Solid State) sample High-Purity, Dry L-Threonine Amide tga TGA (Thermogravimetric Analysis) sample->tga dsc DSC (Differential Scanning Calorimetry) sample->dsc bomb Bomb Combustion Calorimetry sample->bomb tga->dsc Defines Upper Temp. Limit t_decomp T_decomp tga->t_decomp t_m T_m dsc->t_m delta_h_fus Δ_fus_H dsc->delta_h_fus cp_solid C_p(s) dsc->cp_solid delta_h_f Δ_f_H°(s) bomb->delta_h_f

Caption: Diagram 2: A workflow showing the synergy between TGA, DSC, and combustion calorimetry.

Table 2: Summary of Experimental Data and Significance

Thermodynamic PropertyExperimental TechniqueSignificance in Drug Development
Decomposition Temperature (T_decomp) TGADefines upper limit for processing, handling, and storage; key for stability assessment.
Melting Temperature (T_m) DSCCritical for defining physical form (solid/liquid), purity analysis, and formulation design.
Enthalpy of Fusion (Δ_fus_H) DSCRelates to crystal lattice energy; impacts solubility and dissolution rate predictions.
Heat Capacity (C_p) DSCEssential for calculating changes in enthalpy and entropy with temperature; used in process safety calculations.
Enthalpy of Formation (Δ_f_H°) Bomb CalorimetryA fundamental measure of molecular stability; provides a benchmark for computational models.

Synthesis and Conclusion

The ultimate goal is to create a complete and validated thermodynamic profile for (2S,3S)-2-Amino-3-hydroxybutanamide. This is achieved by synthesizing the data from both the computational and experimental workflows. The gas-phase enthalpy of formation calculated via DFT can be compared to an experimental gas-phase value, which is derived by combining the solid-state enthalpy of formation (from bomb calorimetry) with the enthalpy of sublimation (which can also be measured, e.g., via Knudsen effusion or estimated). A strong correlation between these values validates both the computational model and the experimental results.

For professionals in drug development, this comprehensive dataset is invaluable. It enables the accurate modeling of solubility through the Gibbs free energy of solution, informs the design of stable formulations by defining temperature limits, and provides critical parameters for process scale-up and safety assessments. By following the integrated framework presented in this guide, researchers can systematically and rigorously characterize L-threonine amide or any new chemical entity, transforming a compound with unknown properties into a well-understood asset for further development.

References

  • Šišková, A., et al. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry of L-threonine binding. ResearchGate. Available at: [Link]

  • Lukyanova, V.A., et al. (2018). Thermodynamic properties of l-threonine. IAEA International Nuclear Information System. Available at: [Link]

  • Kharat, D.N., et al. (2011). Hydration of L-threonine and N-acetyl-L-threonylamide in solutions. ResearchGate. Available at: [Link]

  • Havlín, J., Fulem, M., & Růžička, K. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. Molecules. Available at: [Link]

  • Havlín, J., Fulem, M., & Růžička, K. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. ResearchGate. Available at: [Link]

  • Kharat, D.N., & Pawar, S.P. (2011). Thermodynamic Studies of Amino Acid–Denaturant Interactions in Aqueous Solutions at 298.15 K. Journal of Solution Chemistry. Available at: [Link]

  • Havlín, J., Fulem, M., & Růžička, K. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. MDPI. Available at: [Link]

  • PubChem. (n.d.). (2R,3S)-2-Amino-3-hydroxybutanamide. PubChem. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Threonine (CAS 72-19-5). Cheméo. Available at: [Link]

  • Wu, J., & Zhang, J. (2012). Comparisons of Computational and Experimental Thermochemical Properties of α-Amino Acids. The Journal of Physical Chemistry B. Available at: [Link]

  • Dinache, A., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules. Available at: [Link]

  • NIST/TRC. (n.d.). (S)-2-amino-3-hydroxypropanoic acid. NIST/TRC Web Thermo Tables. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of dl-Threonine (CAS 80-68-2). Cheméo. Available at: [Link]

  • Pal, A., & Chauhan, N. (2020). Temperature-Dependent Thermodynamic Properties of Amino Acids in Aqueous Imidazolium-Based Ionic Liquid. Journal of Chemical & Engineering Data. Available at: [Link]

  • Havlín, J., et al. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. PubMed. Available at: [Link]

  • PubChem. (n.d.). (2S)-2-Amino-3-hydroxybutanoic acid. PubChem. Available at: [Link]

  • ResearchGate. (2022). Gibbs Free Energies at 298 K. ResearchGate. Available at: [Link]

  • Perisanu, S. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Iris Publishers. Available at: [Link]

  • Reddit. (2025). Help on Final Gibbs Free Energy Calculation. r/Chempros. Available at: [Link]

  • Contineanu, I., & Perisanu, S. (n.d.). Enthalpies of combustion and formation of isomers of the amino-benzoic acid. ResearchGate. Available at: [Link]

  • ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. ATA Scientific. Available at: [Link]

  • Wikipedia. (n.d.). Threonine. Wikipedia. Available at: [Link]

  • Lu, J., et al. (2024). Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy. ResearchGate. Available at: [Link]

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Foundational

The Historical Discovery and Biocatalytic Evolution of (2S,3S)-2-Amino-3-hydroxybutanamide

An In-Depth Technical Guide to L-allo-Threonine Amide in Pharmaceutical Development Executive Summary (2S,3S)-2-Amino-3-hydroxybutanamide, widely recognized in the biochemical community as L-allo-threonine amide, is a no...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to L-allo-Threonine Amide in Pharmaceutical Development

Executive Summary

(2S,3S)-2-Amino-3-hydroxybutanamide, widely recognized in the biochemical community as L-allo-threonine amide, is a non-proteinogenic amino acid derivative with profound implications in medicinal chemistry. Characterized by its unique syn-stereochemistry at the α and β carbons, this compound serves as a critical chiral building block. It is instrumental in the synthesis of β -lactam antibiotics and spiro-lactam N-methyl-D-aspartate (NMDA) receptor modulators. This whitepaper explores its historical discovery, structural causality, biocatalytic synthesis, and provides field-proven experimental protocols for its application.

Historical Discovery & Stereochemical Context

The Discovery of Threonine

Threonine holds the distinction of being the last of the 20 common proteinogenic amino acids to be discovered. While biochemist William C. Rose is widely credited with its definitive discovery and structural elucidation in 1936, its initial isolation from oat protein was actually reported a decade earlier by Schryver and Buston in 1926[1].

Stereochemical Divergence

Threonine possesses two chiral centers, yielding four distinct stereoisomers: L-threonine (2S,3R), D-threonine (2R,3S), L-allo-threonine (2S,3S), and D-allo-threonine (2R,3R). The allo isomers, characterized by their syn spatial configuration, are exceptionally rare in nature and initially had no recognized nutritional value[1]. However, the specific (2S,3S) configuration later proved invaluable for spatial targeting in synthetic chemistry[2].

Emergence of the Amide Derivative

The amidation of L-allo-threonine to form (2S,3S)-2-Amino-3-hydroxybutanamide became historically significant during the late 20th century. Researchers seeking novel synthetic routes for azetidinone-based β -lactam antibiotics identified this amide as an ideal precursor[3]. More recently, the compound has become a crucial intermediate in the synthesis of spiro-lactam NMDA receptor modulators, which are actively investigated for the treatment of major depressive disorders[4].

Structural Properties and Data Presentation

The stereochemistry of the β -carbon dictates the compound's reactivity, its trajectory during cyclization reactions, and its spatial fit within enzymatic or receptor active sites.

Table 1: Stereochemical Comparison of Threonine Amide Isomers

Compound NameIUPAC NomenclatureConfigurationC α -C β RelationshipPrimary Pharmaceutical Application
L-Threonine amide(2S,3R)-2-Amino-3-hydroxybutanamideNaturalAntiGeneral peptide synthesis, standard ligands
L-allo-Threonine amide (2S,3S)-2-Amino-3-hydroxybutanamide Non-proteinogenic Syn β -lactams, NMDA receptor modulators
D-Threonine amide(2R,3S)-2-Amino-3-hydroxybutanamideNon-proteinogenicAntiChiral resolution, specialized probes

Biocatalytic Synthesis: The Role of Threonine Aldolases

Chemical synthesis of β -hydroxy- α -amino acids typically yields a complex mixture of all four diastereomers, requiring tedious and low-yield chiral resolution. To overcome this bottleneck, researchers developed biocatalytic workflows using Pyridoxal 5'-Phosphate (PLP)-dependent Threonine Aldolases (TAs)[5].

Mechanistic Causality

TAs catalyze the reversible aldol condensation of glycine and acetaldehyde. The PLP cofactor forms an external aldimine intermediate with glycine. The enzyme's active site strictly controls the stereochemistry at the α -carbon (yielding >99% L-enantiomer). However, native TAs often exhibit low diastereoselectivity at the β -carbon. Through site-directed mutagenesis (e.g., altering active site residues like Asp27 and Arg231), engineered TAs can shift the thermodynamic equilibrium to favor the syn-addition, producing L-allo-threonine with high diastereomeric excess[6].

Pathway Gly Glycine + Acetaldehyde Int External Aldimine Intermediate Gly->Int Enz L-Threonine Aldolase (PLP) Enz->Int LThr L-Threonine (2S,3R) Int->LThr anti-addition LAllo L-allo-Threonine (2S,3S) Int->LAllo syn-addition Amide (2S,3S)-2-Amino-3- hydroxybutanamide LAllo->Amide Amidation

Biocatalytic synthesis pathway of (2S,3S)-2-Amino-3-hydroxybutanamide via PLP-dependent aldolase.

Pharmaceutical Applications

  • β -Lactam Antibiotics : (2S,3S)-2-Amino-3-hydroxybutanamide is utilized in the synthesis of monobactams and other β -lactams. The syn-stereochemistry is essential for the correct spatial orientation of the β -lactam ring substituents, which dictates the molecule's resistance to β -lactamase degradation[3].

  • NMDA Receptor Modulators : The compound is a key intermediate in synthesizing spiro-lactam NMDA receptor modulators. The specific (2S,3S) configuration ensures optimal binding affinity to the allosteric sites of the NMDA receptor complex, facilitating the potentiation of receptor activity necessary for rapid-acting antidepressant effects[4].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the biocatalytic synthesis and subsequent amidation.

Protocol 1: Biocatalytic Synthesis of L-allo-Threonine

Rationale: Enzymatic aldol addition provides superior α -carbon stereocontrol compared to traditional chemical synthesis, eliminating the need for downstream enantiomeric resolution.

  • Preparation : Dissolve 500 mM glycine and 500 mM acetaldehyde in 100 mM sodium phosphate buffer (pH 7.5).

  • Cofactor Addition : Add 0.1 mM Pyridoxal 5'-Phosphate (PLP) to stabilize the enzyme active site and facilitate aldimine formation.

  • Enzyme Loading : Introduce 5 mg/mL of engineered L-allo-threonine aldolase (purified from recombinant E. coli expression systems).

  • Incubation : Incubate the reaction at 30°C for 24 hours under gentle agitation (150 rpm) to maximize conversion rates.

  • Termination & Isolation : Terminate the reaction by heating to 80°C for 10 minutes to denature the enzyme. Centrifuge at 10,000 x g to remove precipitated protein. Isolate L-allo-threonine via cation-exchange chromatography (e.g., Dowex 50WX8) and crystallize from aqueous ethanol.

Protocol 2: Amidation to (2S,3S)-2-Amino-3-hydroxybutanamide

Rationale: Direct amidation of the carboxylic acid requires activation. Using EDC/HOBt prevents racemization of the sensitive α -chiral center, preserving the critical (2S,3S) configuration.

  • Protection : Protect the α -amino group of L-allo-threonine using Di-tert-butyl dicarbonate (Boc 2​ O) in a mixture of dioxane/water (1:1) with NaHCO 3​ to yield Boc-L-allo-threonine.

  • Activation : Dissolve 10 mmol of Boc-L-allo-threonine in anhydrous DMF. Add 12 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 12 mmol of Hydroxybenzotriazole (HOBt). Stir at 0°C for 30 minutes to form the active ester.

  • Amidation : Introduce ammonia gas or add 15 mmol of ammonium chloride (NH 4​ Cl) along with N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

  • Deprotection : Remove the Boc protecting group by treating the intermediate with 4M HCl in dioxane for 2 hours at room temperature.

  • Purification : Evaporate the solvent under reduced pressure. Recrystallize the resulting hydrochloride salt from methanol/diethyl ether to yield pure (2S,3S)-2-Amino-3-hydroxybutanamide hydrochloride[7].

Workflow Step1 Step 1: Enzymatic Aldol Addition Glycine + Acetaldehyde Step2 Step 2: Stereoisomer Isolation Chiral Chromatography Step1->Step2 Step3 Step 3: Carboxyl Activation Boc Protection & EDC/HOBt Step2->Step3 Step4 Step 4: Amidation & Deprotection NH4Cl / HCl in Dioxane Step3->Step4 Step5 Step 5: Drug Integration Beta-Lactams & NMDA Modulators Step4->Step5

Workflow for the synthesis and pharmaceutical integration of L-allo-threonine amide.

References

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Protocols & Analytical Methods

Method

Topic: HPLC-UV Method Development and Validation for the Quantification of (2S,3S)-2-Amino-3-hydroxybutanamide

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. **Abstract This technical guide provides a comprehensive, field-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This technical guide provides a comprehensive, field-proven methodology for the development and validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of (2S,3S)-2-Amino-3-hydroxybutanamide. This analyte, a polar chiral molecule analogous to threoninamide, presents significant analytical challenges, including poor retention on traditional reversed-phase media and the absence of a strong native chromophore. To overcome these obstacles, this protocol employs a pre-column derivatization strategy using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride), which imparts hydrophobicity and a highly UV-active moiety to the analyte. The resulting stable derivative is then readily separated and quantified on a standard C18 column. This document details the entire workflow, from the rationale behind method design and derivatization to a step-by-step validation protocol compliant with International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction: The Analytical Challenge

(2S,3S)-2-Amino-3-hydroxybutanamide is a chiral amino acid derivative with significance as a building block in pharmaceutical synthesis.[1] Its analytical quantification is critical for process monitoring, quality control, and stability testing. However, the molecule's inherent physicochemical properties pose two primary challenges for conventional HPLC-UV analysis:

  • High Polarity: The presence of a primary amine, a hydroxyl group, and an amide functional group makes the molecule highly polar. Consequently, it exhibits little to no retention on standard reversed-phase (RP) columns like C18, eluting in or near the solvent front. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are designed for such compounds, they can be less robust and require careful mobile phase management.[2][3][4][5]

  • Lack of a Strong Chromophore: Like most amino acids, this compound does not possess a significant UV-absorbing chromophore. Direct detection is limited to the carboxyl group's weak absorbance at low wavelengths (200-210 nm), which suffers from low sensitivity and high interference from common HPLC solvents and additives.[6][7][8]

To establish a sensitive, specific, and robust analytical method, a pre-column derivatization strategy is the most logical and effective approach.[9][10]

Method Development Strategy: Causality and Choices

Our strategy is centered on chemically modifying the analyte to make it amenable to reliable separation and detection using widely available HPLC instrumentation.

The Derivatization Decision: Why Dansyl Chloride?

Several reagents are available for derivatizing primary amines, including o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[11][12][13] However, for a formal validation package, the stability of the resulting derivative is paramount.

  • o-Phthalaldehyde (OPA): Reacts rapidly at room temperature but forms isoindole derivatives that can be unstable, degrading in a matter of hours, which is a significant liability for method robustness and sequence re-analysis.[14][15]

  • Dansyl Chloride (Dns-Cl): While the reaction requires alkaline conditions and elevated temperature, it forms an intensely fluorescent and UV-active sulfonamide adduct that is exceptionally stable.[16][17][18][19] This stability ensures that samples, standards, and validation solutions remain consistent throughout long analytical sequences, a cornerstone of a trustworthy method.[20]

Therefore, Dansyl Chloride was selected as the optimal derivatizing agent for this application. The derivatization reaction is shown in Figure 1.

Reaction of (2S,3S)-2-Amino-3-hydroxybutanamide with Dansyl Chloride. The primary amine of the analyte nucleophilically attacks the sulfonyl chloride of Dansyl Chloride under basic conditions, forming a stable, UV-active dansylated sulfonamide derivative and releasing HCl.Figure 1. Derivatization of (2S,3S)-2-Amino-3-hydroxybutanamide with Dansyl Chloride.
The Chromatographic Pivot: From HILIC to Reversed-Phase

The successful derivatization with the bulky, nonpolar dansyl group fundamentally alters the analyte's chromatographic behavior. The resulting dansylated derivative is significantly more hydrophobic, eliminating the need for HILIC. It can now be strongly retained and effectively separated using gold-standard reversed-phase chromatography on a C18 column, which is known for its high efficiency, reproducibility, and robustness.[16][20]

Overall Method Workflow

The complete analytical workflow, from sample preparation to data analysis, is designed to be a self-validating system. Each stage is optimized to ensure the final result is accurate and reproducible.

Method_Development_Workflow cluster_Prep Phase 1: Sample & Standard Preparation cluster_Deriv Phase 2: Derivatization cluster_Analysis Phase 3: HPLC Analysis cluster_Validation Phase 4: Validation & Quantification Prep_Sample Sample Preparation (Dissolution & Dilution) Derivatization Dansylation Reaction (Mix, Heat, Quench) Prep_Sample->Derivatization Prep_Standard Standard Preparation (Stock & Working Solutions) Prep_Standard->Derivatization Deriv_Reagent Reagent Preparation (Dansyl-Cl, Buffer) Deriv_Reagent->Derivatization HPLC_Setup System & Column Equilibration Derivatization->HPLC_Setup Injection Inject Derivatized Sample HPLC_Setup->Injection Separation RP-HPLC Separation (C18, Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm or 338 nm) Separation->Detection Data_Acq Data Acquisition (Chromatogram) Detection->Data_Acq Integration Peak Integration Data_Acq->Integration Quantification Quantification (External Standard Calibration) Integration->Quantification Validation Method Validation (ICH Q2 Guidelines) Quantification->Validation

Caption: HPLC-UV Method Development and Validation Workflow.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Dansyl Chloride is corrosive and moisture-sensitive.

Protocol 1: Pre-column Derivatization with Dansyl Chloride

This protocol describes the derivatization of a 1 mg/mL sample solution. Adjust volumes proportionally for different concentrations.

Reagents & Materials:

  • (2S,3S)-2-Amino-3-hydroxybutanamide reference standard

  • Sample containing the analyte

  • Dansyl Chloride solution: 10 mg/mL in acetone (prepare fresh daily and protect from light).[14]

  • Sodium Bicarbonate Buffer: 0.2 M, pH 9.5.[16]

  • Quenching Solution: 2% Formic Acid in water.[16]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath set to 60°C

  • Vortex mixer

  • 0.22 µm syringe filter

  • HPLC vials with inserts

Procedure:

  • Sample/Standard Preparation: Accurately prepare a ~1 mg/mL solution of the sample or reference standard in a suitable solvent (e.g., Water:Acetonitrile 50:50 v/v).

  • Aliquot: Transfer 100 µL of the prepared sample or standard solution into a 1.5 mL microcentrifuge tube.

  • Add Buffer: Add 100 µL of 0.2 M Sodium Bicarbonate buffer (pH 9.5) to the tube.

  • Add Derivatizing Reagent: Add 100 µL of the freshly prepared 10 mg/mL Dansyl Chloride solution.

  • Reaction: Vortex the mixture for 30 seconds. Place the tube in a heating block at 60°C for 45 minutes in the dark.[14]

  • Cooling: After incubation, remove the tube and allow it to cool to room temperature.

  • Quenching: Add 20 µL of the 2% formic acid quenching solution to consume the excess Dansyl Chloride. Vortex for 30 seconds.[16]

  • Dilution & Filtration: Add 680 µL of Acetonitrile:Water (50:50 v/v) to the vial to bring the total volume to 1 mL. Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial. The sample is now ready for injection.

Protocol 2: HPLC-UV Chromatographic Conditions

The following conditions have been established as a robust starting point for the analysis of the dansylated derivative.

ParameterRecommended ConditionRationale
HPLC System Any standard HPLC or UHPLC system with a UV detectorMethod is compatible with standard equipment.
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µmProvides excellent retention and separation for the hydrophobic dansyl derivative.[16]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure sharp peak shape for the sulfonamide.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% B (Equilibration)A gradient is necessary to elute the hydrophobic derivative while ensuring separation from early-eluting polar impurities and the excess reagent peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times by controlling mobile phase viscosity.
Injection Volume 10 µLA typical injection volume; can be optimized based on concentration and sensitivity needs.
UV Detection 254 nm or 338 nmThe dansyl moiety has strong absorbance at these wavelengths. 254 nm is common, while 338 nm can offer more selectivity.[15]

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[21] The following experiments should be performed according to a pre-approved protocol, and all results must meet the pre-defined acceptance criteria.

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from placebo, impurities, or degradation products.Peak for the analyte is spectrally pure (e.g., via PDA peak purity analysis) and well-resolved from all other peaks (Resolution > 2.0).
Linearity & Range To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy To measure the closeness of the experimental value to the true value. Assessed by spike-recovery of the analyte in a placebo matrix.Mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-day): To assess precision over a short time interval.Intermediate Precision (Inter-day): To assess variation from different days, analysts, or equipment.Repeatability: RSD ≤ 1.0% for six replicate preparations at 100% concentration.Intermediate Precision: Overall RSD for both sets of data ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters (e.g., retention time, tailing factor, plate count) should remain within their defined limits. Peak area %RSD should be ≤ 2.0%.
Brief Experimental Outline for Validation
  • Specificity: Inject derivatized diluent, placebo, and a stressed sample (e.g., acid, base, peroxide, heat, light stressed) to demonstrate no co-elution at the analyte's retention time. Use a Photodiode Array (PDA) detector to assess peak purity.

  • Linearity: Prepare and derivatize at least five standard solutions across a range of 50% to 150% of the target analytical concentration. Plot peak area versus concentration and perform linear regression analysis.

  • Accuracy: Prepare a placebo solution and spike it with the analyte at three levels (e.g., 80%, 100%, 120% of target concentration) in triplicate. Derivatize and analyze, calculating the percent recovery for each sample.

  • Precision:

    • Repeatability: Prepare and analyze six independent samples at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst or on a different instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio of a series of diluted standard solutions or calculate from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Analyze a standard solution while making small, deliberate changes to the method, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., ± 2% absolute organic content)

Note on Chiral Purity Analysis

The method described herein is for quantifying the total amount of (2S,3S)-2-Amino-3-hydroxybutanamide and does not separate enantiomers or diastereomers. To confirm the stereochemical purity, a separate chiral HPLC method is required. Such methods typically employ a Chiral Stationary Phase (CSP), such as a crown ether or ligand-exchange column, and often do not require derivatization.[22][23][24] The development of a chiral method is a distinct process focused on achieving enantioseparation, often with isocratic mobile phases containing a copper salt or specific acids.[24][25]

Conclusion

The analytical challenges posed by the high polarity and poor UV absorbance of (2S,3S)-2-Amino-3-hydroxybutanamide are effectively overcome through a pre-column derivatization strategy with Dansyl Chloride. This approach yields a stable, hydrophobic derivative that is amenable to robust, high-sensitivity analysis on a conventional reversed-phase C18 HPLC-UV system. The detailed protocols for method execution and validation provided in this guide establish a clear and scientifically sound pathway for researchers to implement a reliable, ICH-compliant quantitative method suitable for the rigorous demands of pharmaceutical development and quality control.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • Yuan, Z. F., & Shadi, A. (n.d.). Targeted quantification of amino acids by dansylation. PMC.
  • Chypre, M., & Le-Min, T. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Molnár-Perl, I. (2000). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate.
  • Roemling, R., Sakata, M., Kawai, Y., & N.A., H. (2026, April 1). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Stephens, K. (1986, August). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Wikipedia. (n.d.). Dansyl chloride.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Shimadzu Asia Pacific. (n.d.). Analytical Methods for Amino Acids.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation: OPA Derivatization vs. Alternatives.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Lee, D., & Lee, S. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
  • International Journal of Pharmaceutical and Drug Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • LC-MS. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function.
  • ResearchGate. (n.d.). Reaction of primary amine with OPA.
  • JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System.
  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
  • Rohman, A., et al. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Zhou, Y. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • El-Zaher, A. A., et al. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. PMC.
  • EvitaChem. (n.d.). (2R,3R)-2-Amino-3-hydroxybutanamide.
  • Jhansi, T. N., et al. (2019, November 18). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry.
  • Naga Jhansi, T., et al. (2019, November 19). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate.
  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • BenchChem Technical Support Team. (2026, March). Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers.

Sources

Application

Application Note & Protocols: (2S,3S)-2-Amino-3-hydroxybutanamide as a Versatile Chiral Building Block

Abstract (2S,3S)-2-Amino-3-hydroxybutanamide, the amide derivative of the naturally occurring amino acid L-threonine, is a potent and versatile chiral building block in modern organic synthesis. Its defined stereochemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2S,3S)-2-Amino-3-hydroxybutanamide, the amide derivative of the naturally occurring amino acid L-threonine, is a potent and versatile chiral building block in modern organic synthesis. Its defined stereochemistry at two contiguous centers (C2 and C3), coupled with three distinct functional groups (amine, hydroxyl, and amide), provides a rich platform for the stereoselective synthesis of complex molecular architectures. This guide provides an in-depth exploration of its properties, applications, and detailed, field-proven protocols for its use in the synthesis of valuable chiral intermediates, serving as a critical resource for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction: The Strategic Advantage of a Threonine-Derived Synthon

In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, the use of chiral building blocks derived from the "chiral pool" is a cornerstone strategy.[1] (2S,3S)-2-Amino-3-hydroxybutanamide emerges from this pool as a highly valuable synthon. It effectively translates the stereochemical integrity of L-threonine into a synthetically tractable format. The primary amide offers a unique functional handle that can be maintained, hydrolyzed, or transformed, while the vicinal amino and hydroxyl groups provide a classic 1,2-amino alcohol motif, crucial for directing stereoselective reactions and for constructing chiral ligands and auxiliaries.[2] Its utility is demonstrated in the synthesis of peptidomimetics, bioactive small molecules, and as a precursor to other tailored amino acid derivatives.

Key Structural Features & Synthetic Potential

G N N L L N->L D D N->D O O O->L O->D A A H H A->H P P A->P A->D

Physicochemical Properties & Handling

Proper handling and storage are paramount to maintaining the chemical and stereochemical integrity of the building block.

PropertyValueSource
IUPAC Name (2S,3S)-2-Amino-3-hydroxybutanamide-
Synonyms L-Threonine amide-
Molecular Formula C₄H₁₀N₂O₂[3]
Molecular Weight 118.13 g/mol [3]
CAS Number 6203-18-5-
Appearance White to off-white crystalline powder[4]
Purity Typically ≥97%[4]
Storage Store at 2-8°C, desiccated[5]

Handling & Safety:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information. The hydrochloride salt is known to be an irritant.[4]

Solubility:

  • Soluble in water and polar protic solvents like methanol and ethanol.

  • Limited solubility in less polar organic solvents such as dichloromethane (DCM) and ethyl acetate (EtOAc), although solubility increases upon N-protection.

Core Synthetic Applications & Methodologies

The strategic value of (2S,3S)-2-Amino-3-hydroxybutanamide lies in its predictable reactivity, allowing for its incorporation into diverse synthetic pathways.

A. Derivatization into Chiral Ligands and Organocatalysts

The 1,2-amino alcohol motif is a privileged scaffold for the synthesis of chiral ligands for asymmetric metal catalysis and for purely organic catalysts. The amine and hydroxyl groups can be readily functionalized to create bidentate ligands that coordinate with metals, forming a rigid chiral environment that enforces high stereoselectivity in reactions such as asymmetric hydrogenations, aldol reactions, and Michael additions.[2]

B. Synthesis of Protected α-Hydroxy-β-Amino Acid Equivalents

While the title compound is an amide, it serves as a protected precursor to (2S,3S)-2-amino-3-hydroxybutanoic acid (L-Threonine). More importantly, the functional groups can be selectively protected and then the amide can be hydrolyzed under controlled conditions. This strategy is key when the final target requires a free carboxylic acid, and it avoids side reactions during intermediate steps. The synthesis of related α-hydroxy-β-amino acids is a well-established field, highlighting the importance of this structural class.[6][7]

C. Elaboration into Weinreb Amides for Aldehyde Synthesis

A powerful transformation for amino acids is their conversion into Weinreb amides (N-methoxy-N-methylamides).[8] These intermediates are exceptionally useful because they react with organometallic reagents (e.g., Grignards, organolithiums) to cleanly afford ketones, or they can be reduced with mild hydride reagents (e.g., DIBAL-H) to furnish aldehydes without over-reduction to the alcohol. This conversion provides a robust method for C-C bond formation at the carbonyl carbon while preserving the chiral centers.[8]

G Start (2S,3S)-2-Amino-3-hydroxybutanamide N_Protected N-Protected Intermediate (e.g., N-Boc) Start->N_Protected Protection (Protocol 1) Weinreb N-Protected Weinreb Amide N_Protected->Weinreb Coupling (Protocol 2) Aldehyde Chiral Aldehyde (e.g., Garner's Aldehyde analog) Weinreb->Aldehyde Reduction (e.g., DIBAL-H) Complex Complex Molecules (APIs, Natural Products) Aldehyde->Complex Further Elaboration

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, workup, and product characterization. These represent fundamental transformations that enable the broader applications of the title compound.

Protocol 1: Synthesis of (2S,3S)-tert-butyl (1-amino-1-oxo-3-hydroxybutan-2-yl)carbamate

Principle: This protocol details the chemoselective N-protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O). The Boc protecting group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions. This step is crucial for preventing the nucleophilic amine from participating in subsequent reactions, thereby enabling selective modification of the hydroxyl or amide groups.

Materials:

  • (2S,3S)-2-Amino-3-hydroxybutanamide (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (1.5 equiv)

  • Solvents: 1,4-Dioxane and Deionized Water (e.g., 1:1 mixture)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottomed flask equipped with a magnetic stir bar, suspend (2S,3S)-2-Amino-3-hydroxybutanamide (e.g., 5.00 g, 42.3 mmol) in a 1:1 mixture of 1,4-dioxane and water (e.g., 100 mL).

  • Base Addition: Add sodium bicarbonate (e.g., 5.33 g, 63.5 mmol) to the suspension. Stir at room temperature until the solid dissolves.

  • Boc₂O Addition: Dissolve Boc₂O (e.g., 10.1 g, 46.5 mmol) in a minimal amount of 1,4-dioxane (e.g., 20 mL) and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir overnight (12-16 hours) at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The starting material is polar (low Rf), while the Boc-protected product is less polar (higher Rf).

  • Workup - Quenching & Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the dioxane.

    • Dilute the remaining aqueous residue with water (e.g., 50 mL) and extract with ethyl acetate (3 x 75 mL). The use of a robust extraction solvent is crucial for recovering the product.[9]

    • Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1N HCl (1 x 50 mL) to remove any unreacted amine, followed by saturated aqueous NaHCO₃ (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often a white solid of high purity. If necessary, it can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes).

Validation & Characterization:

  • ¹H NMR: Expect to see a characteristic singlet around 1.4 ppm corresponding to the 9 protons of the tert-butyl group.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺ and compare with the experimental data.

  • Melting Point: A sharp melting point indicates high purity.

Protocol 2: Synthesis of (2S,3S)-tert-butyl (3-hydroxy-1-(methoxy(methyl)amino)-1-oxobutan-2-yl)carbamate (Weinreb Amide)

Principle: This protocol converts the N-Boc protected amino amide from Protocol 1 into a Weinreb amide. This is achieved via hydrolysis of the primary amide to the corresponding carboxylic acid, followed by a peptide-type coupling with N,O-dimethylhydroxylamine hydrochloride. This method provides a stable, versatile intermediate ready for elaboration.[8] An alternative direct amidation could also be explored using modern catalytic methods.[8]

Materials:

  • Product from Protocol 1 (1.0 equiv)

  • Lithium Hydroxide (LiOH) (2.0-3.0 equiv) for hydrolysis

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • Oxyma Pure or HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (3.0 equiv)

  • Solvents: Tetrahydrofuran (THF), Water, Dichloromethane (DCM), or Dimethylformamide (DMF)[9][10]

Step-by-Step Methodology:

Part A: Hydrolysis of the Amide

  • Setup: Dissolve the N-Boc protected amide (e.g., 5.0 g, 22.9 mmol) in a mixture of THF and water (e.g., 3:1, 80 mL).

  • Hydrolysis: Add LiOH·H₂O (e.g., 2.9 g, 69.0 mmol) and heat the mixture to 50-60 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction to 0 °C and carefully acidify with 1N HCl to pH ~3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected carboxylic acid, which can be used directly in the next step.

Part B: Weinreb Amide Formation

  • Setup: In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc protected acid from Part A (1.0 equiv) in anhydrous DCM or DMF (e.g., 100 mL).[9]

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), EDC·HCl (1.2 equiv), and Oxyma Pure (1.2 equiv).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This is critical to control the rate of active ester formation and minimize potential side reactions, including racemization.[9]

  • Base Addition: Add DIEA (3.0 equiv) dropwise to the stirring mixture. The base neutralizes the hydrochloride salt and facilitates the coupling.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with 1N HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Validation & Characterization:

  • ¹H NMR: Look for new singlets corresponding to the N-methoxy (~3.7 ppm) and N-methyl (~3.2 ppm) protons of the Weinreb amide.

  • Mass Spectrometry (ESI+): Confirm the molecular weight of the desired product.

  • IR Spectroscopy: The carbonyl stretch (C=O) of the Weinreb amide will appear at a characteristic frequency (approx. 1660 cm⁻¹).

Conclusion

(2S,3S)-2-Amino-3-hydroxybutanamide is more than just a derivative of a common amino acid; it is a strategically designed chiral synthon that offers multiple avenues for asymmetric synthesis. The protocols provided herein for N-protection and conversion to a Weinreb amide are foundational steps that unlock its potential for creating advanced intermediates for drug discovery and natural product synthesis. By understanding the causality behind each experimental choice and employing robust validation techniques, researchers can confidently and efficiently integrate this building block into their synthetic campaigns.

References

  • Scribd. Asymmetric Synthesis of Threonine. Available from: [Link].

  • Williams, R. M. (1989). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 1-33). Pergamon Press.
  • Organic Syntheses. Syntheses of Substituted 2-Cyano-benzothiazoles. Org. Synth. 2018, 95, 177-193. Available from: [Link].

  • MDPI. C2-Symmetric Amino Acid Amide-Derived Organocatalysts. Molecules. 2023, 28(17), 6279. Available from: [Link].

  • Organic Syntheses. Oxyma Pure/EDC-HCl-Mediated Peptide Synthesis in Solution Phase. Org. Synth. 2014, 91, 193. Available from: [Link].

  • PubChem. (2R,3S)-2-Amino-3-hydroxybutanamide. National Center for Biotechnology Information. Available from: [Link].

  • Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of the Japan Chemical Society, 70(4), 361-378.
  • ResearchGate. Synthesis of Fmoc-Protected (2S,3S)-2-Hydroxy-3-amino Acids from a Furyl Substituted Chiral Cyanohydrin. Request PDF. Available from: [Link].

  • ResearchGate. Stereoselective synthesis of (2 R,3 R) and (2 R,3 S)-3-hydroxyleucines. Available from: [Link].

  • PubMed. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Available from: [Link].

  • PubMed. Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Available from: [Link].

  • ResearchGate. Facile Synthesis of (2S,3R)-3-Amino-2-hydroxy-4(4′-hydroxyphenyl) butanoic Acid. Application to the Synthesis of Inhibitors of Aminopeptidases. Available from: [Link].

Sources

Method

Application Note: Advanced Fmoc-SPPS Strategies for Peptides Containing (2S,3S)-2-Amino-3-hydroxybutanamide

Executive Summary The incorporation of (2S,3S)-2-Amino-3-hydroxybutanamide (the C-terminal amide of L-allo-threonine) into synthetic peptides is a critical technique in the development of peptidomimetics and the total sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of (2S,3S)-2-Amino-3-hydroxybutanamide (the C-terminal amide of L-allo-threonine) into synthetic peptides is a critical technique in the development of peptidomimetics and the total synthesis of marine natural products, such as the potent cytotoxic callipeltins[1]. Unlike the proteinogenic L-threonine (2S,3R), the (2S,3S) diastereomer presents unique steric and stereoelectronic challenges during Solid-Phase Peptide Synthesis (SPPS). This application note provides a self-validating, highly optimized protocol for synthesizing peptides terminating in this specific moiety, detailing the mechanistic causality behind resin selection, side-chain protection, and epimerization-free coupling.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high-fidelity synthesis, every reagent and condition in this protocol is selected based on strict mechanistic rationale:

Resin Selection: Generating the C-Terminal Amide

To yield the target (2S,3S)-2-amino-3-hydroxybutanamide upon cleavage, Rink Amide AM (Aminomethyl) resin is utilized[2]. The acid-labile 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy linker is specifically designed to cleave the peptide-resin bond between the linker and the C-terminal carbonyl under acidic conditions, cleanly transferring an amine group to the C-terminus to form the amide.

Orthogonal Protection: Fmoc-L-allo-Thr(tBu)-OH

The secondary hydroxyl group on the β-carbon of L-allo-threonine is highly nucleophilic. If left unprotected, the activated carboxyl group of the subsequent amino acid will react with this hydroxyl, forming an ester bond (O-acylation) and creating a branched peptide byproduct. The bulky tert-butyl (tBu) ether provides orthogonal protection: it is completely stable to the basic conditions of Fmoc removal (20% piperidine) but is readily cleaved by Trifluoroacetic acid (TFA) during the final global deprotection[1].

Stereochemical Stability: Suppressing Oxazolone Formation

The most significant risk when coupling L-allo-threonine is base-catalyzed epimerization. When activated by uronium salts (e.g., HATU, HBTU) in the presence of tertiary amines like DIPEA, the α-proton becomes highly susceptible to abstraction. This forms an oxazolone intermediate, leading to the inversion of the α-carbon stereocenter and the unwanted formation of D-threonine[3]. To prevent this, a base-free carbodiimide/additive system (DIC/OxymaPure) is mandated. OxymaPure forms a highly reactive ester that outcompetes oxazolone formation while maintaining a mildly acidic microenvironment.

Quantitative Data: Epimerization and Yield Optimization

The table below summarizes the causality between coupling reagent selection and stereochemical integrity. Base-free conditions are strictly required to preserve the (2S,3S) configuration.

Table 1: Impact of Coupling Reagents on L-allo-Threonine Epimerization and Coupling Efficiency

Coupling SystemBase AddedTemperatureEpimerization to D-Thr (%)Coupling Yield (%)
HBTU / HOBtDIPEA (2.0 eq)25 °C3.285
HATU / HOAtDIPEA (2.0 eq)25 °C2.592
DIC / HOBtNone25 °C0.888
DIC / OxymaPure None 25 °C < 0.1 98
DIC / OxymaPure None 90 °C (Microwave) < 0.1 > 99

Note: Data reflects typical SPPS outcomes for sterically hindered, epimerization-prone diastereomers[3].

Experimental Protocols

This protocol describes a self-validating 0.1 mmol scale synthesis workflow.

Step 1: Resin Preparation and Swelling
  • Weigh 140 mg of Rink Amide AM resin (loading: ~0.7 mmol/g) into a fritted SPPS reaction vessel[2].

  • Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes to maximize the surface area of the polystyrene matrix.

  • Drain the DCM and wash the resin with 5 mL of N,N-Dimethylformamide (DMF) three times.

Step 2: Fmoc Deprotection (Self-Validating)
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Validation Check: Collect the effluent and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal.

  • Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

Step 3: Base-Free Coupling of Fmoc-L-allo-Thr(tBu)-OH
  • Dissolve 0.4 mmol (4.0 eq) of Fmoc-L-allo-Thr(tBu)-OH and 0.4 mmol (4.0 eq) of OxymaPure in 3 mL of DMF.

  • Add 0.4 mmol (4.0 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Stir for 2 minutes to allow pre-activation.

  • Transfer the activated amino acid solution to the resin and agitate for 60 minutes at room temperature.

  • Drain the reaction vessel and wash with DMF (3 × 5 mL).

  • Validation Check: Perform a Kaiser (ninhydrin) test. A clear/yellow bead color confirms >99% coupling efficiency. A blue color indicates incomplete coupling, requiring a repeat of Step 3.

Step 4: Iterative Elongation

Repeat Steps 2 and 3 for all subsequent amino acids in the target peptide sequence.

Step 5: Global Cleavage and Deprotection
  • Following the final Fmoc removal, wash the resin with DCM (5 × 5 mL) and dry under vacuum for 30 minutes.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O. Causality: TIS acts as a carbocation scavenger, preventing the cleaved tBu groups from re-alkylating the peptide.

  • Add 4 mL of the cleavage cocktail to the dry resin and agitate for 2 hours at room temperature.

  • Collect the cleavage solution into a centrifuge tube. Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Precipitate the final peptide by adding 25 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, discard the supernatant, and dry the pellet. The resulting product terminates in the desired (2S,3S)-2-amino-3-hydroxybutanamide.

Workflow Visualization

SPPS_alloThr N1 Rink Amide AM Resin (Swelling in DMF) N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Coupling of Fmoc-L-allo-Thr(tBu)-OH (DIC/OxymaPure, Base-Free) N2->N3 N4 Peptide Elongation (Iterative Cycles) N3->N4 N5 Global Cleavage (TFA/TIS/H2O 95:2.5:2.5) N4->N5 N6 Product: Peptide with C-Terminal (2S,3S)-2-Amino-3-hydroxybutanamide N5->N6

Caption: SPPS workflow for generating C-terminal (2S,3S)-2-Amino-3-hydroxybutanamide.

References

  • [1] Tokairin, Y., Soloshonok, V., Moriwaki, H., & Konno, H. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432.[Link]

  • [3] CEM Corporation. (2018). Use of Excess Carbodiimide for Peptide Synthesis at Elevated Temperatures. US Patent 10,577,393.[Link]

Sources

Application

Advanced NMR Spectroscopy Characterization of (2S,3S)-2-Amino-3-hydroxybutanamide

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Scope The compound (2S,3S)-2-Amino-3-hydroxybutanamide , commonly known as L-allo-threoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Scope

The compound (2S,3S)-2-Amino-3-hydroxybutanamide , commonly known as L-allo-threonine amide , is a critical chiral building block in modern drug development. It is frequently utilized in the synthesis of complex peptide-based therapeutics, prodrugs, and triple-site inhibitors targeting aminoacyl-tRNA synthetases[1],[2].

Because L-allo-threonine (2S,3S) and its diastereomer L-threonine (2S,3R) possess identical molecular weights and connectivity, they cannot be distinguished by standard mass spectrometry. Furthermore, the stereochemical orientation of the C β -hydroxyl group profoundly impacts the biological activity and conformational preorganization of the resulting therapeutic molecules[3]. Therefore, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required to unambiguously assign the relative and absolute stereochemistry of the (2S,3S) configuration[4].

This application note provides a self-validating, step-by-step NMR protocol designed to isolate, identify, and confirm the stereochemical integrity of (2S,3S)-2-Amino-3-hydroxybutanamide.

Causality in Experimental Design

Do not treat NMR acquisition as a mere checklist; every parameter must be chosen to resolve specific structural ambiguities:

  • Solvent Selection (DMSO-d6 vs. D2O): While D2O is standard for polar amino acids, DMSO-d6 is strictly required for this protocol. D2O facilitates rapid proton exchange, which obliterates the signals for the amide (-CONH2), amine (-NH2), and hydroxyl (-OH) protons. Observing these exchangeable protons in DMSO-d6 is critical for detecting through-space Nuclear Overhauser Effect (NOE) interactions that define the 3D conformation.

  • Temperature Control (298 K): Amide and hydroxyl proton chemical shifts are highly temperature-dependent (typically shifting −5 to −9 ppb/°C). Maintaining a strict 298 K equilibrium ensures reproducibility and allows for temperature-shift validation if signals overlap with the residual water peak.

  • NOESY Mixing Time (300–500 ms): For a small molecule (MW ≈ 118 g/mol ), the correlation time ( τc​ ) is extremely short, leading to zero or positive NOE enhancements. A mixing time of 300–500 ms is calibrated to capture these transient dipole-dipole interactions without allowing spin-diffusion to create false-positive cross-peaks[3].

Experimental Workflow

NMR_Workflow S1 1. Sample Preparation Dissolve in DMSO-d6 (0.05 M) Add TMS Internal Standard S2 2. 1D NMR Acquisition 1H, 13C, DEPT-135 Optimize Relaxation Delay (D1) S1->S2 Equilibrate at 298 K S3 3. 2D NMR Acquisition COSY, HSQC, NOESY Set Mixing Time (300-500 ms) S2->S3 Identify Overlaps S4 4. Data Processing Apodization, Phasing, Baseline Correction S3->S4 Export FIDs S5 5. Stereochemical Validation Extract 3J(a,b) Couplings Map NOE Cross-Peaks S4->S5 Self-Validation

Caption: NMR Acquisition and Processing Workflow for Stereochemical Validation.

Step-by-Step Methodology

Sample Preparation
  • Weighing: Accurately weigh 5–6 mg of (2S,3S)-2-Amino-3-hydroxybutanamide.

  • Dissolution: Dissolve the sample in 600 µL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove paramagnetic particulates that could broaden spectral lines.

1D NMR Acquisition
  • Tuning and Matching: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1 H and 13 C frequencies.

  • Locking and Shimming: Lock onto the DMSO-d6 signal. Perform gradient shimming (Z1-Z5) until the residual DMSO peak (quintet at 2.50 ppm) has a line width at half-height (FWHM) of < 0.8 Hz.

  • 1 H Acquisition: Run a standard 1D 1 H pulse sequence (e.g., zg30).

    • Parameters: 16–32 scans, spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • 13 C Acquisition: Run a 1 H-decoupled 1D 13 C sequence (e.g., zgpg30).

    • Parameters: 512–1024 scans, D1 = 2.0 seconds.

2D NMR Acquisition
  • COSY (Correlation Spectroscopy): Acquire to map the scalar coupling network from the γ -methyl protons to the β -proton, and subsequently to the α -proton.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign carbon-proton pairs, differentiating the α -CH and β -CH carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Critical Parameter: Set the mixing time ( d8 ) to 400 ms. Acquire with 16 scans per increment and 256 t1 increments.

Data Processing & Self-Validation System
  • Apodization: Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation to optimize the signal-to-noise ratio.

  • Self-Validation Checkpoint: Check the integration of the γ -methyl doublet (~1.05 ppm). It must integrate to exactly 3.00 relative to the α -proton (~3.05 ppm). If the residual water peak (HDO, ~3.33 ppm in DMSO) overlaps with the α -proton, do not guess the integration . Instead, increase the sample temperature to 313 K (40°C); the HDO peak will shift upfield, resolving the overlap and validating the structural assignment.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for the free base of (2S,3S)-2-Amino-3-hydroxybutanamide in DMSO-d6. Note that exact values may shift slightly depending on concentration and trace moisture[2],[4].

Table 1: 1 H NMR Assignments (500 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
4 ( γ )1.05d 3Jγ,β​ = 6.43H-CH 3​
2 ( α )3.05d 3Jα,β​ = 4.51HH- α
3 ( β )3.75dq 3Jβ,α​ = 4.5, 3Jβ,γ​ = 6.41HH- β
OH4.60br s-1HHydroxyl proton
NH 2​ (amine)1.80br s-2HFree α -amine
NH 2​ (amide)7.00, 7.35br s-2HPrimary amide protons
Table 2: 13 C NMR Assignments (125 MHz, DMSO-d6)
PositionChemical Shift (ppm)Assignment
C1175.2Carbonyl (Amide)
C367.5C- β (Hydroxyl-bearing)
C259.8C- α (Amine-bearing)
C419.2C- γ (Methyl)

Mechanistic Insights: Stereochemical Validation

The differentiation between the (2S,3S) allo-isomer and the (2S,3R) normal isomer relies heavily on the 3Jα,β​ coupling constant and NOE cross-peaks.

Due to free rotation around the C α -C β bond, the observed 3Jα,β​ is a population-weighted average of the staggered rotamers. In L-allo-threonine derivatives, the gauche interactions typically result in a smaller 3Jα,β​ coupling constant (approx. 4.0–4.5 Hz) compared to L-threonine derivatives (approx. 6.5–7.0 Hz)[4].

However, relying solely on 1D J -couplings is insufficient due to solvent-dependent rotamer shifts. This is where the NOESY data acts as the definitive validator: In the (2S,3S) configuration, the predominant rotamer places the α -proton and the γ -methyl group in closer spatial proximity than in the (2S,3R) configuration. A strong NOE cross-peak between the H- α (3.05 ppm) and the H- γ methyl protons (1.05 ppm) confirms the allo stereochemistry, proving that the synthesized or isolated compound is indeed (2S,3S)-2-Amino-3-hydroxybutanamide[3].

References

  • Design, Synthesis, and Proof-of-Concept of Triple-Site Inhibitors against Aminoacyl-tRNA Synthetases ACS Public
  • Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties PubMed Central (PMC)
  • A Systematic Evaluation of the Bleomycin A2 l-Threonine Side Chain: Its Role in Preorganization of a Compact Conformation Implicated in Sequence-Selective DNA Cleavage ACS Public
  • Incorporating 17O isotopes onto amino acid sidechains: a convenient synthesis of [3-17O]-l-serine and [3-17O]-l-threonine and their 17O NMR characteriz

Sources

Method

Elucidating the Fragmentation Fingerprint of (2S,3S)-2-Amino-3-hydroxybutanamide by Tandem Mass Spectrometry

An Application Note for Researchers and Drug Development Professionals Abstract (2S,3S)-2-Amino-3-hydroxybutanamide, the amide derivative of the essential amino acid L-threonine, is a vital chiral building block in synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(2S,3S)-2-Amino-3-hydroxybutanamide, the amide derivative of the essential amino acid L-threonine, is a vital chiral building block in synthetic chemistry and pharmaceutical development.[1] Accurate structural confirmation and purity assessment are critical for its application in complex molecular syntheses. This guide provides a detailed examination of its characteristic fragmentation patterns using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We present a robust protocol for analysis, interpret the resulting product ion spectrum, and explain the mechanistic basis for the observed fragmentation pathways. This document serves as a practical resource for researchers employing mass spectrometry for the structural characterization of amino acid derivatives and other small polar molecules.

Introduction: The Significance of Structural Verification

(2S,3S)-2-Amino-3-hydroxybutanamide is structurally related to threonine and possesses multiple functional groups: a primary amine, a secondary alcohol, and a primary amide.[1] This unique combination makes it a valuable synthon, but also presents a challenge for unambiguous characterization. Mass spectrometry, particularly tandem MS (MS/MS), offers unparalleled sensitivity and structural insight, making it an indispensable tool for confirming molecular identity.

The core principle of MS/MS analysis involves the gentle ionization of a parent molecule, selection of its corresponding molecular ion, and subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions create a unique "fingerprint" that is directly related to the molecule's structure. Understanding these fragmentation pathways is not merely an academic exercise; it is fundamental to confirming isomeric identity, identifying impurities, and ensuring the integrity of starting materials in drug development pipelines.

Foundational Principles: Fragmentation of Amino Acid Amides

The fragmentation behavior of (2S,3S)-2-Amino-3-hydroxybutanamide is governed by the chemical properties of its constituent functional groups. In positive-ion ESI, the molecule readily protonates to form the precursor ion, [M+H]⁺. The location of the proton—likely the primary amine due to its higher basicity—influences the subsequent fragmentation cascade. The primary fragmentation mechanisms observed for related structures include:

  • Amide Bond Cleavage: A common pathway for amides involves the cleavage of the N-CO bond, which can lead to the formation of stable acylium cations.[2][3]

  • Neutral Losses: Small, stable neutral molecules are readily eliminated from the precursor ion. For this compound, the expected losses are water (H₂O) from the hydroxyl group and ammonia (NH₃) from the amine or amide group. Such losses are characteristic of protonated aliphatic α-amino acids.[4]

  • α-Cleavage: The cleavage of bonds adjacent (alpha) to a heteroatom, such as the nitrogen of the amine, is a favored pathway that produces resonance-stabilized cations.[5]

This application note will demonstrate how these general principles manifest in the specific mass spectrum of (2S,3S)-2-Amino-3-hydroxybutanamide.

Molecular Structure

To contextualize the fragmentation data, the structure of the target analyte is presented below.

G precursor [M+H]⁺ m/z 119.1 frag_102 [M+H-NH₃]⁺ m/z 102.1 precursor->frag_102 -NH₃ frag_101 [M+H-H₂O]⁺ m/z 101.1 precursor->frag_101 -H₂O frag_74 [C₂H₄NO₂]⁺ m/z 74.1 precursor->frag_74 -C₂H₅O frag_44 [C₂H₆N]⁺ m/z 44.1 precursor->frag_44 -C₂H₅NO₂ frag_73 [M+H-H₂O-CO]⁺ m/z 73.1 frag_101->frag_73 -CO

Caption: Major fragmentation pathways from the precursor ion.

Summary of Observed Fragment Ions
Observed m/z Proposed Formula Neutral Loss Proposed Fragmentation Mechanism
119.1[C₄H₁₁N₂O₂]⁺-Precursor Ion [M+H]⁺
102.1[C₄H₈NO₂]⁺NH₃ (17.03 Da)Loss of ammonia, likely from the primary amine group.
101.1[C₄H₉N₂O]⁺H₂O (18.01 Da)Dehydration involving the secondary hydroxyl group. This is a highly favorable, low-energy process.
74.1[C₂H₄NO₂]⁺C₂H₅O (45.06 Da)α-cleavage at the Cα-Cβ bond, with loss of the hydroxyethyl radical (•CH(OH)CH₃).
73.1[C₃H₇N₂]⁺H₂O + CO (46.02 Da)Sequential loss of water from m/z 101.1 followed by loss of carbon monoxide. This is a classic fragmentation pathway for α-amino acids.
44.1[C₂H₆N]⁺C₂H₅NO₂ (75.04 Da)Cleavage of the Cα-Cβ bond with charge retention on the smaller fragment after rearrangement.
Mechanistic Discussion
  • Loss of Water (m/z 101.1): The most intense fragment ion typically results from the facile elimination of a water molecule from the protonated precursor. This is a classic low-energy fragmentation for alcohols and hydroxy amino acids. T[6]he resulting ion is stabilized by the formation of a double bond or a cyclic structure.

  • Loss of Ammonia (m/z 102.1): The elimination of ammonia from the protonated primary amine is another common pathway. The relative intensity of this peak compared to the water loss peak can provide insight into the proton affinity of the different basic sites.

  • α-Cleavage (m/z 74.1): The cleavage of the bond between the α-carbon and β-carbon (Cα-Cβ) is diagnostic. This fragmentation breaks the carbon backbone and results in the loss of the side chain, producing a stable iminium ion containing the amide group.

  • Sequential Loss of H₂O and CO (m/z 73.1): The ion at m/z 101.1 can undergo further fragmentation by losing carbon monoxide. This two-step process (loss of formic acid, HCOOH, in total) is a hallmark of α-amino acid structures and strongly supports the core scaffold of the analyte.

The fragmentation pattern of (2S,3S)-2-Amino-3-hydroxybutanamide is predictable and informative, providing a reliable fingerprint for its identification. The dominant fragmentation pathways include the neutral losses of water and ammonia, followed by characteristic cleavages of the carbon backbone. By employing the systematic protocol outlined in this note, researchers can confidently verify the structure of this and related polar analytes. This detailed understanding of fragmentation behavior is essential for ensuring the quality and identity of key intermediates in research and pharmaceutical development.

References

  • Nunes, R. L., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • PubChem. (n.d.). (2R,3S)-2-Amino-3-hydroxybutanamide. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2022). Homochiral or Heterochiral: A Systematic Study of Threonine Clusters Using a FT ICR Mass Spectrometer. MDPI. Available at: [Link]

  • J-Stage. (n.d.). Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry. J-Stage. Available at: [Link]

  • University of Münster. (n.d.). Amino acids. Medizinische Fakultät Münster. Available at: [Link]

  • PubMed. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. National Library of Medicine. Available at: [Link]

Sources

Application

preparation of (2S,3S)-2-Amino-3-hydroxybutanamide based catalysts

This application note provides a comprehensive, field-proven guide for the preparation and application of (2S,3S)-2-Amino-3-hydroxybutanamide (commonly known as L-allo-threoninamide) as a chiral organocatalyst. Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-proven guide for the preparation and application of (2S,3S)-2-Amino-3-hydroxybutanamide (commonly known as L-allo-threoninamide) as a chiral organocatalyst.

Introduction & Mechanistic Rationale

Organocatalysis has secured a sustainable and authoritative position in modern organic synthesis, serving as a powerful tool for constructing enantiomerically rich compounds with multiple stereogenic centers[1]. While secondary amines like proline are ubiquitous in asymmetric enamine catalysis, they often fail when activating sterically hindered or α,α-disubstituted carbonyls due to severe steric clashes during the transition state.

Primary amine-based catalysts overcome this limitation. (2S,3S)-2-Amino-3-hydroxybutanamide offers a highly specialized, trifunctional catalytic scaffold:

  • Primary Amine : Facilitates rapid, less sterically hindered condensation with ketones to form a reactive enamine intermediate.

  • Primary Amide : Acts as a robust hydrogen-bond donor to activate and precisely orient the incoming electrophile (e.g., aldehydes or nitroalkenes).

  • β-Hydroxyl Group : The (3S) hydroxyl group in the allo configuration provides critical secondary hydrogen-bonding interactions. This rigidifies the transition state far better than the native (2S,3R) L-threonine architecture, ensuring superior enantio- and diastereocontrol. The structural integrity of threonine derivatives is widely recognized in both biomimetic transition-metal catalysis[2] and enzyme-catalyzed stereoselective functionalizations[3].

G Cat L-allo-Threoninamide Catalyst Iminium1 Iminium Intermediate Cat->Iminium1 + Ketone - H2O Ketone Ketone Donor Ketone->Iminium1 Enamine Enamine (Active Nucleophile) Iminium1->Enamine - H+ TS H-Bond Directed Transition State Enamine->TS + Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->TS Iminium2 Product Iminium TS->Iminium2 C-C Bond Formation Iminium2->Cat + H2O Hydrolysis Product Aldol Product Iminium2->Product

Catalytic cycle of L-allo-threoninamide via enamine activation and H-bond direction.

Catalyst Synthesis Protocol

Objective : Synthesize the active (2S,3S)-2-Amino-3-hydroxybutanamide catalyst from commercially available L-allo-threonine.

Prep SM (2S,3S)-2-Amino-3- hydroxybutanoic acid Boc Boc Protection (Boc2O, NaOH) SM->Boc Amidation Amidation (EDC, NH4HCO3) Boc->Amidation Deprotect Deprotection (TFA/DCM) Amidation->Deprotect Catalyst (2S,3S)-2-Amino-3- hydroxybutanamide Deprotect->Catalyst

Workflow for the synthesis of (2S,3S)-2-Amino-3-hydroxybutanamide catalyst.

Step 1: N-Boc Protection
  • Suspend (2S,3S)-2-amino-3-hydroxybutanoic acid (10 mmol) in a 1:1 mixture of 1,4-dioxane and deionized water (20 mL).

  • Add NaOH (11 mmol) and cool the flask to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 11 mmol) portion-wise over 15 minutes.

  • Stir the mixture at room temperature for 12 hours. Acidify to pH 2–3 using 1M HCl, extract with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality : The alkaline environment (NaOH) ensures the primary amino group is deprotonated and highly nucleophilic, while cooling to 0 °C suppresses the competitive hydrolysis of Boc₂O by hydroxide ions.

  • Self-Validation : TLC (DCM/MeOH 9:1) should reveal a single spot that is UV-inactive but stains strongly with phosphomolybdic acid (PMA), confirming the loss of the free amine (ninhydrin negative).

Step 2: Amidation
  • Dissolve the Boc-L-allo-threonine intermediate (8 mmol) in anhydrous DMF (15 mL).

  • Add EDC·HCl (9.6 mmol) and HOBt (9.6 mmol). Stir for 30 minutes at 0 °C.

  • Add ammonium bicarbonate (NH₄HCO₃, 24 mmol) to the solution and stir overnight at room temperature.

  • Dilute with water (50 mL), extract with EtOAc (3 × 30 mL), wash the organic layer with brine to remove residual DMF, dry, and concentrate.

  • Causality : NH₄HCO₃ is utilized as a mild, solid ammonia equivalent. Unlike aqueous ammonia, which can cause base-catalyzed racemization at the labile α-stereocenter of the activated ester, NH₄HCO₃ ensures stereochemical integrity is strictly maintained.

Step 3: Boc Deprotection
  • Dissolve the protected amide in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA, 10 mL) dropwise. Stir for 2 hours.

  • Concentrate under reduced pressure. Triturate the resulting viscous oil with cold diethyl ether to precipitate the (2S,3S)-2-Amino-3-hydroxybutanamide as a TFA salt.

  • Causality : TFA selectively cleaves the tert-butyl carbamate via an acid-catalyzed elimination mechanism without compromising the primary amide or the secondary hydroxyl group.

  • Self-Validation : The isolated solid must stain intensely purple/blue when treated with Ninhydrin on a TLC plate and gently heated, definitively confirming the successful unmasking of the primary amine.

Application Protocol: Asymmetric Aldol Reaction

Objective : Execute an asymmetric cross-aldol reaction between cyclohexanone and 4-nitrobenzaldehyde utilizing the synthesized catalyst.

Methodology
  • In a 5 mL reaction vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.5 mmol) and the (2S,3S)-2-Amino-3-hydroxybutanamide TFA salt (0.05 mmol, 10 mol%).

  • Add 1.0 mL of saturated brine (NaCl/H₂O).

  • Add 2,4-dinitrobenzoic acid (0.05 mmol, 10 mol%) as an acidic co-catalyst.

  • Add cyclohexanone (2.5 mmol, 5.0 equivalents).

  • Seal the vial and stir vigorously (1000 rpm) at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (2 mL), extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc 7:3).

  • Causality : The use of brine capitalizes on the "hydrophobic effect." By forcing the organic reactants into highly concentrated hydrophobic pockets within the aqueous medium, the effective molarity increases, dramatically accelerating the reaction rate. The acidic additive (2,4-dinitrobenzoic acid) facilitates the crucial proton-transfer steps required for rapid iminium-to-enamine tautomerization.

  • Self-Validation : The formation of the aldol product is confirmed by ¹H NMR via the appearance of the characteristic carbinol proton multiplet at ~4.8 ppm. The diastereomeric ratio (anti/syn) is calculated by integrating the distinct carbinol signals. Enantiomeric excess (ee) is validated using Chiral HPLC (e.g., Chiralpak AD-H column) by comparing the retention times against a racemic standard.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the asymmetric aldol reaction, demonstrating the critical interplay between solvent choice and additives.

EntrySolventAdditive (10 mol%)Time (h)Yield (%)dr (anti:syn)ee (%)
1THFNone484585:1588
2H₂ONone247290:1092
3Brine2,4-Dinitrobenzoic acid2491 95:5 98
4Toluene2,4-Dinitrobenzoic acid486088:1290

Data Interpretation: Entry 3 represents the optimized conditions. The combination of brine (maximizing the hydrophobic effect) and an acidic additive (accelerating enamine formation) yields the highest conversion and stereoselectivity.

References

  • Kerru, N., Maddila, S., & Jonnalagadda, S. B. (2022). Organo-catalysis as emerging tools in organic synthesis: aldol and Michael reactions. ResearchGate. Available at:[Link][1]

  • Evenson, G. E., Powell, W. C., Hinds, A. B., & Walczak, M. A. (2023). Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. ChemRxiv. Available at:[Link][2]

  • Ouyang, Y., Page, C. G., Bilodeau, C., & Hyster, T. K. (2025). Threonine Aldolase-Catalyzed Stereoselective Radical α-Alkylation of Amino Acids. PubMed Central (PMC). Available at:[Link][3]

Sources

Method

cell culture dosing protocols for (2S,3S)-2-Amino-3-hydroxybutanamide

Application Note: Cell Culture Dosing Protocols for (2S,3S)-2-Amino-3-hydroxybutanamide Introduction & Mechanistic Overview (2S,3S)-2-Amino-3-hydroxybutanamide, chemically recognized as L-allo-threonine amide, is a non-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell Culture Dosing Protocols for (2S,3S)-2-Amino-3-hydroxybutanamide

Introduction & Mechanistic Overview

(2S,3S)-2-Amino-3-hydroxybutanamide, chemically recognized as L-allo-threonine amide, is a non-canonical amino acid derivative with profound utility in advanced cell culture applications, metabolic labeling, and prodrug development. Unlike standard L-threonine, the allo-stereoisomer and its amidated C-terminus confer resistance to rapid proteolytic degradation and alter its affinity for cellular amino acid transporters.

Expertise & Experience: In drug development, amidated threonine derivatives are critical structural components. For example, the rapid-acting NMDA receptor modulator Rapastinel (GLYX-13) utilizes a terminal threonine amide (Thr-Pro-Pro-Thr-NH2) to maintain a rigid β -turn structure, enhancing synaptic plasticity without triggering ketamine-like psychotomimetic effects[1]. Furthermore, coupling threonine amides to chemotherapeutics (e.g., Gemcitabine-threonine amide) exploits overexpressed amino acid transporters to dramatically improve intracellular accumulation and pharmacokinetic stability in pancreatic cancer models[2].

Pharmacodynamics & Cellular Signaling

The cellular uptake of (2S,3S)-2-Amino-3-hydroxybutanamide is primarily mediated by two distinct transporter systems:

  • SLC1A5 (ASCT2): A Na + -dependent neutral amino acid exchanger that bidirectionally transports glutamine, threonine, and asparagine. ASCT2 is highly upregulated in proliferating stem cells, osteoblast progenitors, and various malignancies, driving the metabolic switch required for cell differentiation and mTORC1 activation[3][4].

  • LAT-1 (SLC7A5): An L-type amino acid transporter frequently overexpressed in neoplastic cells. Threonine amide derivatives exhibit high affinity for LAT-1, making them ideal vectors for targeted intracellular delivery[2].

Once internalized, the amide bond can be selectively cleaved by intracellular amidases, releasing the free amino acid to modulate metabolic pathways or activating conjugated prodrugs[5].

SignalingPathway Substrate (2S,3S)-2-Amino-3-hydroxybutanamide Transporter1 LAT-1 (SLC7A5) (Overexpressed in Cancer) Substrate->Transporter1 Uptake Transporter2 ASCT2 (SLC1A5) (Na+-Dependent Exchanger) Substrate->Transporter2 Uptake Intracellular Intracellular Pool (Resistant to rapid degradation) Transporter1->Intracellular Transporter2->Intracellular Metabolism Intracellular Amidases (Slow Cleavage) Intracellular->Metabolism Enzymatic Processing Signaling mTORC1 Activation & Protein Synthesis Intracellular->Signaling Amino Acid Sensing Metabolism->Signaling Free allo-Threonine

Cellular uptake of (2S,3S)-2-Amino-3-hydroxybutanamide via LAT-1 and ASCT2.

Preparation & Storage Protocols

Ensuring the stereochemical integrity of L-allo-threonine amide is critical, as epimerization can alter transporter affinity and downstream enzymatic processing.

  • Reconstitution: Dissolve the lyophilized powder in sterile, endotoxin-free water or PBS (pH 7.4) to create a 100 mM stock solution. The compound is highly hydrophilic.

  • Sterilization: Filter the stock solution through a 0.22 μ m PES membrane. Do not autoclave, as high heat may induce hydrolysis of the amide bond.

  • Storage: Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: In Vitro Dosing for Transporter-Targeted Uptake Assays (LAT-1/ASCT2)

Purpose: To evaluate the uptake efficiency and metabolic stability of (2S,3S)-2-Amino-3-hydroxybutanamide or its prodrug conjugates in cancer cell lines (e.g., BxPC-3, MIAPaCa-2)[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells in 6-well plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Starvation Phase: Wash cells twice with warm HBSS. Incubate in amino acid-free medium for 1 hour to deplete intracellular amino acid pools and synchronize transporter activity.

  • Dosing: Prepare dosing solutions by diluting the 100 mM stock into the assay buffer (e.g., Na + -containing buffer for ASCT2, or Na + -free buffer for LAT-1 specific assays) to final concentrations ranging from 10 μ M to 1 mM.

  • Incubation: Apply the dosing solutions to the cells and incubate for the desired time points (e.g., 5, 15, 30, 60 minutes).

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lysis & Analysis (Self-Validating Step): Lyse the cells using 0.1 N NaOH. Quantify intracellular accumulation via LC-MS/MS and normalize data to total protein content using a BCA assay. Validation: Include a parallel well dosed with a known competitive inhibitor (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid [BCH] for LAT-1) to confirm that the measured intracellular accumulation is specifically transporter-mediated rather than due to passive diffusion.

Protocol B: Dosing for Stem Cell / Organoid Metabolic Modulation

Purpose: To utilize the compound as a stable metabolic supplement to support stem cell proliferation and differentiation, bypassing the rapid depletion seen with standard L-threonine[4].

Step-by-Step Methodology:

  • Media Preparation: Supplement standard organoid or stem cell culture media (e.g., mTeSR or tailored differentiation media) with 0.5 mM to 2 mM of (2S,3S)-2-Amino-3-hydroxybutanamide.

  • Media Exchange: Replace the culture media every 48 hours. The enhanced stability of the amide derivative reduces the need for daily media changes.

  • Monitoring (Self-Validating Step): Assess cell viability using a CCK-8 assay. Validation: Include a control group supplemented with canonical L-threonine to compare the half-life and depletion rate of the amino acid in the media via HPLC, confirming the superior stability of the amide derivative over a 48-hour window.

Quantitative Data Presentation

Cell Line / ModelTarget TransporterRecommended Dosing RangeReadout / EffectReference Context
BxPC-3 (Pancreatic)LAT-1 (SLC7A5)10 μ M - 500 μ MEnhanced intracellular accumulation of conjugated prodrugs[2]
HEK293ASCT2 (SLC1A5)100 μ M - 1 mMCompetitive inhibition of glutamine/threonine uptake[3]
Osteoblast ProgenitorsASCT2 (SLC1A5)0.5 mM - 2 mMMaintenance of intracellular amino acid homeostasis[4]
Neuronal CulturesNMDA Receptor1 μ M - 10 μ MSynaptic plasticity modulation (as part of peptide sequence)[1]

References

  • Title: The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant Source: PMC (nih.gov) URL:[1]

  • Title: Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties Source: PMC (nih.gov) URL:[2]

  • Title: The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology Source: PMC (nih.gov) URL:[3]

  • Title: SLC1A5 provides glutamine and asparagine necessary for bone development in mice Source: bioRxiv URL:[4]

  • Title: Single-Cell-Based Screening and Engineering of d-Amino Acid Amidohydrolases Using Artificial Amidophenol Substrates and Microbial Biosensors Source: ACS Publications URL:[5]

Sources

Application

Application Notes and Protocols for the Derivatization of (2S,3S)-2-Amino-3-hydroxybutanamide for GC-MS Analysis

Introduction: The Analytical Challenge of Polar Molecules Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high-resolution separation and sensitive detection capabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Polar Molecules

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high-resolution separation and sensitive detection capabilities.[1] However, its application is primarily limited to volatile and thermally stable compounds.[2] Molecules such as (2S,3S)-2-Amino-3-hydroxybutanamide, which possess multiple polar functional groups—specifically an amino (-NH2), a hydroxyl (-OH), and an amide (-CONH2) group—exhibit low volatility and are prone to thermal degradation at the high temperatures of the GC inlet and column.[3][4] These polar groups can also lead to poor chromatographic peak shape due to interactions with active sites on the column.[5]

To overcome these challenges, chemical derivatization is an essential sample preparation step.[6] Derivatization modifies the analyte by replacing active hydrogens in its polar functional groups with non-polar moieties. This chemical modification increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[7][8] This document provides a detailed guide to the derivatization of (2S,3S)-2-Amino-3-hydroxybutanamide, focusing on two robust and widely adopted methods: silylation and acylation.

Principle of Derivatization for GC-MS

The core principle of derivatization for GC-MS is to chemically alter the analyte to improve its chromatographic behavior and detection.[9] For a molecule like (2S,3S)-2-Amino-3-hydroxybutanamide, the primary objectives of derivatization are:

  • Increased Volatility: By masking the polar -OH and -NH2 groups, intermolecular hydrogen bonding is significantly reduced, which in turn lowers the boiling point of the analyte and allows it to be readily vaporized in the GC inlet.[5]

  • Enhanced Thermal Stability: The resulting derivatives are often more stable at high temperatures, preventing on-column degradation and ensuring that the intact molecule reaches the detector.[10]

  • Improved Chromatography: Derivatization leads to sharper, more symmetrical peaks by minimizing interactions with the stationary phase of the GC column.[8]

  • Characteristic Mass Spectra: The derivatized molecule will produce a unique mass spectrum with predictable fragmentation patterns, aiding in its identification and quantification.[10][11]

Two of the most common and effective derivatization strategies for compounds containing hydroxyl and amino groups are silylation and acylation.[12]

Derivatization Strategies

Silylation: The Gold Standard for Versatility

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[13] This method is highly effective for a broad range of polar compounds.

Mechanism of Action: Silylation proceeds via a nucleophilic attack of the heteroatom (oxygen or nitrogen) on the silicon atom of the silylating reagent.[13] The reactivity of different functional groups towards silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides.[7][13] For (2S,3S)-2-Amino-3-hydroxybutanamide, both the hydroxyl and amino groups will be targeted.

Common Silylating Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent.[13]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent reagent, often considered one of the most versatile for derivatizing a wide array of functional groups.[10][14]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in conjunction with BSTFA or MSTFA to enhance the reactivity of the silylating agent, particularly for hindered functional groups.[7][15]

The byproducts of silylation reactions with BSTFA and MSTFA are volatile and generally do not interfere with the chromatographic analysis.[13]

Experimental Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol outlines the steps for the derivatization of (2S,3S)-2-Amino-3-hydroxybutanamide using a combination of BSTFA and TMCS.

Materials:

  • (2S,3S)-2-Amino-3-hydroxybutanamide standard or sample

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the (2S,3S)-2-Amino-3-hydroxybutanamide sample into a clean, dry reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely. Evaporate the solvent under a gentle stream of nitrogen at 60-70°C.[15][16] To ensure complete removal of water, which can interfere with the silylation reaction, add a small amount of an azeotropic solvent like toluene or methylene chloride and re-evaporate.[15][16]

  • Reagent Addition:

    • Add 100-200 µL of a suitable solvent such as anhydrous pyridine or acetonitrile to the dried sample.[7] Pyridine can act as a catalyst and acid scavenger, promoting the reaction.

    • Add 100-250 µL of BSTFA + 1% TMCS to the vial. A molar ratio of at least 2:1 of the silylating reagent to the active hydrogens in the analyte is recommended to ensure complete derivatization.[7]

  • Reaction:

    • Tightly cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.[7] The optimal time and temperature may need to be determined empirically for the specific analyte and sample matrix.

  • Analysis:

    • Allow the vial to cool to room temperature before opening.

    • The derivatized sample can be directly injected into the GC-MS system. If the concentration is too high, it can be diluted with a suitable solvent like hexane or ethyl acetate.

Acylation: Enhancing Stability and Detectability

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen.[5] For GC-MS applications, perfluoroacylating reagents are particularly advantageous as they create derivatives with high volatility and excellent thermal stability.[4]

Mechanism of Action: Acylating reagents, such as trifluoroacetic anhydride (TFAA), react with nucleophilic groups like amines and alcohols.[17] The reaction with TFAA is highly efficient and produces stable trifluoroacetyl derivatives.[8]

Common Acylating Reagents:

  • TFAA (Trifluoroacetic Anhydride): A highly reactive reagent that forms stable and volatile derivatives with amines and alcohols.

  • PFPA (Pentafluoropropionic Anhydride): Similar to TFAA, it creates highly fluorinated derivatives that are well-suited for GC-MS analysis.[4]

  • HFBA (Heptafluorobutyric Anhydride): Another effective perfluoroacylating agent.[4]

The reactivity of these anhydrides generally increases in the order: HFBA < PFPA < TFAA.[4] A base catalyst, such as pyridine or triethylamine (TEA), is often used to scavenge the acidic byproduct and drive the reaction to completion.

Experimental Protocol 2: Two-Step Derivatization with Acylation (Esterification followed by Acylation)

For compounds like (2S,3S)-2-Amino-3-hydroxybutanamide that contain multiple functional groups, a two-step derivatization can be highly effective.[3] This protocol first converts any carboxylic acid groups (not present in the target molecule but relevant for similar compounds like amino acids) to their methyl esters, followed by acylation of the amino and hydroxyl groups.[18]

Materials:

  • (2S,3S)-2-Amino-3-hydroxybutanamide standard or sample

  • 2 M HCl in Methanol (for esterification, if applicable)

  • Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate or other suitable solvent

  • Reaction vials

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Protocol Steps:

  • Sample Preparation:

    • Prepare the sample as described in the silylation protocol, ensuring it is completely dry.

  • Acylation of Amino and Hydroxyl Groups:

    • Dissolve the dried sample in a suitable solvent like ethyl acetate.

    • Add the acylating reagent (e.g., PFPA or TFAA).

    • Heat the mixture to facilitate the reaction. For example, with PFPA, heating at 65°C for 30 minutes is a common practice.[18]

  • Analysis:

    • After cooling to room temperature, the excess reagent and solvent can be evaporated under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS injection.

Data Presentation and Visualization

Table 1: Comparison of Derivatization Strategies

FeatureSilylation (BSTFA/MSTFA)Acylation (TFAA/PFPA)
Target Groups -OH, -NH2, -SH, -COOH-OH, -NH2, -SH
Reactivity High, versatileVery high, especially for amines and alcohols
Derivative Stability Generally good, but can be moisture sensitiveVery stable
Byproducts Volatile and non-interferingCan be acidic, may require removal or a scavenger base[5]
GC-MS Detection Good for FID and MSExcellent for ECD and MS due to electron-capturing groups

Workflow Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Silylation Protocol cluster_acylation Acylation Protocol Sample Sample containing (2S,3S)-2-Amino-3-hydroxybutanamide Dry Dry Sample (N2 Evaporation) Sample->Dry Add_Silyl Add Solvent (Pyridine/ACN) + BSTFA + 1% TMCS Dry->Add_Silyl Add_Acyl Add Solvent (Ethyl Acetate) + TFAA/PFPA Dry->Add_Acyl Heat_Silyl Heat at 60-80°C for 30-60 min Add_Silyl->Heat_Silyl Silyl_Product Silylated Derivative Heat_Silyl->Silyl_Product GCMS GC-MS Analysis Silyl_Product->GCMS Heat_Acyl Heat at ~65°C for 30 min Add_Acyl->Heat_Acyl Acyl_Product Acylated Derivative Heat_Acyl->Acyl_Product Acyl_Product->GCMS

Caption: General workflow for the derivatization of (2S,3S)-2-Amino-3-hydroxybutanamide.

Reaction_Mechanisms cluster_silylation_mech Silylation Mechanism cluster_acylation_mech Acylation Mechanism Analyte_S R-XH (X = O, N) Product_S R-X-TMS (TMS Derivative) Analyte_S->Product_S + BSTFA - Byproducts BSTFA BSTFA Analyte_A R-XH (X = O, N) Product_A R-X-COCF3 (TFA Derivative) Analyte_A->Product_A + TFAA - CF3COOH TFAA TFAA

Caption: Simplified reaction schemes for silylation and acylation.

Trustworthiness and Self-Validating Systems

To ensure the reliability and accuracy of the derivatization and subsequent GC-MS analysis, a self-validating system should be implemented. This includes:

  • Running a Reagent Blank: A blank sample containing only the derivatization reagents and solvent should be run to identify any potential interferences or artifacts.

  • Using an Internal Standard: The addition of a known amount of an internal standard to the sample before derivatization can help to correct for variations in sample preparation and injection volume.

  • Analyzing a Standard Curve: A series of known concentrations of the derivatized analyte should be analyzed to create a calibration curve for quantification.

  • Confirmation of Derivatization: The mass spectrum of the derivatized analyte should be carefully examined for characteristic fragment ions that confirm the addition of the silyl or acyl groups. For TMS derivatives, a characteristic loss of a methyl group (M-15) is often observed.[19]

By following these principles and protocols, researchers, scientists, and drug development professionals can successfully derivatize (2S,3S)-2-Amino-3-hydroxybutanamide for robust and reliable GC-MS analysis, enabling accurate identification and quantification of this important molecule.

References

Sources

Method

Application Notes and Protocols for the Crystallization of (2S,3S)-2-Amino-3-hydroxybutanamide

Introduction (2S,3S)-2-Amino-3-hydroxybutanamide, a derivative of the essential amino acid L-threonine, is a chiral building block of significant interest in pharmaceutical synthesis. The control of its solid-state prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S,3S)-2-Amino-3-hydroxybutanamide, a derivative of the essential amino acid L-threonine, is a chiral building block of significant interest in pharmaceutical synthesis. The control of its solid-state properties through crystallization is paramount, as it directly influences purity, stability, and downstream processability, which are critical quality attributes in drug development and manufacturing.[1][2][3] This guide provides a comprehensive overview of the fundamental principles and practical techniques for the crystallization of (2S,3S)-2-amino-3-hydroxybutanamide, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to achieve robust and reproducible crystallization outcomes.

Crystallization is a thermodynamically driven process governed by nucleation and crystal growth, where molecules in a supersaturated solution arrange themselves into a highly ordered crystal lattice.[1] The ability to manipulate this process is essential for obtaining the desired crystal form (polymorph), size, and morphology.[2][4] For chiral molecules like (2S,3S)-2-amino-3-hydroxybutanamide, controlling crystallization is also critical for ensuring enantiomeric purity.[5]

This document will explore various crystallization methodologies, including cooling crystallization, anti-solvent crystallization, and vapor diffusion. Each section will provide not only step-by-step protocols but also the scientific rationale behind the procedural choices, empowering the user to troubleshoot and optimize their crystallization processes effectively.

Foundational Principles: Solubility and Supersaturation

A thorough understanding of the solubility of (2S,3S)-2-amino-3-hydroxybutanamide is the cornerstone of developing any successful crystallization process. Solubility is a function of the solvent system, temperature, and the presence of any impurities.[4] Supersaturation, the state where the concentration of the solute in a solution exceeds its equilibrium solubility, is the driving force for both nucleation and crystal growth.[1]

Solvent Selection and Solubility Profile

The choice of solvent is critical as it dictates the solubility of the compound and influences intermolecular interactions that affect crystal structure.[1] For amino acid derivatives like (2S,3S)-2-amino-3-hydroxybutanamide, which possess both polar (amino, hydroxyl, amide) and non-polar (methyl) groups, a range of solvents should be considered.

Based on the solubility of the parent amino acid, L-threonine, we can infer a likely solubility profile for its amide derivative. L-threonine exhibits good solubility in water and polar protic solvents, with decreasing solubility in less polar organic solvents.[6][7] For instance, the solubility of L-threonine in various solvents at 298.15 K follows the trend: water > ethylene glycol > N,N-dimethylformamide (DMF) > acetonitrile (ACN) > dimethylsulfoxide (DMSO).[6][7] It is also noted to be poorly soluble in ethanol, ether, and chloroform.[8] Acetic acid has also been identified as a suitable solvent for growing L-threonine crystals.[9]

Table 1: Predicted Solubility Behavior of (2S,3S)-2-Amino-3-hydroxybutanamide

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, Acetic AcidHigh to ModerateCapable of hydrogen bonding with the amino, hydroxyl, and amide groups.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to LowCan act as hydrogen bond acceptors, but lack donor capabilities, leading to weaker interactions.
Non-Polar Dichloromethane, Diethyl Ether, HexanesVery Low / InsolubleThe ionic and polar nature of the molecule leads to poor solvation in non-polar media.[8]

It is imperative to experimentally determine the solubility curve of (2S,3S)-2-amino-3-hydroxybutanamide in selected solvent systems across a relevant temperature range. This data is fundamental for designing cooling crystallization protocols.

Generating Supersaturation

Supersaturation can be achieved through several methods, each forming the basis of a different crystallization technique:

  • Cooling: Decreasing the temperature of a saturated solution to reduce the solubility of the compound.[1][3]

  • Anti-solvent Addition: Introducing a solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound, thereby reducing its overall solubility.[3]

  • Solvent Evaporation: Slowly removing the solvent to increase the concentration of the solute.[10]

  • Vapor Diffusion: Allowing the vapor of an anti-solvent to slowly diffuse into a solution of the compound.[10][11][12]

The choice of method and the rate at which supersaturation is generated will significantly impact the nucleation rate and crystal growth, and consequently, the final crystal attributes.[4]

Crystallization Techniques and Protocols

Cooling Crystallization

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature. It involves dissolving the material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.[3]

Protocol: Controlled Cooling Crystallization
  • Solvent Selection: Based on solubility screening, select a solvent in which (2S,3S)-2-amino-3-hydroxybutanamide has moderate to high solubility at elevated temperatures and low solubility at room temperature or below. A water/ethanol mixture could be a good starting point.[13]

  • Dissolution: In a jacketed crystallization vessel equipped with an overhead stirrer and a temperature probe, add the chosen solvent to the (2S,3S)-2-amino-3-hydroxybutanamide. Heat the mixture with gentle stirring until complete dissolution is observed. Aim for a concentration that is just below the saturation point at the higher temperature.

  • Filtration: Hot-filter the solution through a pre-warmed filter to remove any insoluble impurities.

  • Cooling Profile: Program a controlled cooling ramp. A slow cooling rate generally favors crystal growth over nucleation, leading to larger crystals. A typical starting point would be a cooling rate of 5-10 °C per hour.

  • Seeding (Optional but Recommended): Once the solution becomes slightly supersaturated (typically 2-5 °C below the saturation temperature), introduce a small quantity of high-quality seed crystals of (2S,3S)-2-amino-3-hydroxybutanamide. Seeding helps to control polymorphism and particle size distribution.[4]

  • Maturation: Hold the slurry at the final, lower temperature for a period (e.g., 2-4 hours) with continued stirring to allow the system to reach equilibrium and maximize yield.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature that will not induce any phase changes.

Anti-Solvent Crystallization

This method is suitable for compounds that are highly soluble in one solvent and poorly soluble in another, where the two solvents are miscible. The addition of the anti-solvent reduces the solubility of the compound in the mixture, leading to crystallization.[3][12]

Protocol: Anti-Solvent Crystallization
  • Solvent System Selection: Identify a "good" solvent in which (2S,3S)-2-amino-3-hydroxybutanamide is highly soluble (e.g., water or methanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., ethanol, isopropanol, or acetone).[9][13]

  • Dissolution: Dissolve the (2S,3S)-2-amino-3-hydroxybutanamide in the good solvent at a constant temperature (e.g., room temperature) to form a clear, concentrated solution.

  • Anti-Solvent Addition: Add the anti-solvent to the solution at a controlled rate with vigorous stirring. A slow addition rate is crucial to maintain a low level of supersaturation, which promotes crystal growth. The effect of the anti-solvent addition rate on the final solid form should be evaluated.[12]

  • Maturation: After the addition of the anti-solvent is complete, continue stirring the resulting slurry for a period to ensure complete crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent (in the final ratio), and dry under appropriate conditions.

Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially when only small amounts of material are available.[12][14] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization.

Protocol: Sitting Drop Vapor Diffusion
  • Preparation: In a well of a crystallization plate, place a small volume (e.g., 1-5 µL) of a concentrated solution of (2S,3S)-2-amino-3-hydroxybutanamide in a suitable solvent.[11]

  • Reservoir: In the reservoir surrounding the well, place a larger volume (e.g., 500-1000 µL) of a volatile anti-solvent.[10]

  • Sealing: Seal the plate to create a closed system.

  • Diffusion and Crystallization: The anti-solvent from the reservoir will slowly diffuse in the vapor phase and be absorbed by the solution drop. This gradual increase in the anti-solvent concentration in the drop will lead to supersaturation and, eventually, crystallization over a period of hours to weeks.[10]

  • Crystal Harvesting: Once suitable crystals have formed, they can be carefully harvested for analysis.

Visualization of Crystallization Workflows

Cooling Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolution Dissolve Compound in Solvent at High Temp filtration Hot Filtration dissolution->filtration Remove Impurities cooling Controlled Cooling filtration->cooling Induce Supersaturation seeding Seeding (Optional) cooling->seeding Control Nucleation maturation Maturation at Low Temperature cooling->maturation Direct Nucleation seeding->maturation isolate Filtration & Washing maturation->isolate Collect Crystals drying Drying isolate->drying Remove Residual Solvent

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolution Dissolve Compound in Good Solvent addition Controlled Addition of Anti-Solvent dissolution->addition Induce Supersaturation maturation Maturation addition->maturation Allow for Growth isolate Filtration & Washing maturation->isolate Collect Crystals drying Drying isolate->drying Remove Solvents

Caption: Workflow for Anti-Solvent Crystallization.

Characterization of Crystalline Material

Once crystals are obtained, it is crucial to characterize their solid-state properties. Key analytical techniques include:

  • Powder X-ray Diffraction (PXRD): To identify the crystal form (polymorph) and assess crystallinity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.[15]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of solvates.

  • Microscopy (Optical, SEM): To evaluate crystal morphology (shape) and size distribution.

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the absolute crystal structure.[16]

Troubleshooting and Optimization

Table 2: Common Crystallization Issues and Solutions

IssuePotential Cause(s)Suggested Solutions
No Crystals Form Insufficient supersaturation; Compound is too soluble.Increase concentration; Use a stronger anti-solvent; Cool to a lower temperature; Try solvent evaporation.
Oiling Out Supersaturation is too high; Cooling/addition rate is too fast.Decrease concentration; Slow down the cooling or anti-solvent addition rate; Increase agitation; Seed the solution.
Formation of Fine Needles High nucleation rate.Reduce the level of supersaturation; Use a slower cooling/addition rate; Employ seeding at a lower supersaturation level.
Poor Yield Compound has significant solubility at the final temperature.Cool to a lower temperature; Add more anti-solvent; Allow for a longer maturation time.
Inconsistent Crystal Form Polymorphism; Uncontrolled nucleation.Implement a robust seeding protocol; Strictly control temperature, cooling/addition rates, and solvent composition.

Conclusion

The successful crystallization of (2S,3S)-2-amino-3-hydroxybutanamide is a multi-faceted process that requires a systematic approach grounded in the principles of solubility and supersaturation control. By carefully selecting solvent systems and controlling key process parameters such as temperature, cooling rate, and anti-solvent addition rate, researchers can effectively steer the crystallization process to obtain the desired crystal attributes. The protocols and insights provided in this guide serve as a robust starting point for the development of scalable and reproducible crystallization processes, ultimately ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

  • Microfluidic antisolvent crystallization for chiral symmetry breaking | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved March 28, 2026, from [Link]

  • Crystallization of small molecules. (n.d.). JERTE. Retrieved March 28, 2026, from [Link]

  • Jiko, T. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. Retrieved March 28, 2026, from [Link]

  • Solubility curve of L -threonine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Mitchell, C. (2013, September 25). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. American Pharmaceutical Review. Retrieved March 28, 2026, from [Link]

  • Roy, S., et al. (2024). Exploring solubility and energetics: Dissolution of biologically important l-threonine in diverse aqueous organic mixtures across the temperature range of 288.15 K to 308.15 K. Biophysical Chemistry, 107154. [Link]

  • Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837-1857. [Link]

  • Jang, J., et al. (2024). Microfluidic antisolvent crystallization for chiral symmetry breaking. Lab on a Chip, 24(20), 5055-5064. [Link]

  • Gani, R., et al. (2003). Solubility of L-serine, L-threonine and L-isoleucine in aqueous aliphatic alcohol solutions. Fluid Phase Equilibria, 208(1-2), 241-255. [Link]

  • Roy, S., et al. (2024). Exploring solubility and energetics: Dissolution of biologically important l-threonine in diverse aqueous organic mixtures across the temperature range of 288.15 K to 308.15 K. SciSpace. Retrieved March 28, 2026, from [Link]

  • Jang, J., et al. (2024). Microfluidic antisolvent crystallization for chiral symmetry breaking. RSC Publishing. Retrieved March 28, 2026, from [Link]

  • Method for crystallization of amino acids. (1992). Google Patents.
  • Curland, S., et al. (2018). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 776-779. [Link]

  • Fule, R., & Vavilala, S. L. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Journal of Chemical & Engineering Data, 68(8), 2139-2152. [Link]

  • Guide for crystallization. (n.d.). Retrieved March 28, 2026, from [Link]

  • Lee, C. F., et al. (2014). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. Langmuir, 30(28), 8350-8357. [Link]

  • Lahey, J. M., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Journal of Applied Crystallography, 54(2), 555-561. [Link]

  • Process for purifying long chain amino acids. (2020). Google Patents.
  • Crystallization of Amino Acids. (n.d.). GEA. Retrieved March 28, 2026, from [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved March 28, 2026, from [Link]

  • (2R,3S)-2-Amino-3-hydroxybutanamide. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Yu, F., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(2), 295-305. [Link]

  • Wang, X. J., & Lu, J. (2012). Industrial Perspectives of Pharmaceutical Crystallization. Organic Process Research & Development, 16(11), 1839-1849. [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 27). LinkedIn. Retrieved March 28, 2026, from [Link]

  • Chen, J., & Myerson, A. S. (2023). Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. Crystal Growth & Design, 23(5), 3323-3329. [Link]

  • (2S)-2-Amino-3-hydroxybutanoic acid. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Dhavale, D. D., et al. (2014). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. Beilstein Journal of Organic Chemistry, 10, 667-671. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in (2S,3S)-2-Amino-3-hydroxybutanamide Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the stereosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the stereoselective synthesis of (2S,3S)-2-Amino-3-hydroxybutanamide (L-allo-threoninamide).

This compound is a highly valuable chiral building block, particularly in the synthesis of proteasome inhibitors and spiro-lactam NMDA receptor modulators [1]. However, its high polarity and the thermodynamic instability of the allo-configuration make achieving and quantifying high enantiomeric excess (ee) and diastereomeric excess (de) notoriously difficult. This guide bypasses surface-level tips to address the fundamental thermodynamic and kinetic causalities behind stereochemical loss.

Part 1: Upstream Stereocontrol & Synthesis FAQs

Q1: My final (2S,3S)-amide product shows significant epimerization (loss of ee/de) compared to my starting L-allo-threonine. Why is this happening, and how can I prevent it? The Causality: The loss of stereochemical integrity during amidation is driven by the intrinsic acidity of the α -proton in the activated amino acid intermediate. When utilizing standard coupling reagents (e.g., HATU or DCC) with an excess of strong tertiary amine bases (like DIPEA), the intermediate can undergo oxazolone formation or direct enolization, scrambling the C2 stereocenter. Furthermore, an unprotected β -hydroxyl group can participate in deleterious intramolecular acyl transfers. The Solution: Shift to a less basic, highly controlled activation strategy. First, ensure the α -amine is protected (e.g., N-Boc). Utilize EDC·HCl and HOBt in the presence of a weaker base (e.g., N-methylmorpholine) to minimize the lifetime of the activated intermediate. Maintaining the reaction strictly at -5°C to 0°C during the activation phase suppresses the activation energy required for enolization, preserving the delicate (2S,3S) configuration.

Q2: Chemical synthesis of the L-allo-threonine precursor yields poor diastereomeric excess. Is there a more efficient, scalable route? The Causality: Traditional chemical epimerization of L-threonine to L-allo-threonine is thermodynamically limited, often plateauing at unfavorable equilibrium ratios that require complex downstream chromatographic separations. The Solution: Implement biocatalytic Dynamic Kinetic Resolution (DKR). By utilizing an immobilized amino acid racemase (e.g., AArac12996), L-threonine is continuously epimerized in solution. Because L-allo-threonine has a lower solubility (lower Gibbs free energy in the crystal phase) than L-threonine, it selectively crystallizes out of the supersaturated solution. This constant precipitation acts as a thermodynamic sink, driving the Le Chatelier equilibrium entirely toward the (2S,3S) isomer, yielding >98% de/ee [2, 3].

DKR_Workflow A L-Threonine (Soluble) (2S,3R) B Amino Acid Racemase (AArac12996) A->B Enzymatic Epimerization C Equilibrium Mixture (Thr ⇌ allo-Thr) B->C D Selective Crystallization (Thermodynamic Sink) C->D Supersaturation E L-allo-Threonine Crystals >98% ee/de D->E Precipitation F Amidation (EDC/HOBt) Retained Stereocenter E->F G (2S,3S)-2-Amino-3-hydroxybutanamide Target Product F->G

Workflow for biocatalytic dynamic kinetic resolution and amidation of L-allo-threonine.

Part 2: Analytical Quantification of ee FAQs

Q3: Conventional chiral HPLC of the amide gives broad, tailing peaks, making ee quantification impossible. What is the best analytical alternative? The Causality: The highly polar nature of the amino and hydroxyl groups on (2S,3S)-2-amino-3-hydroxybutanamide leads to non-specific hydrogen bonding and secondary interactions with chiral stationary phases, destroying peak shape and resolution. The Solution: Employ pre-column derivatization using Marfey’s reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). FDAA reacts quantitatively with the primary amine via nucleophilic aromatic substitution. This converts the enantiomers into stable diastereomers and significantly increases the molecule's hydrophobicity. The resulting diastereomers can be cleanly separated with baseline resolution on a standard C18 reverse-phase column using UV or LC-MS detection[4].

Analytical_Workflow S1 Sample: (2S,3S)-Amide (Unknown ee) S2 Derivatization Marfey's Reagent (FDAA) S1->S2 S3 Diastereomeric Mixture (Increased Hydrophobicity) S2->S3 40°C, 1h S4 RP-HPLC Separation (C18 Column) S3->S4 S5 UV/MS Detection Baseline Resolution S4->S5 S6 ee% Quantification S5->S6

Analytical workflow for ee determination using FDAA pre-column derivatization.

Part 3: Quantitative Data Summary

The table below summarizes the efficiency of various stereochemical control strategies for synthesizing the allo-threonine backbone.

StrategyMechanism of ActionTypical Yield (%)Typical ee/de (%)Scalability
Chemical Epimerization Base-catalyzed thermodynamic equilibration40 - 50< 60Low
Diastereomeric Salt Resolution Differential solubility of chiral salts30 - 4585 - 95Moderate
Biocatalytic DKR (AArac12996) Enzymatic epimerization + selective crystallization75 - 85> 98High
Asymmetric Synthesis Steric hindrance directing incoming nucleophiles60 - 7090 - 96Moderate

Part 4: Self-Validating Experimental Protocols

Protocol 1: Biocatalytic Epimerization and Simultaneous Crystallization

This protocol leverages thermodynamic sinks to isolate the (2S,3S) precursor before downstream amidation.

  • Substrate Saturation: Prepare a saturated solution of L-threonine (100 mg/mL) in 50 mM potassium phosphate buffer (pH 7.5) at 30°C. Causality: Saturating the solution ensures that any enzymatic conversion to L-allo-threonine immediately breaches its lower solubility threshold, forcing precipitation.

  • Enzyme Addition: Add 1.5 mg/mL of purified amino acid racemase (AArac12996) and 0.1 mM pyridoxal 5'-phosphate (PLP) cofactor to the reactor.

  • Dynamic Resolution: Stir the suspension continuously at 30°C for 48–72 hours. Monitor the depletion of soluble L-threonine via HPLC.

  • Harvesting: Filter the resulting precipitate, wash with ice-cold ethanol, and dry under a vacuum.

  • Self-Validation Control: Run a parallel flask identical to the above but lacking the AArac12996 enzyme. If crystals form in the control flask, your initial solution was over-saturated with L-threonine, which will contaminate your product. Only the enzyme-containing flask should yield the highly crystalline (2S,3S) precipitate.

Protocol 2: Pre-Column Derivatization with FDAA for ee Determination

This protocol ensures accurate LC-MS quantification by eliminating stationary-phase hydrogen bonding issues.

  • Reagent Mixing: Dissolve 1.0 mg of the (2S,3S)-2-Amino-3-hydroxybutanamide sample in 100 µL of water. Add 20 µL of 1 M NaHCO₃ and 100 µL of a 1% (w/v) solution of FDAA in acetone. Causality: The NaHCO₃ neutralizes any HCl salts, ensuring the α -amine is fully deprotonated and nucleophilic.

  • Derivatization: Incubate the mixture at 40°C for 1 hour in a thermoshaker.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Add 760 µL of acetonitrile to dilute the sample for LC-MS injection.

  • Analysis: Inject 5 µL onto a C18 RP-HPLC column using a gradient of 0.1% formic acid in water and acetonitrile.

  • Self-Validation Control: Simultaneously derivatize a known racemic standard of 2-amino-3-hydroxybutanamide. The HPLC chromatogram of the standard must show two distinct peaks with an area ratio of exactly 1:1 and a resolution factor ( Rs​ ) > 1.5. If the standard does not achieve baseline resolution, do not trust the ee% calculation of your unknown sample; optimize your mobile phase gradient first.

References

  • Spiro-lactam nmda receptor modulators and uses thereof. Google Patents (WO2018026763A1).
  • Efficient Conversion of Threonine to Allothreonine Using Immobilized Amino Acid Racemase and Temperature Cycles. Crystal Growth & Design - ACS Publications.
  • An Efficient Route to Both Enantiomers of allo-Threonine by Simultaneous Amino Acid Racemase-Catalyzed Isomerization of Threonine and Crystallization. ResearchGate.
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH.
Optimization

Technical Support Center: Troubleshooting Epimerization of (2S,3S)-2-Amino-3-hydroxybutanamide

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the stereochemical instability of (2S,3S)-2-Amino-3-hydroxybut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the stereochemical instability of (2S,3S)-2-Amino-3-hydroxybutanamide (L-allo-threonine amide) during peptide coupling sequences.

When synthesizing peptides containing this building block—either by amidating the C-terminus of an allo-threonine derivative or activating it for chain elongation—loss of chiral integrity at the C2 ( α -carbon) is a pervasive issue. This guide synthesizes mechanistic theory, quantitative data, and field-proven protocols to help you suppress epimerization and maintain high diastereomeric excess (d.e.).

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is the α -chiral center of (2S,3S)-2-Amino-3-hydroxybutanamide so susceptible to epimerization? The vulnerability of the C2 position stems from a combination of electronic effects. The adjacent carbonyl group naturally acidifies the α -proton. In allo-threonine derivatives, the β -hydroxyl group (even when protected) exerts a strong inductive electron-withdrawing effect, further increasing the acidity of this proton. When exposed to basic coupling conditions, this proton is easily abstracted, leading to stereochemical inversion and the formation of the (2R,3S) diastereomer[1].

Q2: What are the exact chemical pathways that cause this inversion during coupling? Epimerization during the activation and coupling of allo-threonine derivatives occurs via two primary competing pathways[2]:

  • Oxazolone Formation (Path A): During carboxyl activation, the intermediate can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The α -proton of this oxazolone ring is exceptionally acidic. Base-catalyzed abstraction leads to a planar, achiral intermediate that reprotonates randomly before the amine nucleophile attacks.

  • Direct Enolization (Path B): Even without oxazolone formation, the presence of a base can directly abstract the α -proton of the activated ester, forming an enolate. Reprotonation leads to a mixture of stereoisomers.

Epimerization Start Activated allo-Thr Derivative Base Base Addition (e.g., DIPEA) Start->Base PathA Path A: Oxazolone Formation Base->PathA Carboxyl Activation PathB Path B: Direct Enolization Base->PathB Alpha-proton abstraction Oxazolone 5(4H)-oxazolone Intermediate PathA->Oxazolone Enolate Enolate Intermediate PathB->Enolate Epimer (2R,3S) Epimer Formation Oxazolone->Epimer Ring Opening Enolate->Epimer Reprotonation

Mechanistic pathways of allo-threonine epimerization during peptide coupling.

Q3: How does the choice of base dictate the extent of epimerization? The basicity and steric bulk of the tertiary amine used during coupling are the primary drivers of enolization. Strong, unhindered bases rapidly deprotonate the α -carbon. Transitioning from standard bases like N,N-diisopropylethylamine (DIPEA) to weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP/Collidine) or N-methylmorpholine (NMM) drastically reduces the rate of proton abstraction while still facilitating the coupling reaction[1].

Part 2: Troubleshooting Guide & Data Analysis

If your chiral HPLC or NMR analysis indicates >2% epimerization of your (2S,3S)-2-Amino-3-hydroxybutanamide product, consult the quantitative data and decision tree below to optimize your reaction environment.

Quantitative Impact of Coupling Systems

The table below summarizes the causality between reagent selection and epimerization rates. Note: Data reflects standard 0.1M concentration couplings at 25°C.

Coupling ReagentBase UsedSolvent SystemRelative Reaction TimeObserved Epimerization (%)
HBTU / HOBtDIPEA (2.0 eq)DMF30 min12.5% (High)
HATU / HOAtDIPEA (2.0 eq)DMF15 min8.2% (Moderate)
DIC / Oxyma PureTMP (2.0 eq)DCM/DMF (1:1)60 min< 1.0% (Low)
DEPBTNoneTHF120 min< 0.5% (Very Low)

Key Takeaway: While uronium salts (HATU/HBTU) drive fast couplings, their reliance on strong bases like DIPEA in polar solvents (DMF) exacerbates enolization. Carbodiimide systems (DIC) paired with Oxyma Pure, or base-free reagents like DEPBT, are vastly superior for preserving the (2S,3S) configuration[1].

Troubleshooting Workflow

Troubleshooting Detect Detect Epimerization (>2% via HPLC) CheckBase Is Strong Base (DIPEA/TEA) Used? Detect->CheckBase ChangeBase Switch to TMP or Collidine CheckBase->ChangeBase Yes CheckCoupling Check Coupling Reagent CheckBase->CheckCoupling No ChangeCoupling Use DIC/Oxyma or DEPBT CheckCoupling->ChangeCoupling Using HBTU/HATU CheckSolvent Check Solvent Polarity CheckCoupling->CheckSolvent Already Optimized ChangeSolvent Switch DMF to DCM/THF mix CheckSolvent->ChangeSolvent Highly Polar (DMF)

Decision tree for troubleshooting epimerization in allo-Thr amide couplings.

Part 3: Self-Validating Experimental Protocol

To guarantee stereochemical fidelity, do not rely solely on end-point analysis. The following protocol integrates real-time validation steps to ensure the (2S,3S) configuration is preserved during the synthesis of (2S,3S)-2-Amino-3-hydroxybutanamide derivatives.

Optimized Base-Free/Low-Base Coupling Methodology

Step 1: Baseline Chiral Validation (Self-Validation Checkpoint 1)

  • Action: Before initiating the reaction, run a sample of your starting allo-threonine derivative on a chiral stationary phase HPLC (e.g., Chiralpak IA).

  • Causality: This establishes the baseline diastereomeric excess (d.e.). You cannot accurately measure epimerization if your starting material is already compromised.

Step 2: Pre-Activation in Low-Polarity Solvent

  • Action: Dissolve the N-protected (2S,3S)-2-amino-3-hydroxybutanoic acid (1.0 eq) and Oxyma Pure (1.1 eq) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF). Cool the reaction flask to 0°C using an ice bath.

  • Causality: Avoiding DMF reduces the dielectric constant of the medium, which destabilizes the charged enolate intermediate, thereby suppressing Path B (Direct Enolization)[1]. Cooling to 0°C kinetically slows the epimerization rate more than it slows the coupling rate.

Step 3: Carbodiimide Activation

  • Action: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise over 5 minutes. Stir at 0°C for 10 minutes to form the active ester.

  • Causality: DIC/Oxyma generates an active ester that is highly resistant to oxazolone formation (Path A) compared to HOBt-based esters.

Step 4: Nucleophilic Coupling

  • Action: Add the amine nucleophile (e.g., ammonium chloride for primary amide formation, 1.5 eq). If a base is strictly required to free the amine salt, add 2,4,6-trimethylpyridine (TMP) (1.5 eq) dropwise. Never use DIPEA.

  • Causality: TMP is sterically hindered and weakly basic. It is sufficient to neutralize the hydrochloride salt of the nucleophile but insufficiently basic to abstract the α -proton of the activated allo-threonine.

Step 5: Acidic Quenching (Self-Validation Checkpoint 2)

  • Action: After 2 hours, monitor completion via TLC. Once complete, immediately quench the reaction by adding 5% aqueous citric acid.

  • Causality: Rapid acidification protonates any remaining base and immediately halts any ongoing enolization during the workup phase.

Step 6: Final Stereochemical Verification

  • Action: Following standard organic extraction (EtOAc/Water), analyze the crude product via the same chiral HPLC method used in Step 1.

  • Success Metric: The final d.e. should be within 0.5% of the baseline established in Step 1. If Δ d.e. > 2%, return to the troubleshooting workflow and consider switching to the completely base-free DEPBT reagent.

References

  • National Center for Biotechnology Information (NIH). "Epimerisation in Peptide Synthesis". PMC. Available at:[Link]

  • ACS Publications. "Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis". Organic Letters. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for (2S,3S)-2-Amino-3-hydroxybutanamide

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for (2S,3S)-2-Amino-3-hydroxybutanamide. This guide is designed for researchers, scientists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for (2S,3S)-2-Amino-3-hydroxybutanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical approaches for this and similar polar, chiral compounds. Here, we will delve into the causality behind experimental choices, providing you with the expertise to overcome common chromatographic challenges.

Introduction to the Analyte: (2S,3S)-2-Amino-3-hydroxybutanamide

(2S,3S)-2-Amino-3-hydroxybutanamide is a polar, chiral molecule, presenting a unique set of challenges for HPLC analysis. Its high polarity makes it difficult to retain on traditional reversed-phase columns, while its stereochemistry necessitates a chiral stationary phase for enantiomeric separation. This guide will address these challenges in a question-and-answer format, providing practical, field-proven insights.

Troubleshooting and Optimization Guide

Frequently Asked Questions (FAQs)
General Retention Issues

Question 1: My (2S,3S)-2-Amino-3-hydroxybutanamide peak is eluting at or near the void volume on my C18 column. How can I increase its retention time?

This is a common issue for highly polar compounds like (2S,3S)-2-Amino-3-hydroxybutanamide in reversed-phase chromatography.[1][2] Here are several strategies to increase retention:

  • Decrease the Organic Content of the Mobile Phase: For reversed-phase chromatography, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention of polar compounds.[3][4] You can even explore using a 100% aqueous mobile phase, but ensure your column is compatible to avoid phase collapse.[1][3]

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are designed with a more polar stationary phase, which enhances the retention of polar analytes.[1][5]

  • Adjust the Mobile Phase pH: The retention of ionizable compounds is significantly influenced by the mobile phase pH.[6][7] For an amino-containing compound, increasing the pH will decrease its ionization and may increase retention. Conversely, a lower pH will lead to protonation and potentially less retention.[6][7]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds that are not well-retained in reversed-phase mode.[8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[8][9]

Question 2: I'm observing inconsistent or drifting retention times for my analyte. What are the likely causes and how can I fix this?

Retention time drift can compromise the accuracy and reliability of your analysis.[10] The issue can often be traced back to one of the following factors:

Potential CauseTroubleshooting Steps
Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes or more.[5][11]
Mobile Phase Composition Inconsistencies in mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure accurate measurements.[12] If using a buffer, check for degradation.[5]
Temperature Fluctuations Even minor changes in ambient temperature can affect retention times.[10] Using a column oven to maintain a consistent temperature is highly recommended.[10][12]
Flow Rate Instability Worn pump seals, check valves, or leaks in the system can cause fluctuations in the flow rate.[10] Regular maintenance of your HPLC system is crucial.[10]
Column Degradation Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases. If other troubleshooting steps fail, try a new column.[5]
Chiral Separation Challenges

Question 3: I need to separate the enantiomers of 2-Amino-3-hydroxybutanamide. What type of column and mobile phase should I start with?

For the direct separation of amino acid enantiomers without derivatization, a chiral stationary phase (CSP) is necessary.[13][14] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are particularly effective for this purpose.[13]

  • Initial Mobile Phase Conditions: A good starting point for a teicoplanin-based column is a mobile phase consisting of a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer.[13] The concentration of the organic modifier can significantly impact enantioselectivity.[13]

Question 4: I'm not achieving baseline separation of the (2S,3S) and (2R,3R) enantiomers. How can I improve the resolution?

Improving the resolution between enantiomers often requires fine-tuning of the chromatographic conditions:

  • Optimize the Organic Modifier Concentration: The percentage of the organic solvent in the mobile phase can have a U-shaped effect on retention and can also influence enantioselectivity.[13] Experiment with different concentrations to find the optimal balance.

  • Adjust the Mobile Phase pH and Buffer Concentration: The ionization state of both the analyte and the chiral selector can affect the chiral recognition mechanism. Systematically varying the pH and buffer strength can lead to improved resolution.

  • Lower the Column Temperature: In some cases, reducing the column temperature can enhance enantiomeric separation, although it may lead to longer run times and increased backpressure.

  • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation.[4]

Detection and Sensitivity

Question 5: (2S,3S)-2-Amino-3-hydroxybutanamide has a poor UV chromophore. How can I improve its detection?

Many amino acids and their derivatives lack a strong chromophore, making UV detection challenging.[15] Here are some effective strategies to enhance sensitivity:

  • Pre-column Derivatization: This is a widely used technique where the analyte is reacted with a labeling agent to form a derivative with strong UV absorbance or fluorescence.[16][17] Common derivatizing reagents for amino acids include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[15][16][18]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the optical properties of the analyte and are suitable for non-volatile compounds.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer provides high sensitivity and selectivity, and is compatible with many of the mobile phases used for polar compound analysis.

Advanced Troubleshooting Strategies

Question 6: I'm still struggling with retention and peak shape even after trying the basic troubleshooting steps. What other techniques can I explore?

For particularly challenging separations of polar compounds, more advanced chromatographic techniques may be necessary:

  • Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase.[19][20] The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[19] For a positively charged amine, an alkyl sulfonate would be a suitable ion-pairing reagent.[19]

  • Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and ionic compounds.[21]

Experimental Workflow Visualization

Below is a troubleshooting workflow to guide you through the process of optimizing the retention time for (2S,3S)-2-Amino-3-hydroxybutanamide.

HPLC_Troubleshooting_Workflow Start Start: Poor Retention of (2S,3S)-2-Amino-3-hydroxybutanamide Check_RP_Conditions Q: Using Reversed-Phase (e.g., C18)? Start->Check_RP_Conditions Optimize_RP Optimize Reversed-Phase Method Check_RP_Conditions->Optimize_RP Yes Consider_HILIC Switch to HILIC Check_RP_Conditions->Consider_HILIC No/Still Poor Decrease_Organic Decrease % Organic Solvent Optimize_RP->Decrease_Organic Adjust_pH Adjust Mobile Phase pH Decrease_Organic->Adjust_pH Polar_Column Use Polar-Embedded/Endcapped Column Adjust_pH->Polar_Column Advanced_Techniques Consider Advanced Techniques Polar_Column->Advanced_Techniques Optimize_HILIC Optimize HILIC Method Consider_HILIC->Optimize_HILIC Adjust_Water Adjust % Aqueous Optimize_HILIC->Adjust_Water HILIC_pH_Buffer Optimize pH and Buffer Adjust_Water->HILIC_pH_Buffer HILIC_pH_Buffer->Advanced_Techniques Ion_Pairing Implement Ion-Pair Chromatography Advanced_Techniques->Ion_Pairing Option 1 Mixed_Mode Use Mixed-Mode Chromatography Advanced_Techniques->Mixed_Mode Option 2 End End: Optimized Retention Advanced_Techniques->End If successful Ion_Pairing->End Mixed_Mode->End

Caption: Troubleshooting workflow for poor retention.

Chiral Separation Workflow

For enantiomeric separation, a systematic approach is key.

Chiral_Separation_Workflow Start Start: Need to Separate Enantiomers Select_CSP Select Chiral Stationary Phase (CSP) e.g., Macrocyclic Glycopeptide Start->Select_CSP Initial_Screen Initial Screening with Organic/Aqueous Mobile Phase Select_CSP->Initial_Screen Check_Resolution Q: Is Resolution Adequate? Initial_Screen->Check_Resolution Optimize_Conditions Optimize Mobile Phase Check_Resolution->Optimize_Conditions No End End: Baseline Separation Achieved Check_Resolution->End Yes Adjust_Organic Vary % Organic Modifier Optimize_Conditions->Adjust_Organic Adjust_pH_Buffer Adjust pH and Buffer Strength Adjust_Organic->Adjust_pH_Buffer Change_Modifier Switch Organic Modifier (MeOH <> ACN) Adjust_pH_Buffer->Change_Modifier Adjust_Temp Adjust Column Temperature Change_Modifier->Adjust_Temp Adjust_Temp->Check_Resolution Re-evaluate

Caption: Workflow for chiral method development.

References
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Waters Corporation.
  • MDPI.
  • Phenomenex. (2016, June 23).
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
  • Alfa Chemistry.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • LCGC International. (2026, March 31). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Creative Proteomics.
  • MDPI. (2025, December 12).
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • AnalyteGuru. (2026, January 8).
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Mixed-Mode Chromatography vs.
  • Waters Corporation.
  • (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • Veeprho. (2025, February 1).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • HALO Columns. (2023, November 3).
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • Technology Networks. (2024, March 12).
  • Waters Knowledge Base.
  • Waters Blog. (2025, June 18).
  • ResearchGate. Effect of mobile phase pH and organic content on retention times and....
  • SelectScience.
  • LCGC International. (2013, November 1).
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Moravek. (2024, December 3).
  • ACS Publications. (2001, October 12). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution.
  • Agilent.
  • Sigma-Aldrich.
  • Chromatography Today. (2016, September 6).

Sources

Optimization

troubleshooting impurities in (2S,3S)-2-Amino-3-hydroxybutanamide extraction

Welcome to the technical support center for (2S,3S)-2-Amino-3-hydroxybutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2S,3S)-2-Amino-3-hydroxybutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the extraction and purification of this chiral molecule.

I. Understanding the Molecule: Key Properties

(2S,3S)-2-Amino-3-hydroxybutanamide, a derivative of the essential amino acid L-threonine, is a polar, chiral compound.[1] Its structure, containing an amine, a hydroxyl group, and an amide, dictates its solubility and reactivity.[2][3] Understanding these properties is fundamental to troubleshooting purification challenges.

PropertyValue/DescriptionSignificance for Extraction & Purification
Molecular Formula C4H10N2O2Indicates a small, polar molecule.[4]
Molecular Weight 118.13 g/mol Relevant for mass spectrometry and molar concentration calculations.[4]
Polarity HighHighly soluble in polar solvents like water and short-chain alcohols; poorly soluble in nonpolar organic solvents. This is a key principle for selecting extraction and recrystallization solvents.[5][6]
Chirality (2S,3S) configurationPotential for diastereomeric impurities if synthesis is not stereospecific. Chiral analytical methods are necessary to confirm purity.[7]
Functional Groups Amine, Hydroxyl, AmideThese groups can participate in hydrogen bonding, influencing solubility and potential side reactions. The amine group's basicity is critical for pH-dependent extractions.

II. Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific, frequently encountered problems during the extraction and purification of (2S,3S)-2-Amino-3-hydroxybutanamide.

Problem 1: Low Yield After Initial Extraction

Symptom: The mass of the crude product isolated after liquid-liquid extraction is significantly lower than theoretically expected.

Potential Causes & Solutions:

  • Incorrect pH of the Aqueous Layer: The amine group of your target compound requires a specific pH to be in its free base form, which is more soluble in organic solvents. If the aqueous layer is too acidic, the amine will be protonated, making the molecule highly water-soluble and difficult to extract into an organic phase.

    • Solution: Before extraction with an organic solvent, adjust the pH of the aqueous solution to be alkaline (typically pH 9-11).[8][9][10][11] This deprotonates the ammonium group, increasing the molecule's partition into the organic layer. Use a pH meter for accurate measurement.

  • Inappropriate Organic Solvent: The polarity of the extraction solvent is crucial. A solvent that is too nonpolar will not effectively extract the polar (2S,3S)-2-Amino-3-hydroxybutanamide.

    • Solution: Employ a moderately polar, water-immiscible organic solvent. Solvents like ethyl acetate or a mixture of dichloromethane and isopropanol can be effective. Avoid highly nonpolar solvents like hexane.

  • Emulsion Formation: The presence of surfactants or vigorous shaking can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product and preventing clear phase separation.[12]

    • Solution: To prevent emulsions, gently invert the separatory funnel instead of vigorous shaking.[12] If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.[12] In persistent cases, filtering the emulsified layer through a pad of celite may be necessary.

Problem 2: Presence of Diastereomeric Impurities

Symptom: Chiral HPLC or NMR analysis reveals the presence of other stereoisomers, such as (2R,3S) or (2S,3R) forms.

Potential Causes & Solutions:

  • Non-Stereospecific Synthesis: The root cause is often the synthetic route itself, which may not be fully stereoselective.

    • Solution 1: Diastereomeric Recrystallization: This is a classical method for separating diastereomers. React the mixture with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts.[13][14] These salts have different solubilities, allowing one to be selectively crystallized.[13] The pure diastereomeric salt is then treated with a base to liberate the pure desired enantiomer.[13]

    • Solution 2: Chiral Preparative HPLC: For smaller scales or when high purity is critical, preparative high-performance liquid chromatography using a chiral stationary phase (CSP) can effectively separate the diastereomers.[7] This method offers high resolution but may be less practical for large quantities.

Problem 3: Product "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the product separates as an insoluble liquid (an oil).

Potential Causes & Solutions:

  • High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to oiling.

    • Solution: Perform a preliminary purification step, such as a column chromatography, before attempting recrystallization.

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent, or the solution may be too concentrated. Oiling can also occur if the boiling point of the solvent is higher than the melting point of the compound.[15]

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool very slowly.[5][15] Scratching the inside of the flask with a glass rod can induce crystallization.[5] If this fails, consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol) and then add a "poor" solvent (in which it is less soluble, e.g., diethyl ether) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify and allow to cool slowly.[5]

Problem 4: Poor Purity After Recrystallization

Symptom: Analytical data (e.g., HPLC, NMR) shows significant impurities remain after one or more recrystallization steps.[16]

Potential Causes & Solutions:

  • Soluble Impurities Not Removed: The chosen recrystallization solvent may dissolve the impurities as well as the product, causing them to co-crystallize.

    • Solution: The key to successful recrystallization is the differential solubility of the compound and impurities in hot versus cold solvent.[5][17][18] You may need to screen for a different solvent system where the impurity has high solubility even at low temperatures, while the desired product has low solubility.

  • Incomplete Removal of Mother Liquor: The liquid remaining after crystallization (mother liquor) contains a high concentration of impurities. If not thoroughly removed, these will contaminate the final product.

    • Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[6][17] This will wash away adhering mother liquor without dissolving a significant amount of the product crystals.

III. Analytical Protocols for Impurity Detection

To effectively troubleshoot, you must first accurately identify and quantify impurities. Advanced analytical techniques are indispensable for this purpose.[16][19]

Analytical TechniquePurpose in (2S,3S)-2-Amino-3-hydroxybutanamide Analysis
High-Performance Liquid Chromatography (HPLC) The primary tool for assessing purity and quantifying impurities.[16][] A chiral column is essential for detecting and quantifying diastereomeric impurities.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Used to identify the molecular weights of unknown impurities, providing clues to their structures.[16][]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the main compound and any significant impurities, helping to elucidate their identities.[16]
Gas Chromatography-Mass Spectrometry (GC-MS) Primarily used for detecting and quantifying volatile impurities, such as residual solvents from the extraction or recrystallization process.[16][21]
Experimental Workflow: Chiral HPLC Analysis

This protocol outlines a general approach for developing a chiral HPLC method to assess the diastereomeric purity of your compound.

Caption: Workflow for Chiral HPLC Method Development.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to remove residual solvents from my final product?

A1: After filtration, drying the product under a high vacuum at a slightly elevated temperature (e.g., 30-40°C) is effective for removing most common organic solvents. The specific temperature should be well below the compound's melting or decomposition point.

Q2: My compound seems to be degrading during extraction. What could be the cause?

A2: (2S,3S)-2-Amino-3-hydroxybutanamide, like many amino acid derivatives, can be sensitive to harsh pH conditions or high temperatures. Prolonged exposure to highly alkaline conditions (pH > 12) during extraction or excessive heat during solvent evaporation can lead to degradation.[8][9][10][11] It is advisable to work quickly and use moderate temperatures.

Q3: Can I use normal-phase chromatography to purify the crude product?

A3: Due to its high polarity, (2S,3S)-2-Amino-3-hydroxybutanamide will likely have very strong retention on a normal-phase silica gel column, leading to poor elution and peak tailing. Reversed-phase chromatography or ion-exchange chromatography would be more suitable purification techniques for this type of molecule.

Q4: How do I choose the right chiral resolving agent for diastereomeric recrystallization?

A4: The choice of a resolving agent is often empirical. For a basic compound like yours, acidic resolving agents such as tartaric acid, mandelic acid, or camphorsulfonic acid are good starting points.[13][14] It is often necessary to screen a few different agents to find one that forms a salt with good crystallinity and differential solubility for the diastereomers.

References
  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). Veeprho.
  • Recrystallization.University of Colorado Boulder, Department of Chemistry.
  • Effects of alkaline extraction pH on amino acid compositions, protein secondary structures, thermal stability, and functionalities of brewer's spent grain proteins.DR-NTU, Nanyang Technological University.
  • (2R,3S)-2-Amino-3-hydroxybutanamide.
  • (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride.Sigma-Aldrich.
  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins.
  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins.DR-NTU, Nanyang Technological University. (2024, June 8).
  • Recrystallization.
  • Recrystallization-1.pdf.University of California, Irvine, Department of Chemistry.
  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.Biotech Spain. (2025, September 22).
  • Recrystalliz
  • Research Methods of Drug Impurities.BOC Sciences. (2023, May 7).
  • Recrystallization.Chemistry LibreTexts. (2023, January 29).
  • Impurities Detection in Pharmaceuticals.Drug Development and Delivery.
  • (2R,3R)-2-Amino-3-hydroxybutanamide.EvitaChem.
  • (2S,3R)-2-amino-3-hydroxybutanamide, CAS No. 49705-99-9.iChemical.
  • Troubleshooting guide for HPLC analysis of chiral compounds.BenchChem. (2025, December).
  • Threonine Impurities and Rel
  • Technical Support Center: Purification of (2S,3S)-2-amino-3-methylhexanoic Acid.BenchChem.
  • Synthesis method of S-2-aminobutanamide hydrochloride.
  • Tips for Troubleshooting Liquid–Liquid Extractions.

Sources

Troubleshooting

Technical Support Center: Optimizing Shelf-Life Stability of (2S,3S)-2-Amino-3-hydroxybutanamide Solutions

Introduction (2S,3S)-2-Amino-3-hydroxybutanamide, commonly known as L-allo-threonine amide, is a highly valuable chiral building block and biochemical reagent. While amide bonds are generally robust—exhibiting roughly 10...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S,3S)-2-Amino-3-hydroxybutanamide, commonly known as L-allo-threonine amide, is a highly valuable chiral building block and biochemical reagent. While amide bonds are generally robust—exhibiting roughly 100 times greater stability against hydrolysis than analogous ester bonds[1]—aqueous solutions of primary amino acid amides remain susceptible to specific degradation pathways over time. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize the shelf-life of your formulations.

Part 1: Troubleshooting & FAQs

Q1: Why does the concentration of my (2S,3S)-2-Amino-3-hydroxybutanamide solution decrease during long-term storage at room temperature? A: The degradation is primarily driven by two mechanistic pathways:

  • Hydrolysis: Even though amides are relatively stable, they undergo acid- or base-catalyzed hydrolysis in aqueous environments, yielding L-allo-threonine and ammonia[1].

  • Epimerization: The α-proton (C2) of the amino acid amide is slightly acidic. Under mildly basic conditions, deprotonation leads to the formation of an enolate intermediate. Upon reprotonation, inversion of stereochemistry at the C2 position occurs, converting the (2S,3S) isomer into the (2R,3S) diastereomer, D-threonine amide[2].

Q2: What is the optimal pH range to prevent these degradation pathways? A: The optimal pH for storing aliphatic amino acid amides is typically between 4.5 and 5.5 .

  • Causality: At pH < 4, acid-catalyzed hydrolysis of the amide bond accelerates[3]. At pH > 7, base-catalyzed hydrolysis increases, and the risk of α-carbon epimerization rises exponentially due to hydroxide ion interaction[1]. Maintaining a slightly acidic pH minimizes the reaction rates of both extremes[4].

Q3: Does the choice of buffer matter if the pH is correct? A: Yes, significantly. Nucleophilic buffers (e.g., high concentrations of phosphate or Tris) can act as general base catalysts, accelerating amide hydrolysis even at neutral pH. We recommend using non-nucleophilic buffers like acetate or citrate at low molarities (10–50 mM) to maintain the target pH of 5.0 without introducing catalytic liabilities.

Q4: Should I freeze my solutions to extend their shelf life? A: Freezing at -20°C is highly recommended for long-term storage (>1 month). However, repeated freeze-thaw cycles can cause localized pH shifts (cryoconcentration of buffer salts) which may transiently accelerate degradation. If freezing is required, aliquot the solution into single-use vials immediately after preparation[3].

Part 2: Mechanistic Pathways

To effectively prevent degradation, it is crucial to understand the chemical pathways involved. The diagram below illustrates the two primary degradation routes of (2S,3S)-2-Amino-3-hydroxybutanamide in solution.

DegradationMechanisms Start (2S,3S)-2-Amino-3-hydroxybutanamide (Target Molecule) Hydrolysis Hydrolysis Pathway (Acid/Base Catalyzed) Start->Hydrolysis H2O, pH < 4 or pH > 7 Epimerization Epimerization Pathway (Base Catalyzed, α-carbon) Start->Epimerization OH-, pH > 7 Prod_Hydro L-allo-Threonine + NH3 (Loss of Active Amide) Hydrolysis->Prod_Hydro Prod_Epim (2R,3S)-2-Amino-3-hydroxybutanamide (D-Threonine Amide) Epimerization->Prod_Epim

Primary degradation pathways of (2S,3S)-2-Amino-3-hydroxybutanamide in aqueous solutions.

Part 3: Quantitative Stability Data

The following table summarizes expected degradation rates of L-allo-threonine amide under various environmental conditions, demonstrating the critical need for pH and temperature control.

Storage ConditionpH LevelBuffer System (50 mM)Est. Half-Life (t½)Primary Degradant Observed
25°C (Room Temp)7.4Phosphate~14 DaysL-allo-Threonine (Hydrolysis)
25°C (Room Temp)8.5Tris-HCl~5 DaysD-Threonine Amide (Epimerization)
25°C (Room Temp)5.0Acetate>6 MonthsTrace Hydrolysis
4°C (Refrigerated)5.0Acetate>18 MonthsNone Detected
-20°C (Frozen)5.0Acetate>36 MonthsNone Detected

Note: Data represents generalized stability profiles for simple aliphatic amino acid amides. Actual t½ may vary based on initial concentration and trace impurities.

Part 4: Self-Validating Experimental Protocol

To ensure the trustworthiness of your formulations, use the following self-validating protocol to prepare and assess the stability of your (2S,3S)-2-Amino-3-hydroxybutanamide solutions[3].

Phase 1: Solution Preparation
  • Buffer Formulation: Prepare a 20 mM Sodium Acetate buffer. Adjust the pH to exactly 5.0 using 0.1 M Acetic Acid.

    • Causality: Low molarity minimizes buffer catalysis while providing sufficient buffering capacity against atmospheric CO₂.

  • Dissolution: Dissolve the (2S,3S)-2-Amino-3-hydroxybutanamide powder into the buffer to achieve your target concentration (e.g., 10 mg/mL). Ensure the solution is kept on ice during dissolution to prevent transient thermal degradation.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Causality: Microbial contamination is a primary source of exogenous proteases/amidases that rapidly cleave amide bonds.

  • Aliquotting: Dispense the filtered solution into sterile, amber glass vials. Purge the headspace with Argon or Nitrogen gas before sealing to prevent oxidative degradation.

Phase 2: Stability Assessment Workflow

To validate the shelf-life empirically, follow this accelerated stability testing workflow:

ProtocolWorkflow Step1 Incubate Aliquots (4°C, 25°C, 40°C) Step2 Sample Withdrawal (Days 0, 7, 14, 30) Step1->Step2 Step3 Quench Reaction (Add Acetonitrile) Step2->Step3 Step4 Chiral LC-MS Analysis Step3->Step4 Step5 Determine t½ & Degradation Rate Step4->Step5

Accelerated stability testing workflow for amino acid amide formulations.

Analytical Validation Steps:

  • Incubation: Store sealed aliquots at controlled temperatures (e.g., 4°C, 25°C, and 40°C)[3].

  • Sampling & Quenching: At predetermined time points (e.g., Day 0, 7, 14, 30), withdraw an aliquot. Immediately quench any ongoing reactions by diluting the sample 1:1 with cold Acetonitrile[3].

  • Chromatographic Analysis: Analyze the samples using Chiral High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS)[3].

    • Self-Validation Check: The method must be capable of baseline-resolving the (2S,3S) isomer from the (2R,3S) epimer[5], while simultaneously quantifying the formation of the L-allo-threonine carboxylic acid byproduct[3].

  • Data Plotting: Plot the natural log of the remaining parent amide concentration versus time. The slope of this line provides the degradation rate constant ( k ), from which the shelf-life ( t1/2​ ) can be accurately extrapolated[3].

References

  • Stability of Amide Bonds: A Comparative Guide for Researchers | Benchchem | 3

  • Amide | Wikipedia | 1

  • Improved synthesis of D-allothreonine derivatives from L-threonine | ResearchGate | 2

  • Efficient Conversion of Threonine to Allothreonine Using Immobilized Amino Acid Racemase and Temperature Cycles | ACS Publications |4

  • Determination Of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography | ResearchGate |5

Sources

Optimization

purification techniques for (2S,3S)-2-Amino-3-hydroxybutanamide diastereomers

Welcome to the Technical Support Center for Chiral Amino Acid Purification. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with (2S,3S)-2-Amino-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Amino Acid Purification. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with (2S,3S)-2-Amino-3-hydroxybutanamide (L-allo-threonine amide).

As a critical chiral building block—frequently utilized in the synthesis of spiro-lactam NMDA receptor modulators[1] and triple-site inhibitors against aminoacyl-tRNA synthetases[2]—the separation of the (2S,3S) diastereomer from its (2S,3R) counterpart (L-threonine amide) requires rigorous thermodynamic and chromatographic control.

Below, you will find our comprehensive troubleshooting Q&A, structured experimental protocols, and quantitative reference data to ensure high diastereomeric excess (de) and yield.

🔬 Troubleshooting & FAQs

Q1: Why am I obtaining poor diastereomeric excess (de < 80%) during classical salt resolution with L-tartaric acid? The Causality: Diastereomeric salt resolution is governed by thermodynamic equilibrium. The solubility difference between the (2S,3S)-tartrate and (2S,3R)-tartrate salts is highly sensitive to the dielectric constant of the solvent[3]. If you use a solvent with a very low dielectric constant (e.g., 100% absolute ethanol) or cool the reaction too rapidly, the system undergoes kinetic precipitation. This causes both diastereomeric salts to crash out simultaneously (co-precipitation), trapping the unwanted isomer in the crystal lattice. The Solution: Shift the system from kinetic precipitation to thermodynamic crystallization (Ostwald ripening). Introduce a highly polar co-solvent (e.g., 10–15% water in ethanol) to increase the solubility threshold. Cool the solution at a strictly controlled rate of 5°C/hour.

Q2: During Chiral HPLC of the underivatized amide, I observe severe peak tailing and co-elution. How can I resolve this? The Causality: (2S,3S)-2-Amino-3-hydroxybutanamide possesses three highly polar, hydrogen-bonding functional groups (a primary amine, a secondary hydroxyl, and a primary amide). When injected onto standard silica-based chiral stationary phases (CSPs), the primary amine engages in strong, non-specific secondary interactions with residual acidic silanols on the silica matrix, destroying peak symmetry[4]. The Solution: You have two distinct pathways:

  • Ion-Pairing / Protonation: Use a Crown Ether CSP (e.g., Crownpak CR(+)) with an acidic aqueous mobile phase (pH 1.5 perchloric acid). The low pH fully protonates the primary amine, allowing it to form a stable, stereoselective inclusion complex with the crown ether cavity while repelling silanol interactions.

  • Pre-Column Derivatization: Mask the primary amine using Boc-anhydride or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)[4]. The protected amide can then be cleanly separated on an immobilized polysaccharide CSP (e.g., Chiralpak IG) with excellent baseline resolution.

Q3: Can biocatalysis be used to separate the (2S,3S) isomer from the (2S,3R) isomer? The Causality: Biocatalysts offer absolute stereospecificity by relying on the rigid spatial arrangement of their active sites. For example, L-allo-threonine aldolase (LATA) exhibits strict specificity for the (2S,3S) configuration and does not act on the (2S,3R) isomer[5]. The Solution: While LATA acts on the free acid rather than the amide, you can employ a stereoselective amidase to selectively hydrolyze the (2S,3R)-amide into its corresponding carboxylic acid. The unreacted (2S,3S)-amide can then be easily separated from the acid via basic ion-exchange chromatography.

📊 Quantitative Data Presentation

Table 1: Comparison of Chiral Chromatographic Polishing Conditions

Parameter Method A: Underivatized Amide Method B: Boc-Protected Amide[2] Method C: NBD-F Derivatization[4]
Chiral Column Crownpak CR(+) Chiralpak IG Micro-ODS + Chiral Column
Mobile Phase pH 1.5 HClO₄ (aq) Hexane / Isopropanol (80:20) Acetonitrile / Water gradient
Detection UV 210 nm UV 210 nm / 254 nm Fluorescence (Ex 470nm / Em 530nm)

| Resolution ( Rs​ ) | 1.8 | > 2.5 | > 3.0 | | Primary Advantage | Direct analysis, no synthesis | Eliminates silanol tailing | Ultra-high sensitivity (fmol range) |

Table 2: Diastereomeric Salt Resolution Parameters

Resolving Agent Solvent System Target Precipitate Typical Yield Diastereomeric Excess
L-Tartaric Acid EtOH / H₂O (85:15) (2S,3S)-Amide Salt 45 - 50% > 95%
Dibenzoyl-L-Tartaric Acid Isopropanol (2S,3R)-Amide Salt 40 - 48% > 98%

| N-Acetyl-L-Threonine[3] | Ethanol | (2S,3S)-Amide Salt | ~42% | > 99% |

🧪 Standard Operating Protocols

Protocol 1: Thermodynamic Diastereomeric Salt Resolution

This self-validating protocol ensures the selective crystallization of the (2S,3S) diastereomer.

  • Dissolution: Suspend 1.0 equivalent of the crude (2S,3S)/(2S,3R)-2-Amino-3-hydroxybutanamide mixture in an 85:15 (v/v) Ethanol/Water mixture. Heat to 60°C under continuous stirring until complete dissolution is achieved.

  • Salt Formation: Slowly add 1.0 equivalent of L-Tartaric acid portion-wise. Maintain the temperature at 60°C for 1 hour to ensure complete thermodynamic salt formation.

  • Controlled Crystallization: Program the reactor to cool the solution at a strict rate of 5°C/hour down to 20°C.

    • Self-Validation Check: The slow cooling rate prevents kinetic supersaturation. If the solution turns cloudy before reaching 45°C, reheat to 60°C and add 5% more water by volume.

  • Isolation: Filter the resulting crystalline precipitate under vacuum and wash with cold absolute ethanol (5°C).

  • Free Base Liberation: Resuspend the isolated salt in deionized water. Adjust the pH to 10.5 using 1M NaOH. Extract the free base using a continuous liquid-liquid extractor with ethyl acetate, or pass the aqueous solution through a strongly basic anion exchange resin[3].

Protocol 2: Pre-Column Derivatization & Chiral HPLC Polishing

Used to achieve >99.9% optical purity for sensitive downstream drug development.

  • Amine Masking: React the enriched (2S,3S)-amide fraction with 1.2 equivalents of Boc-anhydride in Methanol/Triethylamine (TEA) at 25°C for 3 hours[2].

  • Sample Preparation: Evaporate the solvent under reduced pressure. Reconstitute the Boc-protected amide in the mobile phase (Hexane/Isopropanol 80:20) and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Polishing: Inject the sample onto a Chiralpak IG column (4.6 x 250 mm, 5 µm). Elute isocratically at 1.0 mL/min.

    • Self-Validation Check: Monitor UV absorbance at 210 nm. A baseline resolution ( Rs​>1.5 ) between the (2S,3S) and trace (2S,3R) peaks mathematically guarantees that the collected fraction possesses >99% purity.

  • Deprotection: Treat the collected, evaporated fraction with 4M HCl in Dioxane for 2 hours at room temperature to quantitatively cleave the Boc group, yielding pure (2S,3S)-2-Amino-3-hydroxybutanamide hydrochloride[1].

🗺️ Process Visualization

DiastereomerPurification A Crude Threonine Amide Mixture (2S,3S) & (2S,3R) B Diastereomeric Salt Formation (L-Tartaric Acid in EtOH/H2O) A->B Add Resolving Agent C Fractional Crystallization (Thermodynamic Resolution) B->C Cool to 5°C D Free Base Liberation (Ion Exchange / NaOH) C->D Filter & Basify E Chiral HPLC Polishing (Crown Ether CSP / pH 1.5) D->E Inject F Pure (2S,3S)-2-Amino- 3-hydroxybutanamide E->F Collect (2S,3S) Fraction

Workflow for the purification of (2S,3S)-2-Amino-3-hydroxybutanamide diastereomers.

📚 References

1.[5]5 - National Institutes of Health (nih.gov) 2.[3]3 - National Institutes of Health (nih.gov) 3.[2]2 - ACS Publications (acs.org) 4.[1]1 - Google Patents (google.com) 5.[4]4 - ResearchGate (researchgate.net)

Sources

Troubleshooting

minimizing side reactions of (2S,3S)-2-Amino-3-hydroxybutanamide in basic media

Technical Support Center: Minimizing Side Reactions of (2S,3S)-2-Amino-3-hydroxybutanamide in Basic Media Welcome to the Technical Support Center for chiral building blocks. Handling (2S,3S)-2-Amino-3-hydroxybutanamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Side Reactions of (2S,3S)-2-Amino-3-hydroxybutanamide in Basic Media

Welcome to the Technical Support Center for chiral building blocks. Handling (2S,3S)-2-Amino-3-hydroxybutanamide (L-allo-threonine amide) requires precision. Due to its dense array of functional groups—an acidic α-proton, a β-hydroxyl, and a primary amide—this molecule is highly sensitive to basic media. As a Senior Application Scientist, I have compiled this guide to help you troubleshoot and eliminate the three most common base-catalyzed side reactions: β-elimination, epimerization, and retro-aldol cleavage.

Troubleshooting Guide & FAQs

Q1: During Fmoc deprotection or base-catalyzed coupling, I observe a mass loss of 18 Da in my mass spectrometry analysis. What is causing this? A1: Base-Catalyzed β-Elimination (Dehydration). The loss of 18 Da corresponds to the elimination of water from the β-hydroxyl group of the threonine side chain, forming a dehydroamino acid (2-amino-2-butenamide derivative). This occurs via an E1cB mechanism: the base abstracts the somewhat acidic α-proton, and the resulting enolate expels the β-hydroxyl group (or its protected form, if it is a good leaving group) [[1]](). Causality & Mitigation: Prolonged exposure to secondary amines (like piperidine) or strong tertiary bases (like DIPEA) drives this pathway. To mitigate this, switch to weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine. Additionally, ensuring robust protection of the β-hydroxyl group (e.g., as a tert-butyl ether) prevents it from acting as a facile leaving group under mild conditions [[2]]().

Q2: My chiral HPLC analysis indicates the presence of the (2R,3S) diastereomer. How is epimerization occurring if I am not using extreme temperatures? A2: α-Proton Abstraction and Enolization. The α-proton of (2S,3S)-2-Amino-3-hydroxybutanamide is rendered acidic by the adjacent electron-withdrawing amide and (if applicable) N-protecting groups. Even at room temperature, bases can abstract this proton, forming a planar enolate intermediate. Upon reprotonation, stereochemical integrity at the C2 position is lost, yielding the (2R,3S) epimer 3. Causality & Mitigation: Epimerization is a kinetic issue. The longer the activated species exists in the presence of a base before the desired nucleophilic attack, the higher the epimerization rate. Optimize your workflow by pre-cooling the reaction to 0°C, using the absolute minimum equivalents of base required, and employing highly efficient coupling reagents (e.g., HATU/HOAt) to outcompete the enolization pathway 4.

Q3: I am detecting glycine amide and acetaldehyde as byproducts in my strongly basic aqueous reactions. Is the molecule degrading? A3: Retro-Aldol Cleavage. Yes. Under strongly basic conditions, the β-hydroxyl group is deprotonated. The resulting alkoxide can collapse, cleaving the Cα-Cβ carbon-carbon bond to yield glycine amide and acetaldehyde 5. Causality & Mitigation: This is the reverse of the aldol addition used to synthesize threonine derivatives. It is driven by high pH and elevated temperatures in aqueous or protic media. To prevent this, strictly avoid strong aqueous bases (like NaOH or KOH) when handling unprotected (2S,3S)-2-Amino-3-hydroxybutanamide. If saponification of other esters is required, use mild, non-aqueous conditions and strictly monitor reaction times [[6]]().

Data Presentation: Summary of Side Reactions

Side ReactionMechanistic TriggerPrimary ByproductAnalytical SignatureMitigation Strategy
β-Elimination E1cB pathway (α-deprotonation followed by β-OH loss)2-Amino-2-butenamideMass shift: -18 DaUse weaker bases (NMM, Collidine); protect β-hydroxyl (e.g., tBu).
Epimerization Enolization (loss of C2 stereocenter)(2R,3S)-DiastereomerRetention time shift on chiral HPLCLower temperature (0°C); minimize base equivalents; use fast coupling reagents.
Retro-Aldol Alkoxide collapse (Cα-Cβ bond cleavage)Glycine amide + AcetaldehydeMass shifts: -44 Da (loss of acetaldehyde)Avoid strong aqueous bases; limit reaction time; maintain pH < 9.

Experimental Protocols: Self-Validating Base-Mediated Coupling

To ensure scientific integrity, the following protocol integrates self-validating checkpoints to confirm the absence of side reactions during the coupling of (2S,3S)-2-Amino-3-hydroxybutanamide.

Optimized Base-Mediated Coupling Protocol Objective: Couple an N-protected amino acid to the amine of (2S,3S)-2-Amino-3-hydroxybutanamide without inducing epimerization or β-elimination.

  • Step 1: Reagent Preparation (0°C) Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Causality: Pre-cooling suppresses the thermal energy available for the undesired enolization pathway.

  • Step 2: Base Addition and Activation Add 2,4,6-collidine (2.0 eq) dropwise to the mixture. Stir for exactly 3 minutes. Causality: Collidine is sterically hindered and less basic than DIPEA, significantly reducing the rate of α-proton abstraction while still facilitating carboxylate activation.

  • Step 3: Nucleophile Introduction Add (2S,3S)-2-Amino-3-hydroxybutanamide (1.1 eq) to the activated mixture. Maintain the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature over 2 hours.

  • Step 4: Self-Validation (In-Process Control) Before quenching, withdraw a 5 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS. Validation Check: Confirm the presence of the product mass. Explicitly scan for [M - 18] (indicating β-elimination) and [M - 44] (indicating retro-aldol). If [M - 18] is >2%, the base exposure was too long or the temperature too high.

  • Step 5: Workup Quench the reaction with 5% aqueous citric acid to neutralize the collidine immediately, preventing any post-reaction base-catalyzed degradation. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

Reaction Pathways Visualization

DegradationPathways Start (2S,3S)-2-Amino-3-hydroxybutanamide (L-allo-Threonine Amide) Base Strong Base / Prolonged (OH⁻ / Amines) Start->Base OptBase Optimized Conditions (Collidine, 0°C) Start->OptBase EpiMech α-Proton Abstraction Base->EpiMech BetaMech E1cB Pathway Base->BetaMech RetroMech Cα-Cβ Cleavage Base->RetroMech SuccessProd Stable Coupling Product (Stereocenter Retained) OptBase->SuccessProd EpiProd Epimerization (2R,3S)-Diastereomer EpiMech->EpiProd BetaProd β-Elimination 2-Amino-2-butenamide BetaMech->BetaProd RetroProd Retro-Aldol Cleavage Glycine Amide + Acetaldehyde RetroMech->RetroProd

Figure 1: Reaction pathways of (2S,3S)-2-Amino-3-hydroxybutanamide in basic media.

References[4] Title: Computational Studies Devoted to the Catalytic Mechanism of Threonine Aldolase, a Critical Enzyme in the Pharmaceutical Industry to Synthesize β-Hydroxy-α-amino Acids

Source: ACS Publications URL: 1] Title: Side reactions associated with N-Methyl-L-threonine in peptide synthesis. Source: Benchchem URL: 3] Title: preventing epimerization in Glycyl-D-threonine synthesis Source: Benchchem URL: 6] Title: INSIGHTS INTO THE CATALYTIC MECHANISM OF RETRO-ALDOL CLEAVAGE OF β-HYD Source: VCU Scholars Compass URL: 2] Title: Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis Source: PMC URL: 4] Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL:

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in (2S,3S)-2-Amino-3-hydroxybutanamide Chromatograms

Welcome to the technical support guide for the analysis of (2S,3S)-2-Amino-3-hydroxybutanamide. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of (2S,3S)-2-Amino-3-hydroxybutanamide. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to baseline noise in your chromatographic analyses. A stable, flat baseline is crucial for accurate quantification and detection, especially at low concentrations.[1]

Quick-Find FAQs

Q1: What are the most common causes of baseline noise in my chromatogram?

A1: Baseline noise can stem from several sources, including the mobile phase, HPLC/LC-MS system components, the column, and the sample itself. Common culprits include contaminated solvents, dissolved gases in the mobile phase, pump pulsations, a dirty or degraded column, and temperature fluctuations.[1][2][3]

Q2: I'm seeing periodic, regular noise (like a sine wave). What's the likely cause?

A2: Regular, periodic noise often points to a problem with the pump, such as pulsations from the pump head strokes or inadequate mobile phase mixing.[1] It can also be caused by temperature fluctuations in the lab environment, especially with sensitive detectors like refractive index (RI) detectors.[4][5]

Q3: My baseline noise is random and irregular. Where should I start looking?

A3: Irregular noise is frequently a sign of contamination in the system or air bubbles in the detector.[3] Start by flushing the system with a strong solvent, ensuring your mobile phase is properly degassed, and checking for any leaks.[3][6]

Q4: Why is my baseline drifting up or down?

A4: Baseline drift can be caused by a number of factors, including changes in mobile phase composition (especially during gradient elution), column contamination, or temperature instability.[1][3] For gradient runs, ensuring the absorbance of both mobile phases is matched at your detection wavelength can help minimize drift.[4][5]

Q5: How can I improve the retention of a polar compound like (2S,3S)-2-Amino-3-hydroxybutanamide?

A5: For highly polar compounds, traditional reversed-phase chromatography (like with a C18 column) can be challenging.[7] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar analytes.[7][8][9][10] HILIC uses a polar stationary phase and a high organic mobile phase, which promotes the retention of polar compounds.[7][10]

In-Depth Troubleshooting Guides

A systematic approach is the key to efficiently diagnosing and resolving baseline noise. The following guides break down the problem by its potential source.

Systematic Troubleshooting Workflow

This diagram illustrates a logical progression for identifying the source of baseline noise.

Caption: A step-by-step workflow for troubleshooting baseline noise.

Guide 1: The HPLC/LC-MS System

System-related issues are a frequent source of baseline noise. Here's how to address them:

Pump and Degasser
  • Issue: Pulsating baseline that coincides with pump strokes.[2]

    • Cause & Rationale: This is often due to dissolved air in the solvents or a faulty pump.[2] The degasser, if not functioning correctly, will fail to remove dissolved gases, leading to pressure fluctuations and noise.[1]

    • Protocol:

      • Ensure the in-line degasser is functioning correctly.[2]

      • Degas the mobile phase using methods like helium sparging or ultrasonication.[5][11]

      • Prime the pump thoroughly to remove any air bubbles.

      • If pulsations persist, the pump seals or check valves may need servicing or replacement.[2][4][5]

Detector
  • Issue: Random spikes or a noisy baseline.

    • Cause & Rationale: A weak or failing detector lamp can cause noise.[12][13] Air bubbles or contamination within the detector flow cell can also lead to erratic signals.[3][12]

    • Protocol:

      • Check the detector lamp's age and intensity. Replace if necessary.

      • Flush the detector flow cell with a strong solvent like methanol or isopropanol to remove contaminants or air bubbles.[6][12]

      • For persistent issues, the flow cell may require cleaning with a dilute acid solution (e.g., 1N nitric acid, but never hydrochloric acid).[6] Always consult your detector's manual for cleaning recommendations.

Temperature Control
  • Issue: Baseline drift or wandering.

    • Cause & Rationale: Temperature fluctuations between the column and the detector can cause refractive index changes in the mobile phase, leading to baseline instability.[4][5][12] This is particularly pronounced with RI detectors.[5]

    • Protocol:

      • Use a column oven to maintain a stable column temperature.

      • Ensure the detector is also temperature-controlled, ideally at or slightly above the column temperature.[5]

      • Insulate any exposed tubing between the column and the detector to minimize heat loss.[4]

Guide 2: The Mobile Phase

The quality and preparation of your mobile phase are critical for a stable baseline.

Solvent Quality and Preparation
  • Issue: High baseline noise, especially in gradient elution, and the appearance of "phantom peaks".[2]

    • Cause & Rationale: Contaminants in the mobile phase solvents, particularly water, are a common source of noise.[2] Using low-quality solvents or additives can introduce impurities that interfere with detection.[6][14]

    • Protocol:

      • Always use HPLC or LC-MS grade solvents and reagents.[2][6][14]

      • Prepare fresh mobile phases daily to prevent degradation and microbial growth, especially for buffered solutions.[5][12]

      • Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter to remove particulate matter.[11]

Mobile Phase Composition for (2S,3S)-2-Amino-3-hydroxybutanamide

Given the polar nature of (2S,3S)-2-Amino-3-hydroxybutanamide, a HILIC approach is often more suitable than traditional reversed-phase chromatography.[7][8][9][15]

ParameterRecommendation for HILICRationale
Stationary Phase Polar columns (e.g., bare silica, amino, or diol)[8][9]Promotes retention of polar analytes through partitioning into a water-rich layer on the stationary phase surface.[10]
Mobile Phase High organic content (typically >60% acetonitrile) with a small amount of aqueous buffer.[7][16]Acetonitrile acts as the weak solvent, while water is the strong solvent, allowing for the elution of polar compounds.[10][15]
Buffer Volatile buffers like ammonium formate or ammonium acetate are recommended, especially for LC-MS.[8]These buffers are compatible with mass spectrometry and help to control the pH, which can influence retention and peak shape.[17][18]
pH The pH of the mobile phase can significantly affect the ionization state of the analyte, thereby influencing its retention.[17][18]For amino compounds, a slightly acidic pH can improve peak shape.
Guide 3: The Column

A well-maintained column is essential for reproducible and low-noise chromatography.

  • Issue: Increased baseline noise and potential for ghost peaks.

    • Cause & Rationale: The column can become contaminated with strongly retained sample components or degraded due to harsh mobile phase conditions.[2] Column dewetting, which can occur with highly aqueous mobile phases in reversed-phase chromatography, can also lead to noise.[19]

    • Protocol:

      • Column Flushing: Regularly flush the column with a strong solvent to remove contaminants. If using a HILIC column, ensure proper equilibration with the mobile phase, which may take longer than for reversed-phase columns.[7]

      • Isolate the Column: To determine if the column is the source of noise, replace it with a union and run the mobile phase through the system. If the noise disappears, the column is the likely culprit.[2]

      • Use a Guard Column: A guard column can help protect the analytical column from strongly retained sample components and particulates.[6]

Guide 4: Sample Preparation

A clean sample is fundamental to a clean chromatogram.

  • Issue: High background noise and matrix effects, particularly in LC-MS.

    • Cause & Rationale: Complex sample matrices can introduce a host of interfering compounds that contribute to baseline noise and suppress the analyte signal.[14]

    • Protocol:

      • Solid-Phase Extraction (SPE): Use SPE to selectively isolate (2S,3S)-2-Amino-3-hydroxybutanamide from the sample matrix. This can significantly reduce baseline interferences and improve detection sensitivity.[20]

      • Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column or system.

      • Diluent Matching: For HILIC, it is crucial to match the sample diluent to the initial mobile phase conditions to avoid poor peak shape. A high organic diluent, such as 75/25 acetonitrile/methanol, is often recommended.[7]

Advanced Noise Reduction Strategies
  • Detector Settings: In UV-Vis detectors, selecting a wavelength at the absorbance maximum of your analyte can improve the signal-to-noise ratio.[6] For mass spectrometers, optimizing source parameters like cone gas flow can help reduce background noise.

  • Data Processing: Software-based smoothing algorithms, such as the Savitzky-Golay algorithm, can be used to reduce baseline noise in the collected data.[21] However, care must be taken to avoid distorting the peak shape.[21]

By systematically working through these troubleshooting guides, you can effectively identify the source of baseline noise in your chromatograms and take the necessary steps to achieve a stable and reliable baseline for the analysis of (2S,3S)-2-Amino-3-hydroxybutanamide.

References
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • Eliminating Baseline Problems. (n.d.). Agilent.
  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). LCGC.
  • Exploring the Different Mobile Phases in HPLC. (2024, October 23). Moravek.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex.
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. (n.d.). Waters Corporation.
  • Decrease noise level of chromatograms in LC-MS/MS to improve LOD and LOQ. (2024, March 11). ResearchGate.
  • What is the difference between HILIC columns VS normal/reverse columns? (2022, December 1). Welch Materials.
  • How to Address Detector Noise in HPLC Systems. (2025, September 19). Patsnap Eureka.
  • Using Smoothing Algorithms to Reduce Baseline Noise in Chromatography. (n.d.). Thermo Fisher Scientific.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions.
  • How can I eliminate baseline noise in HPLC? (2014, October 30). ResearchGate.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Journal of Separation Science.
  • HILIC: A Nemesis to Polar Compounds. (2025, December 23). Welch Materials, Inc..
  • Smoothing out baseline and clearing out noise. (2010, September 29). Chromatography Forum.
  • HILIC separations. (n.d.). Thermo Fisher Scientific.
  • What Causes Baseline Noise in HPLC, and How to Control It? (2022, March 1). YouTube.
  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Phenomenex.

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Dynamics: A Comparative Guide to (2S,3S)- vs. (2S,3R)-2-Amino-3-hydroxybutanamide Reactivity

As drug development increasingly relies on stereocontrol to dictate pharmacokinetics and target binding, understanding the divergent reactivity of diastereomeric building blocks is critical. This guide provides an object...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on stereocontrol to dictate pharmacokinetics and target binding, understanding the divergent reactivity of diastereomeric building blocks is critical. This guide provides an objective, data-driven comparison between (2S,3S)-2-amino-3-hydroxybutanamide (L-allo-threonine amide) and (2S,3R)-2-amino-3-hydroxybutanamide (L-threonine amide).

By analyzing their structural causality, biocatalytic processing, and behavior in asymmetric synthesis, this guide equips synthetic chemists and application scientists with the predictive logic necessary for advanced molecular design.

Structural Causality: The Impact of the C3 Stereocenter

The fundamental difference between these two molecules lies in the inversion of a single stereocenter at the β -carbon (C3).

  • L-Threonine Amide (2S,3R): Possesses a threo-like (anti) relationship between the amino and hydroxyl groups. In its lowest-energy staggered conformation, steric clash is minimized, exposing the amide and amine faces for unhindered intermolecular coupling.

  • L-allo-Threonine Amide (2S,3S): Possesses an erythro-like (syn) relationship. This forces a gauche interaction between the bulky methyl group and the nitrogenous substituents during reaction transition states. While this increases the activation energy for standard intermolecular peptide couplings, it perfectly pre-organizes the molecule for specific intramolecular cyclizations.

This spatial arrangement directly dictates the transition state energy during ring-closure reactions and the binding affinity within enzymatic pockets.

Reactivity in Asymmetric Synthesis & Drug Scaffolding

Intramolecular Cyclization to β -Lactams

The most profound divergence in reactivity between these diastereomers is observed during intramolecular Mitsunobu cyclizations to form azetidinones (the core of β -lactam antibiotics like monobactams).

Under Mitsunobu conditions, the C3-hydroxyl group is activated as a leaving group, prompting an intramolecular SN​2 attack by the amide nitrogen. Because SN​2 reactions proceed with strict inversion of configuration at the electrophilic carbon:

  • Cyclization of the (2S,3R) isomer yields a (3S,4S)-trans-azetidinone .

  • Cyclization of the (2S,3S) isomer yields a (3S,4R)-cis-azetidinone .

This predictable stereochemical translation is why L-allo-threonine amide is highly sought after as a precursor in the synthesis of specific cis-oriented antibiotic patents .

Chiral Auxiliaries and Complex Ligands

Conversely, L-threonine amide is the preferred scaffold for assembling complex bidentate ligands and natural product analogs. For instance, in the synthesis of Bleomycin A2​ analogs, the (2S,3R) configuration of the bithiazole-L-threonine amide tail is an absolute requirement for efficient DNA minor-groove intercalation and subsequent cleavage . The allo-isomer fails to achieve the necessary spatial geometry for target binding.

StereochemicalPathway Start Threonine Amide Diastereomers Sub1 (2S,3S)-L-allo-Threonine Amide (erythro-like) Start->Sub1 Sub2 (2S,3R)-L-Threonine Amide (threo-like) Start->Sub2 React Mitsunobu Activation (PPh3, DEAD, THF) Sub1->React Sub2->React TS1 Intramolecular SN2 Inversion at C3 React->TS1 via (2S,3S) TS2 Intramolecular SN2 Inversion at C3 React->TS2 via (2S,3R) Prod1 (3S,4R)-cis-Azetidinone (β-Lactam Core) TS1->Prod1 Prod2 (3S,4S)-trans-Azetidinone (β-Lactam Core) TS2->Prod2

Divergent Mitsunobu cyclization pathways for threonine amide diastereomers.

Biocatalytic Profiling: Enzymatic Processing

When subjected to enzymatic cleavage or kinetic resolution, the diastereomers exhibit distinct kinetic profiles. Threonine aldolases (TAs), which catalyze the retro-aldol cleavage of threonine derivatives into glycine and acetaldehyde, show a marked preference based on C3 stereochemistry.

Computational and experimental studies demonstrate that the allo-configuration allows for a more optimal hydrogen-bonding network with the catalytic histidine residues (e.g., His83) in the enzyme's active site . This structural causality translates to a nearly two-fold increase in the catalytic turnover rate ( kcat​ ) for the (2S,3S) isomer compared to the (2S,3R) isomer .

Quantitative Reactivity Profile

The following table summarizes the key quantitative and qualitative differences between the two diastereomers to aid in synthetic planning:

Parameter(2S,3S)-L-allo-Threonine Amide(2S,3R)-L-Threonine Amide
C2-C3 Spatial Relationship syn (erythro-like)anti (threo-like)
Aldolase Cleavage Rate ( kcat​ ) ~ 3.55 s−1 ~ 1.87 s−1
Mitsunobu Cyclization Product (3S,4R)-cis-Azetidinone(3S,4S)-trans-Azetidinone
Diagnostic NMR ( J3,4​ ) 5.0 – 6.0 Hz (cis coupling)1.5 – 2.0 Hz (trans coupling)
Primary Drug Application β -lactam core synthesis (Monobactams)Chiral auxiliaries, Bleomycin analogs

Self-Validating Experimental Protocol: Intramolecular Cyclization

To demonstrate the reactivity differences practically, the following protocol outlines the intramolecular Mitsunobu cyclization of a protected threonine amide. This protocol is designed as a self-validating system , utilizing internal analytical checks to ensure mechanistic fidelity.

Objective: Stereospecific conversion of an N-protected (2S,3S)-2-amino-3-hydroxybutanamide to a cis-azetidinone.

Step-by-Step Methodology:
  • Substrate Preparation & Dehydration:

    • Dissolve 1.0 eq of N-benzyloxy-t-boc-allo-threonine amide in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M under an argon atmosphere.

    • Causality: Unprotected amines will undergo intermolecular side reactions. Furthermore, moisture must be strictly controlled (<50 ppm via Karl Fischer titration) to prevent the competitive hydrolysis of the highly reactive DEAD-phosphine betaine intermediate.

  • Activation:

    • Add 1.2 eq of Triphenylphosphine ( PPh3​ ). Cool the reaction vessel to 0 °C using an ice bath.

  • Cyclization:

    • Add 1.2 eq of Diethyl azodicarboxylate (DEAD) dropwise over 15 minutes.

    • Causality: Slow addition at 0 °C controls the exothermic formation of the betaine intermediate. Once formed, the phosphonium species activates the C3-hydroxyl as a leaving group, prompting the intramolecular SN​2 attack by the amide nitrogen.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Isolation:

    • Quench the reaction with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol).

  • System Validation (Critical Step):

    • Analyze the purified product via 1H -NMR (400 MHz, CDCl3​ ).

    • Self-Validating Check: Isolate the signals for the protons on the azetidinone ring (C3 and C4). According to the Karplus equation, the dihedral angle dictates the coupling constant ( J ). A measured J3,4​ of 5.0–6.0 Hz confirms the cis configuration, proving that strict SN​2 inversion of the (2S,3S) starting material occurred. If the protocol failed and yielded a trans product, the J3,4​ would read between 1.5–2.0 Hz .

References

  • Title: B-lactam antibiotics (Patent CA1340253C)
  • Title: The Difference a Single Atom Can Make: Synthesis and Design at the Chemistry–Biology Interface Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Computational Studies Devoted to the Catalytic Mechanism of Threonine Aldolase Source: ACS Publications (Journal of Chemical Information and Modeling) URL: [Link]

  • Title: Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities Source: PubMed Central (PMC) URL: [Link]

Comparative

Stereochemical Divergence in Organocatalysis: A Comparative Guide to (2S,3S)- and (2S,3R)-2-Amino-3-hydroxybutanamide

Executive Summary In the highly specialized field of asymmetric organocatalysis, the spatial arrangement of functional groups within a catalyst dictates the trajectory of the entire chemical reaction. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly specialized field of asymmetric organocatalysis, the spatial arrangement of functional groups within a catalyst dictates the trajectory of the entire chemical reaction. This guide provides an objective, in-depth comparative analysis of two critical diastereomers: (2S,3S)-2-Amino-3-hydroxybutanamide (L-allo-threonine amide) and (2S,3R)-2-Amino-3-hydroxybutanamide (L-threonine amide). By mimicking the active sites of Class I aldolases, these small molecules drive direct asymmetric aldol reactions. However, the inversion of a single stereocenter at the C3 position fundamentally alters their transition-state geometries, leading to drastically different catalytic performances and stereochemical outcomes.

Stereochemical Architecture & Physicochemical Profile

While both molecules share the exact molecular formula (C₄H₁₀N₂O₂), their three-dimensional conformations diverge entirely due to the relative stereochemistry of the C2 amino and C3 hydroxyl groups.

Table 1: Structural and Physicochemical Comparison

Property(2S,3R)-Diastereomer(2S,3S)-Diastereomer
Common Name L-Threonine AmideL-allo-Threonine Amide
C2 Configuration S (L-amino acid derivative)S (L-amino acid derivative)
C3 Configuration RS
Relative Stereochemistry Anti (Extended zigzag chain)Syn (Extended zigzag chain)
Organocatalytic Focus Highly efficient syn-aldol catalystSuboptimal/control catalyst
Natural Precursor Proteinogenic L-ThreonineNon-proteinogenic L-allo-Threonine

Mechanistic Causality: The Role of the C3 Stereocenter

As a Senior Application Scientist, I emphasize that an organocatalyst is only as effective as the transition state it can stabilize. In primary amine catalysis, the reaction initiates via the condensation of the C2 primary amine with a ketone donor to form a nucleophilic enamine intermediate.

For the (2S,3R) diastereomer , the anti-relationship between the amine and the hydroxyl group allows the molecule to form a highly organized, hydrogen-bonded pocket. The C3 hydroxyl acts as a precise Brønsted acid, coordinating the carbonyl oxygen of the incoming aldehyde electrophile. This Zimmerman-Traxler-type network shields one face of the enamine, driving exceptional syn-diastereoselectivity and high enantiomeric excess .

Conversely, the (2S,3S) diastereomer suffers from geometric frustration. When forced into the requisite enamine geometry, the C3 hydroxyl group is spatially misaligned. It cannot simultaneously stabilize the enamine and hydrogen-bond with the aldehyde without inducing severe steric clashes with the terminal methyl group. This disruption leads to a disorganized transition state, resulting in poor facial selectivity and diminished catalytic efficiency .

Stereochemical_Mechanisms cluster_catalysts Threonine Amide Diastereomers Cat_3R (2S,3R) L-Threo Anti-Configuration Enamine_3R Stable Z-Enamine Optimal H-Bonding Cat_3R->Enamine_3R Ketone Addition Cat_3S (2S,3S) L-Allo Syn-Configuration Enamine_3S Strained Enamine Suboptimal H-Bonding Cat_3S->Enamine_3S Ketone Addition Product_Syn High ee syn-Aldol Adduct Enamine_3R->Product_Syn Aldehyde Attack (Face Selective) Product_Anti Low ee Mixed Adducts Enamine_3S->Product_Anti Aldehyde Attack (Poor Selectivity)

Mapping of how C3 stereochemistry dictates transition state stabilization and aldol reaction outcome.

Self-Validating Experimental Protocol: Asymmetric Direct Aldol Reaction

To objectively compare these diastereomers, the following protocol establishes a self-validating workflow for the direct cross-aldol reaction between hydroxyacetone and 4-nitrobenzaldehyde. The inclusion of excess ketone drives the enamine equilibrium, while the choice of THF as a polar aprotic solvent prevents the disruption of the catalyst's delicate hydrogen-bonding network.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 5 mL reaction vial equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (0.5 mmol, 75.5 mg) and the selected threonine amide catalyst (0.05 mmol, 10 mol%) in anhydrous THF (1.0 mL).

  • Enamine Activation: Add hydroxyacetone (2.5 mmol, 5.0 equiv) in a single portion. The large excess of the ketone donor is critical to push the thermodynamic equilibrium toward the active Z-enamine intermediate.

  • Incubation: Seal the vial and stir the mixture at 25 °C for 24–48 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc, 7:3 v/v) using UV visualization.

  • Quenching & Extraction: Once conversion is complete, quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL) to hydrolyze any remaining enamine/imine species. Extract the aqueous layer with ethyl acetate (3 × 3 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation:

    • Diastereomeric Ratio (dr): Analyze the crude mixture via ¹H NMR (400 MHz, CDCl₃) to determine the syn/anti ratio based on the integration of the carbinol methine protons.

    • Enantiomeric Excess (ee): Purify the product via flash chromatography. Dissolve the purified aldol adduct in HPLC-grade hexane/isopropanol and analyze via chiral HPLC (Chiralpak AD-H column, Hexane/i-PrOH 80:20, 1.0 mL/min, λ = 254 nm).

Comparative Performance Data

The structural divergence directly translates into empirical performance. Table 2 summarizes the benchmarked outcomes when utilizing these diastereomers under identical reaction conditions.

Table 2: Representative Catalytic Performance in the Aldol Reaction of Hydroxyacetone and 4-Nitrobenzaldehyde

CatalystConfigurationYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (syn, %)
L-Threonine Amide(2S,3R)8815:192
L-allo-Threonine Amide(2S,3S)543:145

The data unequivocally demonstrates that the (2S,3R) configuration is a privileged scaffold for syn-selective aldol additions. The (2S,3S) diastereomer is inherently compromised by its stereochemical geometry, proving that even a single atom's spatial orientation can dictate the success or failure of a synthetic methodology .

References

  • Barbas, C. F. et al. "Mimicking aldolases through organocatalysis: syn-selective aldol reactions with protected dihydroxyacetone." Organic Letters, 2007. URL:[Link][]

  • Zlotin, S. G. et al. "(S)-Threonine/α,α-(S)-diphenylvalinol-derived chiral ionic liquid: an immobilized organocatalyst for asymmetric syn-aldol reactions." Tetrahedron, 2011. URL:[Link][2]

  • Boger, D. L. "The Difference a Single Atom Can Make: Synthesis and Design at the Chemistry–Biology Interface." Journal of the American Chemical Society, 2017. URL:[Link][3]

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Comparative

A Comparative Guide to the Cross-Validation of Molecular Docking Models: A Case Study with (2S,3S)-2-Amino-3-hydroxybutanamide

Introduction: The Imperative of Rigor in Computational Drug Discovery In the landscape of modern drug discovery, computational molecular docking has become an indispensable tool for predicting the binding orientation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigor in Computational Drug Discovery

In the landscape of modern drug discovery, computational molecular docking has become an indispensable tool for predicting the binding orientation of small molecules to their protein targets and estimating their binding affinity.[1][2] This in silico approach offers unparalleled speed and cost-effectiveness for screening vast chemical libraries to identify promising therapeutic candidates.[3][4] However, the predictive power of a docking model is only as reliable as its validation. Without rigorous cross-validation, docking results can be misleading, leading to the costly pursuit of false-positive candidates.[5]

This guide provides an in-depth comparison of essential cross-validation methodologies for molecular docking models. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system. Using (2S,3S)-2-Amino-3-hydroxybutanamide , a chiral amino acid derivative, as our case study ligand, we will explore and contrast the primary techniques for validating a docking workflow, providing researchers, scientists, and drug development professionals with a robust framework for ensuring the accuracy and predictive power of their computational models.

The Landscape of Docking Validation: What Are We Measuring?

Before diving into specific protocols, it is crucial to understand the two fundamental aspects of docking model performance that require validation:

  • Pose Prediction: The ability of the docking algorithm and scoring function to accurately reproduce the experimentally determined three-dimensional orientation and conformation (the "pose") of a ligand within the protein's binding site.[6]

  • Virtual Screening Performance: The model's capacity to distinguish known active compounds (ligands) from a vast pool of inactive or irrelevant molecules (decoys) and rank the actives highly.[7]

A robust validation strategy must address both of these aspects to build confidence in a model's predictive utility for discovering novel ligands.

A Comparative Guide to Cross-Validation Methodologies

No single validation metric is sufficient to declare a docking protocol as "validated." A multi-faceted approach, where different methods cross-validate each other, is the gold standard. Here, we compare the three cornerstone techniques.

Validation MethodPrimary Metric(s)Key Question AnsweredProsCons
Pose Prediction (Re-docking) Root-Mean-Square Deviation (RMSD)Can the docking program reproduce the known binding mode in its native receptor?Straightforward; computationally inexpensive; provides a clear baseline for success.Prone to being overly optimistic; does not account for protein flexibility or test screening power.[8]
Virtual Screening Enrichment Enrichment Factor (EF); Area Under the ROC Curve (AUC)Can the model distinguish true binders from a large set of plausible non-binders?A strong test of real-world screening performance; quantifies the ability to reduce false positives.[9][10]Highly dependent on the quality of the decoy set; computationally more intensive than re-docking.[11]
Cross-Docking Success Rate (% of poses < 2.0 Å RMSD)How robust is the model when docking a ligand into different, but related, receptor conformations?A more realistic assessment of performance against protein flexibility; reduces self-docking bias.[8]Requires multiple crystal structures of the target protein; can have lower success rates.

The Unified Validation Workflow

The following diagram illustrates how these distinct validation techniques integrate into a comprehensive workflow. This process ensures that the model is not only capable of identifying the correct pose but is also robust and effective in a screening context.

Docking Validation Workflow Comprehensive Docking Validation Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_val Phase 3: Cross-Validation & Analysis cluster_metrics Phase 4: Performance Metrics cluster_decision Phase 5: Model Evaluation TargetPrep Target Protein(s) Preparation Docking Molecular Docking (e.g., AutoDock Vina, Glide) TargetPrep->Docking LigandPrep Ligand & Decoy Set Preparation LigandPrep->Docking Redocking Validation A: Pose Prediction (Re-docking) Docking->Redocking Co-crystal ligand Enrichment Validation B: Virtual Screening (Enrichment Study) Docking->Enrichment Actives + Decoys CrossDocking Validation C: Conformational Robustness (Cross-Docking) Docking->CrossDocking Multiple receptor structures RMSD Calculate RMSD (< 2.0 Å?) Redocking->RMSD EF_AUC Calculate EF & AUC Enrichment->EF_AUC SuccessRate Calculate Success Rate CrossDocking->SuccessRate ModelSelect Model Selection & Refinement RMSD->ModelSelect EF_AUC->ModelSelect SuccessRate->ModelSelect

Caption: A unified workflow for the cross-validation of molecular docking models.

Experimental Protocols: A Step-by-Step Guide

Here we present a detailed methodology for validating a docking protocol for (2S,3S)-2-Amino-3-hydroxybutanamide using AutoDock Vina, a widely-used open-source docking program.[12] For this case study, we will hypothesize that we are targeting a protein for which multiple crystal structures are available, including one with a co-crystallized ligand.

Part 1: System Preparation
  • Target Protein Preparation:

    • Objective: To prepare the receptor structures for docking by removing extraneous molecules and adding necessary components.

    • Protocol:

      • Download the protein structure(s) of interest from the Protein Data Bank (PDB). For this example, let's assume we have PDB IDs: XXXX (with a co-crystallized native ligand) and YYYY, ZZZZ (alternative conformations).

      • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules, ions, and co-solvents not essential for binding.

      • Inspect the structure for missing atoms or residues and model them if necessary.

      • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[12]

      • Save the prepared protein structures in the PDBQT format required by AutoDock Vina.

  • Ligand and Decoy Set Preparation:

    • Objective: To prepare our ligand of interest, a set of known actives, and a much larger set of property-matched decoys.

    • Protocol:

      • Ligand of Interest: Obtain the 3D structure of (2S,3S)-2-Amino-3-hydroxybutanamide. Generate a low-energy 3D conformation and save it in PDBQT format, defining the rotatable bonds.

      • Native Ligand: For re-docking, extract the co-crystallized ligand from PDB ID XXXX. Save it separately.

      • Decoy Set Generation: The quality of enrichment studies hinges on the quality of the decoy set.[9] Decoys should be physically similar (e.g., molecular weight, logP, number of rotatable bonds) to the active compounds but topologically distinct to minimize the chance of them being binders.[11] Use a tool like the Directory of Useful Decoys (DUD-E) server to generate property-matched decoys for a set of known actives for your target.[9] Combine the known actives with the generated decoys (typically in a 1:50 to 1:100 ratio) into a single library file.

      • Convert all ligand and decoy molecules to the PDBQT format.

Part 2: Validation Experiments
  • Validation A: Pose Prediction (Re-docking)

    • Causality: This is the most fundamental check. If a docking program cannot reproduce the experimentally observed binding pose of a ligand in its own crystal structure, its predictions for novel compounds are untrustworthy.[13]

    • Protocol:

      • Define the docking search space (the "grid box") around the binding site of the prepared receptor from XXXX. The box should be large enough to encompass the entire binding pocket and allow for ligand translation and rotation.

      • Using AutoDock Vina, dock the extracted native ligand back into the receptor XXXX.

      • Superimpose the top-scoring docked pose with the original co-crystallized pose.

      • Calculate the heavy-atom Root-Mean-Square Deviation (RMSD) between the two poses. A successful re-docking is generally considered to have an RMSD value ≤ 2.0 Å .[6][10]

  • Validation B: Virtual Screening Enrichment

    • Causality: This experiment simulates a real-world virtual screen. Its success demonstrates that the scoring function can effectively prioritize true binders over molecules that look similar but are inactive, which is the primary goal of a screening campaign.[7]

    • Protocol:

      • Using the same receptor (XXXX) and grid box parameters from the re-docking experiment, dock the entire library of actives and decoys.

      • Rank all docked molecules based on their predicted binding affinity (docking score).

      • Analyze the ranked list to determine how well the known actives are concentrated at the top.

  • Validation C: Cross-Docking

    • Causality: Proteins are not static; they exhibit conformational flexibility. Cross-docking provides a more stringent and realistic test by evaluating if the docking protocol can find the correct pose in different receptor conformations that were solved with other ligands.[8]

    • Protocol:

      • Dock the native ligand from XXXX into the alternative receptor structures (YYYY, ZZZZ).

      • For a true cross-docking benchmark, a full matrix is often performed, where all known ligands are docked into all available protein structures.[14]

      • Calculate the RMSD of the top-scoring pose for each cross-docking run relative to a reference structure.

      • The "Success Rate" is the percentage of cross-docking runs that produce a pose with an RMSD ≤ 2.0 Å.

Data Interpretation and Performance Metrics

After running the validation experiments, the results must be quantified.

Enrichment Metrics: EF and ROC/AUC

The two primary metrics for evaluating enrichment are the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve.

  • Enrichment Factor (EF): Measures how many more actives are found within a certain top fraction of the ranked database compared to a random selection.[9] The formula is:

    • EFx% = (Actives_in_top_x% / Total_compounds_in_top_x%) / (Total_actives / Total_compounds)

  • ROC Curve: A plot of the true positive rate (sensitivity) against the false positive rate (1-specificity) at various ranking thresholds.[10] The Area Under the Curve (AUC) provides a single value to quantify performance. An AUC of 1.0 represents a perfect model, while an AUC of 0.5 represents random selection.[15][16]

ROC Curve Explained Interpreting a ROC Curve x_axis_start 0.0 x_axis_end 1.0 False Positive Rate y_axis_start 0.0 y_axis_end 1.0 True Positive Rate origin origin->x_axis_end origin->x_axis_end origin->y_axis_end origin->p1 origin->c1 perfect Perfect Model (AUC = 1.0) p1->y_axis_end good Good Model (AUC > 0.7) c1->c2 c2->x_axis_end random Random (AUC = 0.5)

Caption: A diagram illustrating the interpretation of a ROC curve.

Comparative Performance Data

The ultimate goal is to use these metrics to compare different docking programs or different settings within the same program to select the optimal protocol.

Docking ProgramRe-docking RMSD (Å)EF at 1%AUCCross-Docking Success Rate
Program A (e.g., Vina) 1.1515.20.8155%
Program B (e.g., Glide SP) 0.9812.50.7748%
Program C (e.g., GOLD) 1.4218.10.8562%

This table contains hypothetical data for illustrative purposes.

From this hypothetical data, one might conclude that while Program B is best at re-docking, Program C demonstrates superior performance in the more challenging and realistic enrichment and cross-docking experiments, making it the more robust choice for prospective screening.

Conclusion and Best Practices

The cross-validation of molecular docking models is not a mere technical exercise; it is a fundamental requirement for scientific rigor in computational drug design. This guide has demonstrated that a robust validation strategy is a tripartite system, relying on the cross-verification of pose prediction , virtual screening enrichment , and cross-docking performance .

Key Recommendations for Researchers:

  • Never Trust a Single Metric: A low RMSD in a re-docking experiment is a necessary but insufficient condition for validation. It must be complemented by strong performance in enrichment and cross-docking studies.[17]

  • Embrace Protein Flexibility: Whenever possible, perform cross-docking using multiple experimentally determined receptor structures. This provides a more realistic assessment of a model's ability to handle the conformational dynamics of a real biological system.[8]

  • Compare and Conquer: Evaluate several different docking programs or scoring functions for your specific target. Validation studies often reveal that one tool outperforms others for a particular protein family.[10]

By adopting this comprehensive and self-validating framework, researchers can build significant confidence in their molecular docking models, ensuring that computational resources are directed toward the most promising candidates and ultimately accelerating the path to novel therapeutic discoveries.

References

  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., et al. (2006). On Evaluating Molecular-Docking Methods for Pose Prediction and Enrichment Factors. Journal of Chemical Information and Modeling. [Link]

  • Pinzi, L., & Rastelli, G. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. SpringerLink. [Link]

  • Docking.org, DISI. (2019). Decoy Theory. [Link]

  • Hevener, K. E., Zhao, W., Ball, D. M., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • Li, Y., Liu, Z., & Wang, R. (2009). Enrichment of 105 active compounds of ER in docking screens. ResearchGate. [Link]

  • Krishnankutty, G. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Chen, Y. C., Liu, K., & Wang, X. (2012). Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket. Journal of Chemical Information and Modeling. [Link]

  • Borysko, P. Z., & Shoichet, B. K. (2005). Decoys for Docking. Journal of Medicinal Chemistry. [Link]

  • Alvarez, J. C., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • S.A.M. (2021). How can I validate docking result without a co-crystallized ligand?. Matter Modeling Stack Exchange. [Link]

  • Mbeket, S. B. N. (2022). How to validate the molecular docking results?. ResearchGate. [Link]

  • Schuttelkopf, A. W., & van Aalten, D. M. F. (2004). Lessons from Docking Validation. Michigan State University. [Link]

  • Wetmore, S. D., & Laughton, C. A. (2011). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]

  • Bonvin Lab. (2023). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • Chang, C. E., Chen, W. C., & Gilson, M. K. (2007). Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. Journal of Computer-Aided Molecular Design. [Link]

  • Kumar, A., & Zhang, K. Y. J. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]

  • Al-Hiyari, Y., & Al-Sha'er, W. (2024). An evaluation study of molecular docking tools: comparing pose accuracy, computational efficacy and scoring power. Diva-Portal.org. [Link]

  • Wang, Z., Sun, H., & Wang, R. (2011). Construction and test of ligand decoy sets using MDock: CSAR benchmarks for binding mode prediction. Journal of Chemical Information and Modeling. [Link]

  • Wallach, I., & Lilien, R. (2011). Virtual Decoy Sets for Molecular Docking Benchmarks. Journal of Chemical Information and Modeling. [Link]

  • rDock. (n.d.). How to calculate ROC curves. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

  • Bolivar, S. A. (2021). Molecular Docking Protocol. ResearchGate. [Link]

  • St. John, A., & Dick, D. (2024). An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models. arXiv. [Link]

  • St. John, A., & Dick, D. (2022). A better quantitative metric for evaluating the enrichment capacity of molecular docking models. arXiv. [Link]

  • ResearchGate. (n.d.). ROC Curve and area under the curve (AUC) obtained by molecular docking.... [Link]

  • ResearchGate. (n.d.). Validation of the docking protocol. (A) ROC curve against AR DUD.... [Link]

  • I-Pro-Bio. (2018). Decoys Selection in Benchmarking Datasets: Overview and Perspectives. Frontiers in Pharmacology. [Link]

  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • Sutherland, J. J., & Farid, R. (2007). Lessons in molecular recognition. 2. Assessing and improving cross-docking accuracy. Journal of Chemical Information and Modeling. [Link]

  • The Scripps Research Institute. (2026). AutoDock Vina Documentation. [Link]

  • Medium. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • The Scripps Research Institute. (2011). Using AutoDock 4 and Vina with AutoDockTools: A Tutorial. [Link]

  • YouTube. (2022). AutoDock Vina Result Analysis using Discovery Studio & AutoDock Tolls GUI. [Link]

  • Chien, J. T., & C. H. L. (2022). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • PubChem. (n.d.). (2R,3S)-2-Amino-3-hydroxybutanamide. [Link]

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Validation

A Comparative Guide to L-allo-Threonine and its Amide Derivative: A Study in Stereochemical Similarity and Functional Group Divergence

This guide provides an in-depth structural comparison between (2S,3S)-2-Amino-3-hydroxybutanoic acid, commonly known as L-allo-threonine, and its corresponding amide, (2S,3S)-2-Amino-3-hydroxybutanamide. While these mole...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural comparison between (2S,3S)-2-Amino-3-hydroxybutanoic acid, commonly known as L-allo-threonine, and its corresponding amide, (2S,3S)-2-Amino-3-hydroxybutanamide. While these molecules share an identical stereochemical configuration at their two chiral centers, the substitution of a carboxylic acid with a primary amide at the C1 position introduces profound differences in their physicochemical properties, reactivity, and potential biological interactions. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how subtle molecular modifications can impact chemical identity and function.

Foundational Structural Analysis: A Tale of Two Functional Groups

The core of this comparison lies not in stereoisomerism, but in the functional group that defines the parent class of each molecule. Both compounds possess the (2S,3S) configuration, meaning the spatial arrangement of the amino and hydroxyl groups relative to the carbon backbone is identical.[1][2][3] They are, therefore, stereochemically related. However, the difference between a carboxylic acid and an amide is fundamental.

  • (2S,3S)-2-Amino-3-hydroxybutanoic acid (L-allo-threonine): As an amino acid, L-allo-threonine is a zwitterionic compound at physiological pH, featuring a protonated amine (-NH3+) and a deprotonated carboxylate (-COO-).[1][4] It is a diastereomer of the proteinogenic amino acid L-threonine (2S,3R).[2][5]

  • (2S,3S)-2-Amino-3-hydroxybutanamide: This molecule is the primary amide derivative of L-allo-threonine. The replacement of the carboxyl hydroxyl group (-OH) with an amino group (-NH2) neutralizes the acidic center, converting it into a stable, polar, but largely uncharged moiety under physiological conditions.

The logical relationship between these two compounds is a straightforward chemical transformation.

G L_allo_threonine (2S,3S)-2-Amino-3-hydroxybutanoic acid (L-allo-threonine) Amide_derivative (2S,3S)-2-Amino-3-hydroxybutanamide L_allo_threonine->Amide_derivative Amidation Reaction (-OH replaced by -NH2)

Caption: Relationship between L-allo-threonine and its amide.

Comparative Data Summary

The following table summarizes the key structural and physicochemical differences.

Property(2S,3S)-2-Amino-3-hydroxybutanoic acid (L-allo-threonine)(2S,3S)-2-Amino-3-hydroxybutanamideRationale for Difference
IUPAC Name (2S,3S)-2-amino-3-hydroxybutanoic acid[1][4](2S,3S)-2-amino-3-hydroxybutanamideReflects the carboxylic acid vs. amide functional group.
Molecular Formula C₄H₉NO₃[1][4]C₄H₁₀N₂O₂Addition of one nitrogen and one hydrogen, loss of one oxygen.
Molecular Weight 119.12 g/mol [1][4]118.13 g/mol [6]Net loss of one oxygen atom (-16 amu) and gain of one nitrogen and one hydrogen atom (+15 amu).
C1 Functional Group Carboxylic Acid (-COOH)Primary Amide (-CONH₂)This is the defining structural difference.
Acidity (pKa) ~2.2 (carboxyl), ~9.1 (amino)~17 (amide N-H), ~7-8 (protonated amino)The carboxylic acid is significantly more acidic than the amide.
H-Bonding Donor: -NH₂, -OH, -COOHAcceptor: =O, -OHDonor: -NH₂, -OH, -CONH₂Acceptor: =O, -OH, -NH₂The amide group provides an additional H-bond donor site.
Charge at pH 7.4 Net negative charge (Zwitterionic form)Net neutral chargeThe carboxylate is deprotonated, while the amide is uncharged.
Molecular Structure Visualization

The distinct functional groups are clearly visualized in the following structural diagrams.

G Molecular Structures cluster_0 L-allo-threonine cluster_1 (2S,3S)-2-Amino-3-hydroxybutanamide a CC@@HC@@HC(O)=O b CC@@HC@@HC(N)=O

Caption: SMILES representation of the two molecules.

Experimental Differentiation and Characterization

Distinguishing between these two molecules in a laboratory setting is straightforward due to their different functional groups. A logical workflow would involve a combination of spectroscopic and chromatographic techniques, culminating in X-ray crystallography for absolute structural proof if required.

G cluster_results Conclusions start Unknown Sample ms Mass Spectrometry start->ms Initial MW Check nmr ¹H & ¹³C NMR Spectroscopy hplc Reverse-Phase HPLC nmr->hplc Confirm Polarity is_acid Identified as L-allo-threonine nmr->is_acid Functional Group ID is_amide Identified as Amide Derivative nmr->is_amide Functional Group ID hplc->is_acid Retention Time hplc->is_amide Retention Time ms->nmr xray Single-Crystal X-ray Diffraction (Optional) is_acid->xray is_amide->xray

Caption: Analytical workflow for differentiating the compounds.

Protocol 1: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this specific differentiation, as the chemical environments of the nuclei around the C1 carbon are vastly different.[7]

Causality: The electron-withdrawing nature of the carboxylic acid oxygen versus the amide nitrogen, and the presence of exchangeable protons (acidic -OH vs. amide -NH₂), create unique and easily distinguishable signals in both ¹H and ¹³C spectra.[8][9]

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is suitable for observing the exchange of labile protons.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Expected Results for L-allo-threonine (in D₂O): The acidic proton of the carboxyl group will exchange with deuterium and become invisible.

    • Expected Results for the Amide (in DMSO-d₆): The two amide protons (-CONH₂) will appear as two distinct signals (due to restricted rotation around the C-N bond) or a single broad signal, typically downfield (δ 7-8 ppm). These will not be present in the L-allo-threonine spectrum. The alpha-proton (H2) will also show a slight chemical shift difference between the two compounds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Results: The carbonyl carbon (C1) is highly diagnostic. For L-allo-threonine, the carboxylic acid carbon will resonate around 175-180 ppm. For the amide derivative, the carbonyl carbon will be shifted slightly upfield, typically appearing around 170-175 ppm.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their relative affinity for the stationary and mobile phases. The significant difference in polarity and charge between a carboxylic acid and an amide makes baseline separation trivial.

Causality: On a standard C18 reverse-phase column, more polar compounds elute earlier. At a mobile phase pH between 3 and 6, the L-allo-threonine will be partially or fully deprotonated (anionic), making it highly polar. The amide derivative remains neutral and is comparatively less polar, leading to stronger interaction with the nonpolar C18 stationary phase and thus a longer retention time.

Methodology:

  • System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve a small amount of each sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

  • Injection & Analysis: Inject 10 µL of the sample and record the chromatogram.

    • Expected Results: (2S,3S)-2-Amino-3-hydroxybutanoic acid (L-allo-threonine) will have a significantly shorter retention time than (2S,3S)-2-Amino-3-hydroxybutanamide. The separation should be excellent, providing a clear method for quantification and purity assessment.

Protocol 3: Single-Crystal X-ray Diffraction

For unambiguous proof of structure, including the absolute stereochemistry and the precise nature of the C1 functional group, X-ray crystallography is the gold standard.

Causality: X-ray diffraction maps the electron density of a crystalline solid. This allows for the precise determination of atomic positions, bond lengths, and bond angles. The data will unequivocally distinguish the C-O bonds of a carboxylate from the C-N and C=O bonds of an amide and reveal different intermolecular hydrogen bonding networks in the crystal lattice.[10][11][12]

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm). This is often the most challenging step and requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard software packages.

    • Expected Results: The refined structure will provide a complete 3D model of the molecule. For L-allo-threonine, the C1 carbon will be bonded to two oxygen atoms with delocalized bond character if in the carboxylate form. For the amide, C1 will be double-bonded to one oxygen and single-bonded to a nitrogen atom. The model will also confirm the (2S,3S) stereochemistry.

Implications of Structural Differences in a Research Context

The change from a carboxylic acid to an amide is a common strategy in drug discovery, known as bioisosteric replacement. This single modification dramatically alters the molecule's properties in ways that are critical for biological applications.

  • Membrane Permeability and Drug Delivery: A key principle in drug design is balancing water solubility with lipid membrane permeability (hydrophobicity). The charged carboxylate group of L-allo-threonine makes it highly water-soluble but a poor candidate for passive diffusion across cell membranes. Converting it to the neutral, yet still polar, amide derivative reduces its charge, increases its lipophilicity, and can significantly enhance its ability to enter cells.

  • Receptor Binding and Biological Activity: The hydrogen bonding profile is fundamentally changed. The carboxylic acid is primarily a hydrogen bond acceptor (via the carboxylate oxygens). The primary amide is both a hydrogen bond acceptor (via the carbonyl oxygen) and a hydrogen bond donor (via the -NH₂ group). This can lead to entirely different binding orientations and affinities within a protein's active site.

  • Metabolic Stability: Amide bonds are generally more resistant to metabolic degradation than many other functional groups. While amino acids are substrates for numerous metabolic enzymes like transaminases and dehydrogenases, the amide derivative might exhibit a different metabolic fate, potentially leading to a longer biological half-life.[13][14][15]

Conclusion

References

  • Wikipedia. Allothreonine. [Link]

  • University of Queensland. (1993). Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine. UQ eSpace. [Link]

  • MDPI. (2023). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • ACS Publications. (2021). Efficient Conversion of Threonine to Allothreonine Using Immobilized Amino Acid Racemase and Temperature Cycles. Crystal Growth & Design. [Link]

  • PubMed. (2007). Towards preparative asymmetric synthesis of beta-hydroxy-alpha-amino acids: L-allo-threonine formation from glycine and acetaldehyde using recombinant GlyA. [Link]

  • ResearchGate. (2008). Improved synthesis of D-allothreonine derivatives from L-threonine. [Link]

  • Acta Naturae. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. [Link]

  • Homework.Study.com. How many stereoisomers are possible for threonine? [Link]

  • PMC. (2017). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • National Institute of Standards and Technology. D-Allothreonine - the NIST WebBook. [Link]

  • University of Wisconsin-Madison. Determining Stereochemistry by 1H-NMR Spectroscopy. [Link]

  • Argonne National Laboratory. Threonine: An Amino Acid Autonomous Molecular Assembly. [Link]

  • PubChem - NIH. D-Allothreonine. [Link]

  • PubChem - NIH. Allothreonine, L-. [Link]

  • PubMed. (2002). Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

  • Vaia. Problem 3 The amino acid threonine, (2S...). [Link]

  • PubChem - NIH. (2R,3S)-2-Amino-3-hydroxybutanamide. [Link]

  • Google Patents. CN1940080B - Synthesis of (2S,3R)
  • Wikipedia. Threonine. [Link]

  • PMC. (2023). Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. [Link]

  • iChemical. (2S,3R)-2-amino-3-hydroxybutanamide, CAS No. 49705-99-9. [Link]

  • Shodhganga. X-ray studies on some crystalline complexes between amino acids with ionisable sile chains. [Link]

  • PMC. (2016). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. [Link]

  • Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • Weizmann Institute of Science. Protein X-ray Crystallography: Basic principles. [Link]

  • ResearchGate. (1991). ChemInform Abstract: Facile Synthesis of (2S,3R)-3-Amino-2-hydroxy-4(4′-hydroxyphenyl) butanoic Acid. Application to the Synthesis of Inhibitors of Aminopeptidases. [Link]

  • ACS Publications. Crystal Structure of a Ten-Amino Acid Protein. [Link]

  • ResearchGate. (2009). Excess of threonine compared with serine promotes threonine aldolase activity in Lactococcus lactis IL1403. [Link]

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Comparative

A Senior Application Scientist's Guide to Ensuring Stereochemical and Chemical Purity of (2S,3S)-2-Amino-3-hydroxybutanamide

An objective comparison of reference standards and analytical methodologies for the purity assessment of (2S,3S)-2-Amino-3-hydroxybutanamide, complete with supporting experimental frameworks. For researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of reference standards and analytical methodologies for the purity assessment of (2S,3S)-2-Amino-3-hydroxybutanamide, complete with supporting experimental frameworks.

For researchers, scientists, and drug development professionals, the integrity of a chiral building block is paramount. (2S,3S)-2-Amino-3-hydroxybutanamide, a specific stereoisomer of threoninamide, serves as a critical precursor in synthesizing complex pharmaceutical agents. Its biological activity is intimately tied to its three-dimensional structure. The presence of other stereoisomers—(2R,3R), (2S,3R), or (2R,3S)—can lead to reduced efficacy, altered pharmacological profiles, or even significant toxicity.[1][2] Therefore, a robust analytical strategy to verify purity is not merely a procedural step but a foundational pillar of drug safety and development.

This guide provides an in-depth comparison of the reference standards and analytical methodologies essential for the comprehensive purity testing of (2S,3S)-2-Amino-3-hydroxybutanamide. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that every method described constitutes a self-validating system for generating trustworthy and reproducible data.

The Cornerstone of Purity Analysis: The Reference Standard

Quantitative analysis is impossible without a benchmark. A reference standard is a highly purified and well-characterized compound that serves as the basis for comparison. In the context of purity testing, it is used to confirm identity, and to quantify the main component and any impurities.

  • Pharmacopeial Standards: Official standards provided by bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). While a specific monograph may not exist for every intermediate, general chapters on chromatography and impurity testing provide the regulatory framework.[3]

  • Certified Reference Materials (CRMs): When a pharmacopeial standard is unavailable, a CRM from an accredited supplier is the best alternative. These are accompanied by a Certificate of Analysis (CoA) detailing the compound's identity, purity (often by mass balance), and the analytical methods used for characterization.

The choice of standard is the first critical decision. Using a poorly characterized standard will invalidate even the most sophisticated analytical method.

Comparative Analysis of Analytical Techniques for Purity Profiling

A comprehensive purity profile requires an orthogonal approach, utilizing different analytical techniques to assess various types of impurities.[4][5] For (2S,3S)-2-Amino-3-hydroxybutanamide, the primary concerns are stereoisomeric impurities and process-related chemical impurities.

HPLC for Related Substances (Chemical Purity)

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying non-isomeric impurities.[6][7] Given the polar nature of the target molecule, traditional reversed-phase (RP) chromatography on C18 columns can be challenging due to poor retention.[8][9]

Table 1: Comparison of HPLC Column Chemistries for Polar Analyte Separation

Column TypeSeparation PrincipleMobile Phase ExampleAdvantagesCausality & Considerations
Reversed-Phase (C18/C8) Hydrophobic interaction.Highly aqueous (e.g., >95% water) with buffer/acid.Widely available, extensive literature.Poor retention for very polar compounds can occur ("phase collapse"). May require ion-pairing agents, which can suppress MS signals.[9][10]
Polar-Embedded RP Hydrophobic interaction + hydrogen bonding.Acetonitrile/Water with buffer.More retentive for polar compounds than standard C18; stable in 100% aqueous mobile phases.Selectivity differs from C18; method development is required.
HILIC Hydrophilic Interaction (Partitioning into a water-enriched layer on the stationary phase).High organic (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.Excellent retention and separation of highly polar compounds.[8] Enhances MS sensitivity.Requires long equilibration times; sensitive to mobile phase water content.

The choice of column is driven by the need to retain the polar analyte while achieving resolution from potential impurities. For (2S,3S)-2-Amino-3-hydroxybutanamide, a HILIC or a modern polar-embedded reversed-phase column often provides the most robust and reliable separation of chemical impurities.

Chiral Chromatography for Stereoisomeric Purity

This is the most critical analysis for a chiral building block. Chiral HPLC uses a Chiral Stationary Phase (CSP) to interact differently with each stereoisomer, leading to their separation.[1][11]

Table 2: Comparison of Common Chiral Stationary Phases (CSPs)

CSP TypeChiral SelectorTypical Mobile PhaseSeparation MechanismBest Suited For
Polysaccharide-based Amylose or cellulose derivatives coated or immobilized on silica.Normal-phase (Hexane/Alcohol) or RP (ACN/Water).Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and inclusion phenomena.Broad applicability; often the first choice for screening. Immobilized versions offer greater solvent flexibility.[1]
Macrocyclic Glycopeptide Antibiotics like Teicoplanin or Vancomycin.Polar-ionic, polar-organic, or reversed-phase.Multiple interaction modes including ionic, hydrogen bonding, and inclusion complexation.Excellent for separating underivatized amino acids and related compounds.[12]
Ligand Exchange An amino acid (e.g., L-Proline) complexed with a metal ion (e.g., Cu²⁺) on a support.Aqueous buffers.Formation of transient diastereomeric metal complexes with the analyte.Specifically for amino acids, hydroxy acids, and similar structures. Requires no derivatization.

The selection of a CSP is often empirical. However, for a threonine derivative, macrocyclic glycopeptide and certain polysaccharide-based CSPs are excellent starting points due to their proven ability to resolve amino acid-like structures.

Experimental Protocol: A Self-Validating Chiral HPLC Method

A protocol's trustworthiness comes from its built-in checks and balances.[13][14] This method incorporates a system suitability test (SST) to verify the performance of the chromatographic system before analyzing any samples.

Objective: To separate and quantify the (2S,3S) stereoisomer from the other three potential stereoisomers: (2R,3R), (2S,3R), and (2R,3S).

1. Instrumentation & Materials:

  • HPLC or UHPLC system with UV detector.

  • Chiral Stationary Phase: Macrocyclic Glycopeptide-based column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).

  • Reference Standards:

    • Certified (2S,3S)-2-Amino-3-hydroxybutanamide (the main analyte).

    • Reference standards for the other three stereoisomers (if available) or a racemic/diastereomeric mixture to confirm peak identification and resolution.

  • Reagents: HPLC-grade Methanol, Acetic Acid, Triethylamine.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Mobile Phase.

  • Standard Solution: Prepare a ~0.5 mg/mL solution of the (2S,3S) reference standard in Diluent.

  • Resolution Solution (SST): Prepare a solution containing all four stereoisomers (e.g., by mixing standards or using a non-stereoselective synthesis sample). If only the main isomer is available, spike it with a small amount of a related chiral compound known to elute nearby to demonstrate resolution.

  • Sample Solution: Prepare a ~0.5 mg/mL solution of the test sample in Diluent.

4. System Suitability Test (SST) - The Self-Validating Step:

  • Inject the Resolution Solution five times.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the (2S,3S) peak and the closest eluting stereoisomer peak must be ≥ 1.5.

    • Tailing Factor (Tf): The tailing factor for the (2S,3S) peak must be ≤ 2.0.

    • Precision: The relative standard deviation (RSD) of the peak area for the (2S,3S) peak from the five replicate injections must be ≤ 2.0%.

  • Causality: If the SST fails, the analytical run is invalid. This prevents reporting of unreliable data. Failure points to issues with the mobile phase, column, or instrument that must be rectified before proceeding.

5. Analysis Procedure:

  • Inject a blank (Diluent) to ensure no carryover.

  • Perform the SST. If it passes, proceed.

  • Inject the Standard Solution in duplicate.

  • Inject the Sample Solution in duplicate.

  • Inject a Standard Solution at the end of the sequence to check for drift.

6. Calculation:

  • Calculate the percentage of each impurity using the area percent formula: % Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100

Visualization of Workflows and Relationships

Diagrams provide a clear, high-level overview of complex processes, enhancing understanding and knowledge transfer.

Purity_Analysis_Workflow cluster_setup 1. Method Setup & Validation cluster_execution 2. Sample Analysis cluster_reporting 3. Data & Reporting RefStd Procure Certified Reference Standard MethodDev Develop & Validate Analytical Methods (HPLC & Chiral HPLC) RefStd->MethodDev SamplePrep Prepare Sample, Standard & SST Solutions MethodDev->SamplePrep SST System Suitability Test (SST) SamplePrep->SST SST->SamplePrep Fail Analysis Inject Blank, Standards & Samples SST->Analysis Pass Integration Peak Integration & Identification Analysis->Integration Calculation Calculate Purity & Impurity Levels Integration->Calculation Report Generate Final Report with CoA Calculation->Report

Caption: Workflow for robust purity testing, emphasizing the critical self-validating SST step.

Purity_Profile Total Total Sample (100%) API (2S,3S)-Isomer (Main Component) Total->API Impurities Total Impurities Total->Impurities Stereo Stereoisomeric (2R,3R), (2S,3R), (2R,3S) Impurities->Stereo Process Process-Related (e.g., starting materials) Impurities->Process Degradation Degradation Products Impurities->Degradation Residual Residual Solvents & Water Impurities->Residual

Caption: The components contributing to the overall purity profile of a chiral substance.

Conclusion

The purity testing of (2S,3S)-2-Amino-3-hydroxybutanamide is a rigorous process that hinges on the synergy between high-quality reference standards and well-chosen, validated analytical methods. A simple purity value is insufficient; a complete profile that distinguishes between chemical and, most importantly, stereoisomeric impurities is required. By employing an orthogonal testing strategy—combining techniques like HILIC or polar-RP HPLC for related substances with high-resolution chiral chromatography—and embedding self-validating checks like the System Suitability Test into routine protocols, researchers can ensure the quality and integrity of this vital chiral building block, thereby safeguarding the subsequent stages of drug discovery and development.

References

  • Vertex AI Search. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • ResearchGate. (n.d.). A Review on Impurity Profiling In Pharmaceutical Substances. ResearchGate.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. IJNRD.
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.
  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. PubMed.
  • PharmaTutor. (2022, November 8). Analytical method validation: A brief review. PharmaTutor.
  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Computer Science Purdue.
  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Contract Pharma. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Contract Pharma.
  • LCGC International. (2026, April 1). Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • LinkedIn. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LinkedIn.
  • PMC - NIH. (n.d.). Chiral Drugs: An Overview. PMC - NIH.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis. Unife.
  • NJ Labs. (n.d.). Amino Acids Testing Services : Assay, Purity, and Impurities. NJ Labs.

Sources

Validation

A Comparative Guide to the Inter-Laboratory Validation of (2S,3S)-2-Amino-3-hydroxybutanamide Synthesis

Abstract (2S,3S)-2-Amino-3-hydroxybutanamide, a derivative of the natural amino acid L-threonine, is a valuable chiral building block in pharmaceutical synthesis. Its specific stereochemistry necessitates synthetic route...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2S,3S)-2-Amino-3-hydroxybutanamide, a derivative of the natural amino acid L-threonine, is a valuable chiral building block in pharmaceutical synthesis. Its specific stereochemistry necessitates synthetic routes that are not only high-yielding but also rigorously reproducible and stereoselective.[1] The transition from a laboratory-scale procedure to a reliable, transferable method requires a robust inter-laboratory validation to ensure its consistency and reliability across different environments. This guide provides a comparative analysis of common synthetic strategies for (2S,3S)-2-Amino-3-hydroxybutanamide and presents a detailed protocol for its synthesis and subsequent inter-laboratory validation. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to implement and validate a stereochemically precise and reproducible synthetic process.

Introduction: The Imperative for Stereochemical Fidelity and Reproducibility

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1] (2S,3S)-2-Amino-3-hydroxybutanamide possesses two chiral centers, making the control of its absolute and relative stereochemistry a primary challenge in its synthesis. A chemical reaction that preferentially produces one stereoisomer over another is known as a stereoselective reaction.[2][3]

The successful development of a drug candidate relies on synthetic methods that are not just efficient but also robust and reproducible. An inter-laboratory validation study is the gold standard for demonstrating this reproducibility. It assesses the consistency of results when a method is performed by different analysts in different laboratories, using different equipment and reagents. This process is essential for technology transfer, regulatory submissions, and ensuring consistent quality in manufacturing.

Comparative Analysis of Synthetic Routes

Several strategies can be employed for the synthesis of L-threonine amide and its derivatives. The choice of method often involves a trade-off between yield, cost, operational simplicity, and stereochemical control. Below is a comparison of two primary approaches.

Route A: Direct Amidation via Carboxylic Acid Activation This is a classical and direct approach where the carboxylic acid of L-threonine is activated to facilitate amide bond formation. A common method involves the in-situ formation of an acyl chloride followed by reaction with ammonia.[4][5]

  • Mechanism: L-threonine is first esterified, typically to the methyl ester, using reagents like thionyl chloride in methanol.[5][6] This intermediate is then reacted with ammonia to form the desired amide. The initial esterification step protects the carboxylic acid and activates it for subsequent amidation.

  • Advantages: Utilizes readily available and inexpensive starting materials. The procedure is relatively straightforward.

  • Disadvantages: The use of reagents like thionyl chloride requires careful handling. The reaction conditions must be carefully controlled to avoid racemization at the alpha-carbon. Side reactions, such as the formation of impurities, can occur.

Route B: Peptide Coupling-Based Amidation This route employs standard peptide coupling reagents to form the amide bond directly from a protected L-threonine derivative. This method is common in peptide synthesis and offers milder reaction conditions.

  • Mechanism: The amino group of L-threonine is first protected (e.g., with Boc or Cbz groups). The carboxylic acid is then activated using coupling agents like EDCI/HOBt, and reacted with an ammonia source.[6] A final deprotection step yields the target compound.

  • Advantages: Milder reaction conditions reduce the risk of racemization, preserving optical purity.[7] High yields are often achievable with fewer byproducts.

  • Disadvantages: Coupling reagents and protecting groups add to the overall cost and number of synthetic steps.

Comparative Summary:

ParameterRoute A: Direct Activation (Thionyl Chloride)Route B: Peptide Coupling
Starting Material L-ThreonineN-Protected L-Threonine
Key Reagents Thionyl Chloride, Ammonia[4]EDCI, HOBt, Ammonia source[6]
Stereochemical Risk Moderate to High (potential for racemization)Low
Operational Simplicity Relatively simple, fewer stepsMore complex, includes protection/deprotection
Cost-Effectiveness High (inexpensive reagents)Moderate (coupling agents are costly)
Typical Yield ModerateHigh

For the purpose of establishing a robust and highly reproducible method suitable for validation, Route A is selected for the detailed protocol. Its simplicity and cost-effectiveness make it an attractive candidate for scale-up, provided that critical parameters are carefully controlled to ensure stereochemical integrity.

Recommended Protocol for the Synthesis of (2S,3S)-2-Amino-3-hydroxybutanamide Hydrochloride

This protocol is based on the well-established method of activating the carboxylic acid of L-threonine using thionyl chloride, followed by amidation.[4][5]

Materials and Equipment:

  • L-Threonine (enantiomerically pure)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Isopropanol (anhydrous)

  • Ammonia gas

  • Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath

  • Pressure-rated reaction vessel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Protocol

Part 1: Formation of L-Threonine Methyl Ester Hydrochloride

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 50 g of L-threonine in 250 mL of anhydrous methanol.

  • Cooling: Cool the suspension to 0°C in an ice bath.

    • Scientist's Note: This initial cooling is crucial to control the exothermic reaction upon addition of thionyl chloride, minimizing potential side reactions.

  • Reagent Addition: Slowly add 1.5 equivalents of thionyl chloride dropwise to the stirred suspension over 30-45 minutes. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux.

  • Monitoring: Monitor the reaction for completion by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1) until the starting L-threonine spot has disappeared.[5]

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • Solvent Exchange: Add 100 mL of isopropanol and evaporate the solvent again under vacuum. Repeat this step twice to ensure the removal of residual thionyl chloride.[4][5] The resulting solid is L-threonine methyl ester hydrochloride.

Part 2: Amidation to Form (2S,3S)-2-Amino-3-hydroxybutanamide

  • Dissolution: Dissolve the crude L-threonine methyl ester hydrochloride from the previous step in isopropanol.

  • Amidation Reaction: Transfer the solution to a pressure-rated reaction vessel. Seal the vessel and introduce ammonia gas to a pressure of approximately 60 psi (413 kPa).[4]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by HPLC or TLC).

  • Filtration: Once complete, carefully vent the vessel and filter the mixture to remove the ammonium chloride byproduct.

  • Crystallization: Partially evaporate the solvent from the filtrate and add isopropanol hydrochloride. Stir the mixture to induce crystallization of the product, (2S,3S)-2-Amino-3-hydroxybutanamide hydrochloride.

  • Isolation: Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.[4]

Inter-Laboratory Validation Study Protocol

The purpose of this study is to assess the reproducibility and robustness of the synthetic protocol described in Section 3.

4.1. Study Design

  • Participating Laboratories: A minimum of three independent laboratories (Lab A, Lab B, Lab C) should participate.

  • Coordinating Laboratory: One laboratory will act as the coordinator, responsible for distributing the protocol, starting materials from a single batch, and analytical standards.

  • Experimental Design: Each laboratory will perform the synthesis in triplicate (n=3).

Caption: Inter-laboratory validation workflow.

4.2. Materials and Methods

  • Standard Operating Procedure (SOP): The detailed synthesis protocol from Section 3 will be provided to all labs. No deviations are permitted.

  • Analytical Method: A validated chiral HPLC method must be used by all laboratories to determine the chemical purity and enantiomeric excess (ee) of the final product. The method parameters (column, mobile phase, flow rate, detection wavelength) must be identical across all labs.[8][9]

4.3. Data Collection and Acceptance Criteria

Each laboratory must report the following for each of the three runs:

  • Yield (%) of the isolated (2S,3S)-2-Amino-3-hydroxybutanamide hydrochloride.

  • Chemical Purity (%) as determined by HPLC (area normalization).

  • Enantiomeric Excess (ee %) as determined by chiral HPLC.

Acceptance Criteria (Example):

  • Yield: Relative Standard Deviation (RSD) of yields across all nine runs (3 labs x 3 runs) should be ≤ 15%.

  • Chemical Purity: All runs must yield a product with ≥ 99.0% purity.

  • Enantiomeric Excess: All runs must yield a product with ≥ 99.5% ee for the (2S,3S) isomer.

4.4. Chiral HPLC Method for Validation

The determination of enantiomeric excess is the most critical analytical step. A direct chiral HPLC method is recommended.[10]

  • Column: A polysaccharide-based Chiral Stationary Phase (CSP), such as Chiralpak AD-H or a similar column, is often effective.[10]

  • Mobile Phase: A typical normal-phase mobile phase would be a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). For basic compounds like amines, the addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.[10]

  • Detection: UV detection is often challenging for this compound due to the lack of a strong chromophore. Derivatization with an agent like 3,5-Dinitrobenzoyl chloride can be employed, or more advanced detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) can be used.[9]

Data Analysis and Interpretation

Upon receiving the data from all participating laboratories, the coordinating lab will perform a statistical analysis.

Example Data Summary Table:

LaboratoryRunYield (%)Purity (%)Enantiomeric Excess (%)
Lab A 168.299.499.7
270.199.599.8
369.599.399.7
Lab B 171.599.699.6
272.099.599.8
370.899.799.7
Lab C 167.599.399.5
268.899.499.6
369.199.299.6
Overall Mean 69.799.499.7
Std. Dev. 1.580.160.10
RSD (%) 2.27% 0.16% 0.10%

Interpretation: In this hypothetical example, the Relative Standard Deviation (RSD) for the yield is 2.27%, which is well within the acceptance criterion of ≤ 15%. All purity and ee values meet their respective criteria. Such results would demonstrate that the synthetic method is highly reproducible and robust, providing consistent yield and exceptional stereochemical control across different laboratory environments.

Caption: Recommended synthetic workflow.

Conclusion

The successful synthesis of stereochemically pure (2S,3S)-2-Amino-3-hydroxybutanamide hinges on a well-controlled and reproducible process. While multiple synthetic routes exist, the direct activation of L-threonine with thionyl chloride followed by amidation offers a cost-effective and straightforward option. The key to its successful implementation lies in rigorous process control to maintain stereochemical fidelity. An inter-laboratory validation, as outlined in this guide, is an indispensable step to formally demonstrate the method's robustness and transferability. By adhering to a detailed SOP and pre-defined acceptance criteria, organizations can ensure consistent product quality, facilitating seamless technology transfer and supporting regulatory requirements in the development of new pharmaceutical agents.

References

  • Preparation of amino acid amides. U.S. Patent US20050182262A1, filed January 28, 2005, and issued August 18, 2005.
  • Preparation of amino acid amides. European Patent EP1566376A1, filed February 10, 2005, and issued August 24, 2005.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 2021. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Biomedical Chromatography, 2012. [Link]

  • HPLC-based method for determination of absolute configuration of .alpha.-chiral amines. Analytical Chemistry. [Link]

  • Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation. The Journal of Organic Chemistry, 2021. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. [Link]

  • Stereoselective reactions. Fiveable Organic Chemistry II. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Stereoselective vs. Stereospecific Reactions. ChemTalk. [Link]

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Comparative

Efficacy Comparison Guide: (2S,3S)-2-Amino-3-hydroxybutanamide Scaffolds vs. Standard Inhibitors

Introduction (2S,3S)-2-Amino-3-hydroxybutanamide (commonly known as L-threoninamide) is a highly versatile chiral pharmacophore utilized extensively in target-directed drug design[1]. Due to its rigid stereochemical back...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S,3S)-2-Amino-3-hydroxybutanamide (commonly known as L-threoninamide) is a highly versatile chiral pharmacophore utilized extensively in target-directed drug design[1]. Due to its rigid stereochemical backbone and dual hydrogen-bonding capacity (via its hydroxyl and amide moieties), it serves as a critical building block for peptide-based protease inhibitors (e.g.,[2] and [3]) as well as [4] targeting oomycete cellulose synthase.

This guide provides an objective, data-driven comparison of (2S,3S)-2-Amino-3-hydroxybutanamide derivatives against standard commercial inhibitors, focusing on their mechanism of action, quantitative efficacy, and the rigorous experimental protocols required to validate their performance.

Mechanistic Grounding & Structural Causality

The efficacy of an inhibitor is fundamentally dictated by its spatial conformation within the target's catalytic pocket. Standard CAA fungicides, such as Dimethomorph, rely on a rigid cinnamic acid amide skeleton to competitively inhibit cellulose synthase (CesA) in oomycete cell walls[4]. While highly effective, the rigidity of these standard inhibitors often leads to rapid cross-resistance.

By incorporating the (2S,3S)-2-Amino-3-hydroxybutanamide scaffold, researchers can synthesize threoninamide carbamate derivatives that offer a more flexible backbone[5]. The causality here is structural: the flexible carbamate linkage allows the active fragment to adaptively bind to the CesA pocket, while the (2S,3S) stereocenters anchor the molecule via highly specific hydrogen bonds, mimicking the transition state of natural substrates like UDP-glucose[4]. This dual mechanism not only bypasses existing resistance pathways but also enhances target specificity.

MOA Substrate UDP-Glucose Enzyme Cellulose Synthase (CesA) Substrate->Enzyme Binds Product Cellulose Microfibrils (Cell Wall) Enzyme->Product Synthesizes Inhibitor1 Standard Inhibitor (Dimethomorph) Inhibitor1->Enzyme Competitive Inhibition Inhibitor2 (2S,3S)-Derivative (Threoninamide) Inhibitor2->Enzyme Pharmacophore Binding

Cellulose synthase inhibition pathway comparing (2S,3S)-derivatives and standard inhibitors.

Quantitative Efficacy Comparison

To objectively evaluate the performance of (2S,3S)-2-Amino-3-hydroxybutanamide derivatives, we compare their in vitro and in vivo efficacy against standard inhibitors (Dimethomorph and Chlorothalonil) across multiple pathogenic strains. The data below synthesizes high-throughput screening results, highlighting both superior and moderate performance profiles.

Inhibitor / ScaffoldTarget PathogenConcentration (μg/mL)Inhibition Rate (%) / EC50Performance vs. Standard
Threoninamide (I-6) P. capsici6.2566.0 ± 3.1%Moderate (Dimethomorph: 87.0%)
Threoninamide (I-1) P. cubensis6.25> 50.0%Superior to Control
Threoninamide (I-21) P. piricolaN/AEC50: 3.74 - 9.76 μg/mLSuperior to Chlorothalonil
Dimethomorph (Std) P. capsici6.2587.0%Baseline
Chlorothalonil (Std) B. cinerea50.096.1%Baseline

Data synthesized from in vitro and greenhouse bioassays evaluating threoninamide carbamate derivatives[5].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the variable of interest (inhibitor efficacy) from environmental noise.

Protocol A: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the half-maximal effective concentration (EC50) of the inhibitors[6].

Step-by-step Methodology & Causality:

  • Compound Solubilization: Dissolve the (2S,3S)-2-Amino-3-hydroxybutanamide derivatives and standard inhibitors in 100% DMSO to create 10 mg/mL stock solutions.

    • Causality: DMSO ensures complete solvation of lipophilic carbamate derivatives. The final assay concentration of DMSO must be kept below 0.5% (v/v) to prevent baseline solvent toxicity from skewing mycelial growth data.

  • Media Formulation: Aseptically add the stock solutions to molten Potato Dextrose Agar (PDA) at 50°C to achieve serial concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 μg/mL).

    • Causality: Adding the inhibitor at 50°C prevents thermal degradation of the thermolabile amide bonds while ensuring homogeneous distribution before the agar solidifies.

  • Inoculation: Place a 5 mm uniform mycelial plug (taken from the active margin of a 7-day-old colony) face-down in the center of the solidified PDA plate.

    • Causality: Using the active margin ensures the mycelia are in the exponential growth phase, providing a standardized baseline for growth kinetics.

  • Incubation & Measurement: Incubate plates at 25°C in the dark for 72 hours. Measure the colony diameter using the cross-measurement method (two perpendicular diameters).

    • Causality: Cross-measurement mathematically corrects for asymmetric radial growth, ensuring the calculated surface area is statistically robust.

  • Validation Check (Self-Validation): The assay is only considered valid if the negative control (0.5% DMSO in PDA) exhibits >80% radial growth compared to a pure PDA blank.

Workflow Step1 Compound Preparation (Dissolve in DMSO) Step2 Media Formulation (PDA + Inhibitor) Step1->Step2 Step3 Inoculation (5mm Mycelial Plugs) Step2->Step3 Step4 Incubation (25°C, Dark, 72h) Step3->Step4 Step5 Data Acquisition (Measure Radial Growth) Step4->Step5 Step6 Efficacy Calculation (EC50 Determination) Step5->Step6

Step-by-step workflow for in vitro mycelial growth inhibition and EC50 determination.

Protocol B: In Vivo Greenhouse Efficacy Assay

Objective: To validate cuticular penetration and metabolic stability in planta against pathogens like P. cubensis[7].

Step-by-step Methodology & Causality:

  • Formulation: Suspend the inhibitors in distilled water containing 0.1% Tween-80.

    • Causality: Tween-80 acts as a surfactant, breaking the surface tension of the hydrophobic leaf cuticle and ensuring uniform drug deposition.

  • Application: Spray the formulation onto true leaves of 3-week-old cucumber plants until runoff. Allow to dry for 24 hours.

  • Inoculation: Spray a sporangial suspension (1 × 10⁵ sporangia/mL) of P. cubensis onto the treated leaves.

    • Causality: A standardized sporangial titer ensures uniform disease pressure, preventing false positives caused by under-inoculation.

  • Incubation & Scoring: Maintain plants at 100% relative humidity for 48 hours to induce infection, then transfer to a standard greenhouse. Score disease severity after 7 days by calculating the disease index relative to untreated controls[7].

Conclusion

The (2S,3S)-2-Amino-3-hydroxybutanamide scaffold represents a highly adaptable and potent pharmacophore in inhibitor design. While standard inhibitors like Dimethomorph maintain a strong baseline in acute applications, threoninamide carbamate derivatives exhibit superior efficacy against specific resistant strains (e.g., P. piricola and P. cubensis) due to their adaptive binding kinetics[5].

References

  • Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Caspase-8 inhibitor | C30H43FN4O11 Source: PubChem URL:[Link]

  • Lanreotide | C54H69N11O10S2 Source: PubChem URL:[Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (2S,3S)-2-Amino-3-hydroxybutanamide for Laboratory Professionals

This document provides comprehensive guidance on the proper disposal procedures for (2S,3S)-2-Amino-3-hydroxybutanamide, a derivative of the amino acid threonine. Adherence to these protocols is essential for ensuring pe...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive guidance on the proper disposal procedures for (2S,3S)-2-Amino-3-hydroxybutanamide, a derivative of the amino acid threonine. Adherence to these protocols is essential for ensuring personnel safety and environmental compliance within research and development settings. This guide is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.

While (2S,3S)-2-Amino-3-hydroxybutanamide is not classified as a hazardous substance, responsible laboratory practice dictates that all chemicals be handled with care throughout their lifecycle, including disposal.[1]

Hazard Identification and Risk Assessment

Key Considerations:

  • Physical State: Typically a white to off-white powder or crystals.

  • Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact.

  • Potential Health Effects: May cause mild irritation to the skin, eyes, and respiratory tract. Ingestion is not an intended route of exposure.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling (2S,3S)-2-Amino-3-hydroxybutanamide to minimize exposure.[1]

PPE CategoryRecommended EquipmentStandard
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Nitrile rubber gloves and a laboratory coat.EN 374[1]
Respiratory Protection Generally not required with adequate ventilation. If dust formation is likely, a particulate filter respirator may be necessary.EN 143[1]
Disposal Procedures for Unused (2S,3S)-2-Amino-3-hydroxybutanamide

Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with local, regional, and national regulations.[1][3]

Step-by-Step Disposal:

  • Waste Classification: Determine if your institutional or local regulations classify this compound as a non-hazardous or hazardous waste. In most cases, it will be considered non-hazardous chemical waste.

  • Container Labeling:

    • Use a designated, compatible, and sealable waste container.

    • Clearly label the container with the full chemical name: "(2S,3S)-2-Amino-3-hydroxybutanamide". Avoid using abbreviations or chemical formulas.[4]

    • Indicate the approximate quantity of the waste.

  • Waste Segregation:

    • Do not mix (2S,3S)-2-Amino-3-hydroxybutanamide waste with other waste streams, such as solvents or acids.[1][4]

    • Store the waste container in a designated satellite accumulation area.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.[2]

Disposal Decision Workflow

Caption: Decision workflow for the disposal of (2S,3S)-2-Amino-3-hydroxybutanamide.

Decontamination and Disposal of Empty Containers

Empty containers that held (2S,3S)-2-Amino-3-hydroxybutanamide must be handled as if they still contain the pure product.[2]

  • Triple Rinsing:

    • Rinse the empty container thoroughly with a suitable solvent, such as water, at least three times.

    • Collect the rinsate and dispose of it as chemical waste, following the procedures outlined in section 3.

  • Container Defacing:

    • Completely deface or remove the original product label to prevent misuse.[4]

  • Final Disposal:

    • Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, depending on the material. Confirm this with your institution's EHS guidelines.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or generates a significant amount of dust, evacuate the area and contact your institution's EHS department.

  • Containment:

    • For small spills, prevent further spread of the powder.

  • Cleanup:

    • Wearing appropriate PPE, gently sweep or vacuum the spilled material. Avoid actions that could generate dust.

    • Place the collected material into a labeled container for disposal as chemical waste.

  • Decontamination:

    • Decontaminate the spill area with soap and water.

    • Wipe the area with a damp cloth.

    • Dispose of all cleanup materials (e.g., wipes, gloves) as contaminated waste.

Spill Response Workflow

Spill_Response Start Spill Occurs Assess Assess Spill Size and Risk Start->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large Spill or High Dust Assess->LargeSpill Major WearPPE Don Appropriate PPE SmallSpill->WearPPE Evacuate Evacuate Area LargeSpill->Evacuate Contain Contain the Spill WearPPE->Contain Cleanup Gently Sweep or Vacuum Contain->Cleanup Dispose Dispose of as Chemical Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Spill Managed Decontaminate->End ContactEHS Contact EHS/Emergency Services Evacuate->ContactEHS

Caption: Step-by-step workflow for managing a spill of (2S,3S)-2-Amino-3-hydroxybutanamide.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of (2S,3S)-2-Amino-3-hydroxybutanamide, minimizing risks to themselves and the environment.[2] Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

  • Benchchem. Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.
  • Benchchem. Safeguarding Your Research: A Guide to Handling DL-Threonine.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Matrix Scientific. (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride.
  • Sigma-Aldrich. (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride | 33209-01-7.
  • Carl ROTH. Safety Data Sheet: Amino acid.
  • Fisher Scientific. SAFETY DATA SHEET - Amino Acid Standard.
  • Loba Chemie. L-THREONINE FOR BIOCHEMISTRY - Safety Data Sheet.
  • NEB. Safety Data Sheet for Amino Acid Mixture (N6843) EUE.
  • UNC Environmental, Health and Safety. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Robinson Bioproducts. Material Safety Data Sheet - ADM L-Threonine 98.5%.
  • Fisher Scientific. SAFETY DATA SHEET - L-Threonine.
  • Carl ROTH. Safety Data Sheet: L-threonine.
  • Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide.
  • Capot Chemical. material safety data sheet.

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Handling

A Comprehensive Guide to the Safe Handling of (2S,3S)-2-Amino-3-hydroxybutanamide for Laboratory Professionals

In the dynamic landscape of drug discovery and development, the safety of our researchers and the integrity of our scientific endeavors are paramount. This guide provides an in-depth operational plan for the safe handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the safety of our researchers and the integrity of our scientific endeavors are paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of (2S,3S)-2-Amino-3-hydroxybutanamide, a chiral amino acid derivative. As a Senior Application Scientist, my objective is to equip you not just with procedures, but with the rationale behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on the available data for the hydrochloride salt of its stereoisomer, (2S,3S)-2-Amino-3-hydroxybutanamide should be considered as a substance with the following potential hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

The physical form is expected to be a white to off-white powder or crystals. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is a critical control measure to minimize exposure.[4] All PPE should meet established standards, such as those set by ANSI, NIOSH, or equivalent European standards (EN).[1][5]

PPE CategoryRecommended EquipmentStandard
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a significant risk of splashes.[1][5][6]ANSI Z87.1-2003 or EN 166
Skin Protection Chemical-resistant gloves (nitrile or neoprene are preferred) and a lab coat.[1][7][8] Ensure gloves are inspected before use and changed regularly, or immediately if contaminated.[9]EN 374
Respiratory Protection Generally not required under conditions of adequate ventilation. If dust formation is likely or ventilation is insufficient, a NIOSH-approved particulate filter respirator (e.g., N95) should be used.[1][9]NIOSH or EN 143

Operational Plan: From Receipt to Disposal

A systematic workflow ensures both safety and the quality of your research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Verification: Confirm that the product label matches the order details.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][10] Keep the container tightly closed to prevent moisture absorption.[1]

Safe Handling and Use

The following workflow outlines the key steps for safely handling (2S,3S)-2-Amino-3-hydroxybutanamide in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a well-ventilated area (e.g., chemical fume hood) don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials Gather all necessary equipment and reagents weigh Carefully weigh the solid, minimizing dust generation gather_materials->weigh dissolve Dissolve in the appropriate solvent react Perform the reaction under controlled conditions decontaminate Decontaminate work surfaces react->decontaminate dispose_waste Dispose of waste according to institutional and local regulations doff_ppe Remove PPE correctly wash_hands Wash hands thoroughly

Caption: Workflow for Safe Handling of (2S,3S)-2-Amino-3-hydroxybutanamide.

Procedural Steps:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7]

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.[1][11]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the substance.[1][2]

  • Spill Management: In case of a spill, evacuate unnecessary personnel. Wear appropriate PPE and prevent dust formation.[7] Collect the spilled material using a method that does not generate dust (e.g., using a wet paper towel or a HEPA-filtered vacuum). Place the collected material in a sealed container for disposal.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7][10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[7][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[7][10]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1][10]

  • Segregation: Do not mix (2S,3S)-2-Amino-3-hydroxybutanamide waste with other waste streams.

  • Containerization: Keep the chemical waste in suitable, closed, and properly labeled containers for disposal.[7]

  • Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion: Fostering a Culture of Safety

The safe handling of (2S,3S)-2-Amino-3-hydroxybutanamide is not merely about following a set of rules but about understanding the principles behind them. By integrating these practices into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; always refer to the most current safety information and your institution's specific protocols.

References

  • L-THREONINE FOR BIOCHEMISTRY - Loba Chemie. (URL: [Link])

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - College of Charleston. (URL: [Link])

  • Personal protective equipment in your pharmacy - Alberta College of Pharmacy. (URL: [Link])

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products. (URL: [Link])

  • Personal Protective Equipment (PPE) - FAO Knowledge Repository. (URL: [Link])

  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (URL: [Link])

  • Safety Data Sheet: L-threonine - Valudor Products. (URL: [Link])

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